4-Amino-N-methylbenzenemethanesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-aminophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWNHTXCBHTWRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380787 | |
| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109903-35-7 | |
| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109903-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109903357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-N-METHYLBENZENEMETHANESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76T5Q2TVD4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-N-methylbenzenemethanesulfonamide
Abstract
This technical guide provides a comprehensive overview of 4-Amino-N-methylbenzenemethanesulfonamide, a key chemical intermediate with significant relevance in pharmaceutical synthesis. The document details its fundamental physicochemical properties, established synthesis protocols, analytical characterization methods, and known biological context. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to support ongoing research and development efforts. Key discussions include the compound's role as a precursor to the migraine medication Sumatriptan and the broader therapeutic potential of the sulfonamide scaffold.
Introduction
This compound belongs to the sulfonamide class of compounds, a chemical scaffold of profound importance in the history and future of medicine.[1][2] Since the discovery of Prontosil in the 1930s, sulfonamide-containing molecules have become mainstays in treating a wide array of conditions, including bacterial infections, cancer, inflammation, and viral diseases.[3][4] The versatility of the sulfonamide group makes it a privileged structure in medicinal chemistry, serving as a building block for developing diverse pharmaceuticals.[1][5]
This specific compound, this compound, is primarily recognized for its role as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[6][7][8] Its bifunctional nature, featuring a reactive primary aromatic amine and a secondary sulfonamide, allows for sequential, controlled chemical modifications.[6] Notably, it is a well-established precursor in the manufacturing of Sumatriptan, a widely used medication for treating migraine headaches.[6][7][8] This guide aims to consolidate the core technical information on this compound, providing a foundational resource for scientists working on its synthesis, derivatization, or application.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are prerequisites for any successful laboratory application. These parameters influence solubility, reactivity, and formulation choices.
Table 1: Chemical Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide | [9][10] |
| CAS Number | 109903-35-7 | [6][7][9][10] |
| Molecular Formula | C₈H₁₂N₂O₂S | [9][10] |
| Molecular Weight | 200.26 g/mol | [6][10] |
| InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N |[6][9] |
Table 2: Physicochemical Data
| Property | Value | Significance in Drug Development | Source(s) |
|---|---|---|---|
| Melting Point | 140-142 °C | Affects purity assessment, stability, and formulation. | [7][8] |
| XLogP3 | 0.1 | A measure of lipophilicity; influences absorption and distribution. | [8][10] |
| Topological Polar Surface Area (TPSA) | 80.6 Ų | Predicts membrane permeability and oral bioavailability. | [8][10] |
| Hydrogen Bond Donors | 2 | Influences binding interactions with biological targets. | [8] |
| Hydrogen Bond Acceptors | 4 | Influences binding interactions and solubility. | [8] |
| Predicted Boiling Point | 387.6±44.0 °C | Important for purification and assessing thermal stability. | [8] |
| Predicted Density | 1.297±0.06 g/cm³ | Useful for process chemistry and formulation calculations. |[8] |
Synthesis and Characterization
The synthesis of this compound is a well-established process, typically involving a two-step sequence starting from a nitrated precursor. This approach is efficient and allows for high yields of the final product.
Synthetic Pathway Overview
A common and effective route begins with 4-nitrobenzenemethanesulfonamide. The synthesis proceeds via two main transformations:
-
N-Methylation: Reaction of the starting material with methylamine to form 4-nitro-N-methylbenzenemethanesulfonamide.
-
Nitro Group Reduction: Reduction of the nitro group to a primary amine, yielding the final product.[6]
A particularly efficient method for the reduction step utilizes hydrazine hydrate as the reducing agent, which can increase product yields to over 92% and lower preparation costs, making it suitable for industrial-scale production.[11]
Figure 1: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Nitro Group Reduction
This protocol is adapted from a patented method designed for high-yield synthesis.[11] The rationale for using hydrazine hydrate is its effectiveness and cost-efficiency compared to catalytic hydrogenation methods (e.g., Pd/C), which can be expensive and prone to poisoning.[11]
Materials:
-
4-nitro-N-methylphenyl methane sulfonamide
-
Hydrazine hydrate (80%)
-
Sodium hydroxide
-
Water (as solvent)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, create a mixture of the reactants with the following mass ratio: 4-nitro-N-methylphenyl methane sulfonamide (1 part), sodium hydroxide (0.3-0.5 parts), hydrazine hydrate 80% (0.25-0.35 parts), and water (3-10 parts).
-
Reaction Conditions: Stir the mixture at a temperature between 25-100 °C. The reaction progress should be monitored (e.g., by TLC or HPLC) and is typically complete within 4-8 hours. The elevated temperature is necessary to ensure a sufficient reaction rate.
-
Workup and Isolation: After the reaction is complete, cool the mixture to between 0-25 °C to precipitate the product.
-
Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove residual salts and impurities.
-
Drying: Dry the purified product to obtain the final this compound.
Self-Validation Check: The purity of the final product should be confirmed by melting point analysis and an appropriate chromatographic method (e.g., HPLC). The expected melting point is 140-142 °C.[7][8]
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard approach for determining the purity of sulfonamides.[12] A C8 or C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) would provide effective separation.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the primary amine (N-H stretching around 3300-3500 cm⁻¹), the sulfonamide group (S=O stretching around 1330 and 1150 cm⁻¹), and the aromatic ring.[10][13][14] PubChem provides access to an ATR-IR spectrum from Bio-Rad Laboratories.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the N-methyl group, a singlet for the methylene bridge (-CH₂-), and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the methylene carbon, and the N-methyl carbon would be expected.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (200.26 g/mol ).[10][15]
Biological Context and Applications
While this compound is primarily valued as a synthetic intermediate, its core sulfonamide structure places it within a class of compounds with vast biological activities.[1][5]
Role as a Pharmaceutical Intermediate
The principal application of this compound is as a key building block. Its structure is strategically suited for creating more complex molecules.[6]
-
Synthesis of Sumatriptan: It is a documented intermediate in the synthesis of the anti-migraine drug Sumatriptan.[7][8]
-
Derivatization Potential: The primary amino group is a key handle for derivatization.[6] It can be readily converted into a diazonium salt, which can then be transformed into a wide range of other functional groups. For instance, reduction of the diazonium salt intermediate can yield a hydrazine derivative, another valuable synthetic precursor.[6][16]
Potential Biological Activities of the Scaffold
The broader sulfonamide class exhibits a wide range of therapeutic properties, suggesting potential avenues for research into derivatives of this compound.
-
Antimicrobial Activity: Sulfonamides classically function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthetase, which is essential for bacterial folic acid synthesis.[1][17] This compound has been noted to exhibit antimicrobial activity.[17]
-
Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is a cornerstone for inhibitors of enzymes like carbonic anhydrases, which are targets for treating glaucoma and certain cancers.[1][2][5][18]
-
Anti-inflammatory and Anticancer Potential: Various aryl sulfonamides have been investigated for anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6] Furthermore, the sulfonamide scaffold is present in numerous FDA-approved drugs for cancer, viral infections, and cardiovascular disorders.[3][4]
Figure 2: Logical relationship of the compound's primary and potential applications.
Safety and Handling
Proper handling of all chemicals is essential for laboratory safety. Based on aggregated GHS data, this compound presents several hazards.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
|---|---|---|
| H301 | Toxic if swallowed | [8][10][17][19] |
| H317 | May cause an allergic skin reaction | [10][17][19] |
| H315 | Causes skin irritation | [10][17] |
| H319 | Causes serious eye irritation | [10][17] |
| H335 | May cause respiratory irritation | [10][17] |
| H411 | Toxic to aquatic life with long lasting effects |[10][17] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20][21]
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[19][21]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Keep away from strong oxidizing agents.[21]
Conclusion
This compound is a compound of significant utility in synthetic and medicinal chemistry. While its primary role is that of a well-characterized intermediate for pharmaceutical manufacturing, its underlying sulfonamide structure places it in a class of molecules with proven and diverse therapeutic potential. This guide provides a consolidated resource of its core properties, synthesis, and safety considerations to aid researchers in leveraging this versatile chemical for future innovation in drug discovery and development.
References
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Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
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Advanced Journal of Chemistry, Section B. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
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CiteDrive. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
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Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
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4-Amino-N-methylbenzenemethanesulfonamide chemical structure and analysis
An In-Depth Technical Guide to 4-Amino-N-methylbenzenemethanesulfonamide: Structure, Synthesis, and Analysis
Introduction
This compound is a significant organic compound within the landscape of medicinal chemistry and pharmaceutical development.[1] While possessing some inherent antimicrobial properties characteristic of the sulfonamide class, its primary value lies in its role as a highly versatile chemical intermediate.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, established synthetic routes, and detailed analytical methodologies. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the handling and characterization of this crucial building block. A notable application, the synthesis of the anti-migraine drug Sumatriptan, is highlighted to contextualize its industrial and scientific importance.[2][3]
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the structural and physical characteristics of this compound.
Chemical Structure
The molecule consists of a central benzene ring substituted with two key functional groups: a primary aromatic amine (-NH₂) and a methanesulfonamide moiety (-CH₂SO₂NHCH₃). This specific arrangement of functional groups dictates its chemical reactivity and utility as a synthetic precursor.[1]
Figure 1: 2D structure of this compound.
Identification
Accurate identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide | [1][4] |
| CAS Number | 109903-35-7 | [1][2][4] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][4] |
| Molecular Weight | 200.26 g/mol | [1][2][4] |
| Canonical SMILES | CNS(=O)(=O)CC1=CC=C(C=C1)N | [1] |
| InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physical properties of the compound influence its handling, storage, and reaction conditions.
| Property | Value | Source |
| Melting Point | 140-142 °C | [5][6] |
| Boiling Point | 387.6±44.0 °C (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [5] |
| Topological Polar Surface Area | 80.6 Ų | [3][4] |
Synthesis and Mechanism
The synthesis of this compound is a well-established process, crucial for ensuring a high-purity supply for pharmaceutical manufacturing.
Primary Synthetic Pathway: Reduction of a Nitro Precursor
The most common and efficient route to synthesize the title compound involves a two-step process starting from 4-nitrobenzenemethanesulfonamide.[2] The first step introduces the N-methyl group via reaction with methylamine. The subsequent and critical step is the selective reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂).[1][2]
The choice of reducing agent is pivotal for process efficiency, cost, and safety. While catalytic hydrogenation (e.g., using Pd/C) is a viable method, it can be expensive and the catalyst is prone to poisoning.[7] A widely adopted industrial method employs hydrazine hydrate as the reducing agent, which is cost-effective and results in high yields and purity.[1][7] This reaction is often catalyzed by Raney Nickel or facilitated by a base like sodium hydroxide.[7]
Synthesis Workflow Diagram
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An In-depth Technical Guide to 4-Amino-N-methylbenzenemethanesulfonamide: From Serendipitous Discovery to a Cornerstone of Migraine Therapy
This guide provides a comprehensive technical overview of 4-Amino-N-methylbenzenemethanesulfonamide, a molecule whose significance is deeply embedded in the history of medicinal chemistry. While not a therapeutic agent in itself, its discovery and development are intrinsically linked to two major breakthroughs in pharmacology: the dawn of antibacterial sulfonamides and the advent of targeted migraine therapies. This document will delve into the historical context of its chemical class, its synthesis, chemical properties, and its pivotal role as a key intermediate in the production of the highly successful anti-migraine drug, Sumatriptan.
Historical Context: A Tale of Two Drug Classes
The story of this compound is best understood through the lens of the scientific advancements that necessitated its existence. Its structural components—a sulfonamide group and an aniline derivative—place it at the intersection of two revolutionary drug discovery narratives.
The Sulfonamide Revolution: A New Era in Chemotherapy
The journey begins in the early 20th century with the work of German chemist Paul Ehrlich, who conceptualized the idea of a "magic bullet"—a compound that could selectively target pathogens without harming the host.[1] This vision laid the groundwork for the discovery of the first commercially viable synthetic antibacterial agents. In 1932, at Bayer AG, Gerhard Domagk discovered that a red azo dye named Prontosil was remarkably effective in treating streptococcal infections in mice.[1][2][3] For this groundbreaking discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[4][5]
A pivotal breakthrough came in 1936 when researchers at the Pasteur Institute in France, led by Ernest Fourneau, elucidated that Prontosil was, in fact, a prodrug.[6] In the body, it is metabolized to the active, colorless compound, sulfanilamide.[2][6] This discovery unleashed a torrent of research into sulfonamide derivatives, leading to the development of a wide range of "sulfa drugs" that revolutionized the treatment of bacterial infections before the widespread availability of penicillin.[1][5][6] The core structure of a benzene ring with an amino group and a sulfonamide group became a critical pharmacophore in the fight against infectious diseases.
The Quest for Migraine Relief: The Rise of the Triptans
The second narrative arc that converges on this compound is the development of targeted treatments for migraine. For decades, treatments were often non-specific and had significant side effects. In the 1970s, research at Glaxo (now GlaxoSmithKline) began to focus on the role of serotonin (5-hydroxytryptamine, 5-HT) in migraine pathophysiology.[7] This research led to the identification of specific 5-HT receptor subtypes, particularly the 5-HT1B and 5-HT1D receptors, as key players in the vasoconstriction of cranial blood vessels, a mechanism believed to be central to alleviating migraine pain.[7][8]
This focused drug discovery program culminated in the synthesis of Sumatriptan, the first of a new class of drugs known as the "triptans."[7][8] Sumatriptan was a revolutionary, highly selective 5-HT1B/1D receptor agonist that became available in the early 1990s.[7][9] The development of the triptans was hailed as the most significant breakthrough in headache medicine in 50 years.[9][10] The chemical architecture of Sumatriptan, which includes an indole core and a sulfonamide-containing side chain, required a specific set of building blocks for its efficient synthesis, creating a demand for novel chemical intermediates.
Physicochemical Properties and Spectroscopic Profile
This compound is a white to off-white crystalline solid. A comprehensive understanding of its physicochemical properties is crucial for its application in pharmaceutical synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | [11] |
| Molecular Weight | 200.26 g/mol | [11][12] |
| Melting Point | 140-142 °C | [12] |
| Boiling Point (Predicted) | 387.6 ± 44.0 °C | [12] |
| Topological Polar Surface Area | 80.6 Ų | [11] |
| XLogP3 | 0.1 | [11] |
| CAS Number | 109903-35-7 | [12] |
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum exhibits characteristic signals for the aromatic protons, the methylene group protons adjacent to the sulfur atom, the N-methyl protons, and the protons of the primary amino group. The distinct chemical shifts and splitting patterns provide a clear fingerprint of the molecule's hydrogen framework.[12]
-
¹³C NMR : The carbon NMR spectrum shows distinct signals for the different carbon atoms in the aromatic ring, the methylene carbon, and the N-methyl carbon, confirming the carbon skeleton of the molecule.[12]
-
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands corresponding to the N-H stretching of the primary amine, the S=O stretching of the sulfonamide group, and the C-H bonds of the aromatic ring and alkyl groups.[11]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum provides the exact mass, which is a critical parameter for confirming the elemental composition.[11][12]
Synthesis of this compound
The most common and industrially viable synthesis of this compound involves a two-step process starting from a readily available nitro-substituted precursor. The causality behind this synthetic route lies in the strategic manipulation of functional groups to achieve the desired product with high purity and yield.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-N-methylbenzenemethanesulfonamide
This initial step introduces the N-methyl group to the sulfonamide moiety.
-
Reaction : 4-Nitrobenzenemethanesulfonyl chloride is reacted with methylamine.
-
Rationale : The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with the primary amine, methylamine, to form the stable sulfonamide bond. The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.
Step 2: Reduction of the Nitro Group
The second and final step is the selective reduction of the aromatic nitro group to a primary amine.
-
Reaction : 4-Nitro-N-methylbenzenemethanesulfonamide is reduced to this compound.
-
Reducing Agent : A variety of reducing agents can be employed, with hydrazine hydrate in the presence of a catalyst being a common choice for industrial-scale production due to its efficiency and cost-effectiveness.
-
Rationale : The choice of a reducing system that selectively reduces the nitro group without affecting the sulfonamide functionality is critical. Catalytic hydrogenation is another viable method. The reaction conditions are optimized to ensure complete conversion and minimize the formation of byproducts.
The Pivotal Role in Sumatriptan Synthesis
The primary and most significant application of this compound is its role as a key starting material in the synthesis of Sumatriptan.[12] Its structure is strategically designed to provide the necessary chemical handles for the construction of the complex indole structure of the final drug molecule.
The Fischer Indole Synthesis: A Classic Transformed
The synthesis of Sumatriptan from this compound beautifully illustrates the power of classic organic reactions in modern pharmaceutical manufacturing. The core of this transformation is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[13][14]
Synthetic Workflow from Intermediate to API
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A Comprehensive Technical Guide to 4-Amino-N-methylbenzenemethanesulfonamide
Introduction
4-Amino-N-methylbenzenemethanesulfonamide is a specialized organic compound whose significance is primarily rooted in its role as a critical intermediate in pharmaceutical synthesis. While not an active pharmaceutical ingredient (API) itself in most contexts, its specific molecular architecture provides a foundational scaffold for the construction of more complex therapeutic agents. The history of sulfonamides, beginning with the discovery of Prontosil in the 1930s, marked the dawn of the antibiotic age and established this class of compounds as a cornerstone of medicinal chemistry. This guide offers an in-depth exploration of this compound, detailing its chemical identity, synthesis, reactivity, and principal applications for professionals in chemical research and drug development.
Section 1: Chemical Identity and Properties
Correctly identifying a compound is the first step in any rigorous scientific endeavor. The nomenclature and structural identifiers for this compound are crucial for database searches, procurement, and regulatory documentation.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide[1][2] |
| Common Name | This compound |
| CAS Number | 109903-35-7[1][2][3][4] |
| Synonyms | 4-(((Methylamino)sulfonyl)methyl)aniline, 4-Amino-N-methyl-α-toluenesulfonamide, Benzenemethanesulfonamide, 4-amino-N-methyl-[1][4][5] |
| Molecular Formula | C₈H₁₂N₂O₂S[1][2][4] |
| Molecular Weight | 200.26 g/mol [1][2][3] |
| InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N[1][3] |
The compound's physical properties dictate its handling, storage, and reaction conditions.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 140-142 °C (lit.) | [4][5] |
| Boiling Point | 387.6±44.0 °C (Predicted) | [4][5] |
| Density | 1.297±0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 188.2 °C | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [5] |
| pKa | 3.25E-06 mmHg at 25°C (Vapor Pressure) |[4] |
Section 2: Synthesis and Purification
The synthesis of this compound is a well-established process, valued for its efficiency and reliability. The most common route involves a two-step transformation from a readily available nitro-aromatic precursor. This pathway is favored because the nitro group serves as a stable precursor to the more reactive amine, allowing for modifications to other parts of the molecule first.
A widely utilized synthetic route begins with 4-nitrobenzenemethanesulfonamide.[3] This starting material undergoes a reaction with methylamine to form the N-methylated sulfonamide. The critical final step is the selective reduction of the nitro functional group to the primary amine, yielding the target compound.[3]
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis via Nitro-Group Reduction
This protocol describes a representative lab-scale synthesis.
Step 1: N-Methylation of 4-nitrobenzenemethanesulfonamide
-
Dissolve 4-nitrobenzenemethanesulfonamide in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of methylamine. The use of an excess of methylamine drives the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude N-methyl-4-nitrobenzenemethanesulfonamide can be purified by recrystallization or used directly in the next step.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude product from Step 1 in ethanol or a similar protic solvent.
-
Add a reducing agent. A common and effective choice is stannous chloride (SnCl₂) dihydrate in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation (H₂ gas with a Palladium catalyst) can be used.
-
If using SnCl₂, the mixture is typically heated to reflux for several hours. The choice of reflux is to ensure the reaction goes to completion in a reasonable timeframe.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Validation: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to established spectral data.
Section 3: Chemical Reactivity and Core Applications
The utility of this compound stems from the distinct reactivity of its functional groups, primarily the primary aromatic amine.[3] This amine group is a versatile handle for a variety of chemical transformations.
Diazotization and Transformation
The most significant reaction is diazotization, where the primary amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[3][6] This intermediate is highly valuable but unstable, and is typically used immediately.[3]
A crucial transformation of this diazonium salt is its reduction to a hydrazine derivative, 4-hydrazino-N-methylbenzenemethanesulfonamide.[3] This hydrazine is the key building block for the synthesis of the blockbuster anti-migraine drug, Sumatriptan.[3][4][7]
Application: Synthesis of Sumatriptan
The synthesis of Sumatriptan is the foremost application of this compound. The process leverages the hydrazine intermediate in a Fischer indole synthesis.[3] This classic organic reaction involves the condensation of a hydrazine with a ketone or aldehyde to form an indole, a core structure in many biologically active molecules.
Caption: Key reaction pathway from the title compound to Sumatriptan.
Other Research Applications
Beyond its role in Sumatriptan synthesis, this compound and its derivatives are subjects of ongoing research.
-
Antimicrobial Activity: As a member of the sulfonamide family, it has been investigated for potential antibacterial properties, which are thought to arise from the inhibition of bacterial folic acid synthesis.[1]
-
Carbonic Anhydrase Inhibition: Benzenesulfonamide derivatives are a well-studied class of inhibitors for carbonic anhydrases, enzymes linked to various physiological processes.
-
Anticancer Research: The hydrochloride salt of the compound has demonstrated potential antibacterial and anticancer properties in research settings.[3]
Section 4: Spectroscopic and Analytical Characterization
Confirming the structure and purity of this compound is essential. ¹H NMR spectroscopy is a primary tool for this purpose, providing a unique fingerprint of the molecule's proton environments.
Table 3: Representative ¹H NMR Spectral Data
| Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.05 | Doublet | 2H | Ar-H (ortho to CH₂SO₂) |
| ~6.65 | Doublet | 2H | Ar-H (ortho to NH₂) |
| ~4.10 | Singlet | 2H | Ar-CH₂-SO₂ |
| ~3.80 | Broad Singlet | 2H | -NH₂ |
| ~2.50 | Singlet | 3H | SO₂-NH-CH₃ |
Note: Shifts are approximate and can vary based on the solvent and instrument.
Other valuable analytical techniques include:
-
FTIR Spectroscopy: To identify characteristic vibrations of functional groups like N-H (amine), S=O (sulfonamide), and C-N bonds.[2]
-
Raman Spectroscopy: Provides complementary vibrational information.[2]
-
Mass Spectrometry: To confirm the molecular weight (200.26 g/mol ) and fragmentation pattern.[2]
Section 5: Safety and Handling
Proper handling of this compound is critical due to its potential hazards. The Globally Harmonized System (GHS) provides a standardized classification of its risks.
Table 4: GHS Hazard Summary
| Hazard Code | Description | Precaution |
|---|---|---|
| H301 | Toxic if swallowed | Do not eat, drink or smoke when using this product. If swallowed, immediately call a poison center or doctor.[1][2][4] |
| H317 | May cause an allergic skin reaction | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves.[1][2][4] |
| H315/H319 | Causes skin and serious eye irritation | Wear protective gloves and eye protection. Wash skin thoroughly after handling.[2] |
| H411 | Toxic to aquatic life with long lasting effects | Avoid release to the environment.[2] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of significant industrial and research importance. While its direct biological applications are limited, its role as a key precursor, particularly in the multi-ton synthesis of Sumatriptan, is indispensable. Its well-defined synthesis, predictable reactivity through its primary amine, and established analytical profile make it a reliable building block for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is fundamental for its safe and effective use in advancing pharmaceutical research and development.
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4-Amino-N-methylbenzenemethanesulfonamide mechanism of action
An In-Depth Technical Guide to the Core Activities of 4-Amino-N-methylbenzenemethanesulfonamide
Authored by: A Senior Application Scientist
Foreword: Situating this compound in the Scientific Landscape
To the community of researchers, medicinal chemists, and drug development professionals, this document serves as a comprehensive guide to understanding this compound. It is a compound known more for its instrumental role as a foundational chemical scaffold than for its own direct therapeutic applications. Therefore, a purely mechanistic exploration of its biological action would be incomplete. This guide is structured to reflect its primary significance: a highly versatile synthetic intermediate with potential, yet largely unexplored, biological activities inherent to its structural class. We will dissect its established utility in the synthesis of prominent pharmaceuticals and explore the hypothesized mechanisms of action that its sulfonamide and aniline moieties suggest. This dual-perspective approach provides a more authentic and practical understanding of its value in the field.
Section 1: Chemical Identity and Physicochemical Profile
This compound is an organic compound featuring a central benzene ring substituted with an amino group and a methanesulfonamide group.[1][2] This specific arrangement of functional groups imparts a chemical reactivity that makes it a valuable precursor in multi-step organic syntheses.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | [3] |
| Molecular Weight | 200.26 g/mol | [3] |
| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide | [4] |
| CAS Number | 109903-35-7 | [5] |
| Melting Point | 140-142 °C | [3][5] |
| SMILES | CNS(=O)(=O)CC1=CC=C(C=C1)N | [3] |
Section 2: The Primary Role: A Crucial Intermediate in Pharmaceutical Synthesis
The principal application of this compound in medicinal chemistry is as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its structure is particularly amenable to a variety of chemical modifications, allowing for the construction of elaborate molecular architectures.[1]
Keystone in the Synthesis of Sumatriptan
The most notable use of this compound is in the synthesis of Sumatriptan, a widely used medication for the treatment of migraine headaches.[1][5] The structural elements of this compound are integral to the final structure of Sumatriptan, which is designed to selectively interact with serotonin 5-HT1B and 5-HT1D receptors in the brain.[1] The synthesis leverages the reactivity of the primary aromatic amine for further elaboration into the final drug structure.
Below is a conceptual workflow illustrating its role as a precursor.
Figure 1: Conceptual workflow of Sumatriptan synthesis.
Section 3: Hypothesized Mechanisms of Biological Action
While primarily a synthetic intermediate, the chemical structure of this compound belongs to the sulfonamide class of compounds, which are known for a range of biological activities.[2] Direct, extensive studies on this specific molecule are limited; however, its mechanism of action can be hypothesized based on the well-established pharmacology of its structural class.
Antimicrobial Activity: Interference with Folic Acid Synthesis
The sulfonamide group is a classic pharmacophore known for its antibacterial properties.[2] Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for DNA synthesis and repair in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to bacteriostasis.[2] It is proposed that this compound may exhibit similar antimicrobial activity.[2]
Figure 2: Proposed inhibition of bacterial folic acid synthesis.
Carbonic Anhydrase Inhibition
Primary sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[1][6] Benzenesulfonamide derivatives, in particular, have been extensively studied as CA inhibitors.[6] These inhibitors coordinate to the zinc ion in the enzyme's active site, displacing a water molecule and blocking its catalytic activity. While this compound is a secondary sulfonamide, its core structure is related to known CA inhibitors, suggesting a potential for interaction with these enzymes, although likely with different potency and selectivity profiles compared to primary sulfonamides.
Potential Anti-inflammatory Action via COX Inhibition
A wide array of aryl sulfonamide derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory effects.[1] The mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1] This suggests another potential, though less characterized, avenue of biological activity for this compound.
Section 4: Experimental Protocols for Mechanistic Characterization
For researchers wishing to investigate the hypothesized biological activities of this compound or its derivatives, the following established protocols provide a validated starting point.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to assess the antimicrobial activity of a compound by finding the lowest concentration that inhibits the visible growth of a target microorganism. The broth microdilution method is a standard approach.[7]
Methodology:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Inoculum Preparation: Culture a target bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).[8] Dilute the culture to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard.[7]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to create a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[7]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]
Figure 3: Workflow for MIC determination via broth microdilution.
Protocol: In Vitro Enzyme Inhibition Assay (General Framework)
To test for inhibition of enzymes like DHPS or Carbonic Anhydrase, a spectrophotometric or fluorometric assay is typically employed. This protocol provides a general workflow.
Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare solutions of the enzyme, its substrate, and the test compound (this compound) at various concentrations.
-
Assay Setup: In a microplate, combine the buffer, enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to permit binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength. The rate of this change is proportional to enzyme activity.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol: Cytotoxicity Assessment (MTT Assay)
It is critical to assess whether a compound's biological activity is due to specific inhibition or general toxicity. The MTT assay measures cell viability.[7]
Methodology:
-
Cell Culture: Culture a human cell line (e.g., HeLa) in an appropriate medium.[7]
-
Cell Seeding: Seed the cells into a 96-well plate at a specific density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Add varying concentrations of this compound to the wells and incubate for a set period (e.g., 48-72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader (typically around 540-570 nm).[7]
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value can be calculated.
Section 5: Conclusion and Future Directions
This compound stands as a testament to the importance of foundational molecules in medicinal chemistry. Its primary, validated role is that of a versatile synthetic precursor, most notably in the production of the anti-migraine drug Sumatriptan.[1][5] While its direct biological mechanism of action is not extensively documented, its inclusion in the sulfonamide chemical class provides a strong basis for hypothesizing activities such as antimicrobial action via folic acid synthesis inhibition, carbonic anhydrase inhibition, and potential anti-inflammatory effects.[1][2][6]
For the research community, this compound represents both a reliable tool and an opportunity. Its utility in synthesis is clear, but the full scope of its potential biological activities remains an open field for investigation. The protocols outlined in this guide provide the necessary framework to explore these hypothesized mechanisms and to determine if this compound, or novel derivatives thereof, could transition from a behind-the-scenes intermediate to a lead compound in its own right.
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4-Amino-N-methylbenzenemethanesulfonamide molecular weight and formula
An In-Depth Technical Guide to 4-Amino-N-methylbenzenemethanesulfonamide: Properties, Synthesis, and Pharmaceutical Applications
Introduction
Benzenemethanesulfonamide derivatives are a class of organic compounds extensively researched for their diverse biological activities.[1] This structural framework, featuring a benzene ring linked to a methanesulfonamide group, allows for extensive chemical modification, leading to compounds with significant therapeutic potential.[1] Historically, sulfonamides were pivotal in medicine as the first broadly effective systemic antibacterial agents, heralding the antibiotic era.[1] Within this important class of molecules, this compound stands out not primarily for its direct therapeutic action, but as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3]
This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, chemical reactivity, and established protocols for its synthesis and purification. The primary focus will be on its instrumental role as a precursor in the production of Sumatriptan, a widely used medication for the treatment of migraine headaches.[1][2]
Section 1: Core Molecular Profile
A foundational understanding of a compound's physicochemical properties is essential for its application in synthesis and drug development. This compound is an organic compound whose structure incorporates a primary aromatic amine and a sulfonamide moiety, which dictate its chemical behavior and utility.[1][4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O₂S | [4][5][6][7] |
| Molecular Weight | 200.26 g/mol | [1][4][5][7] |
| CAS Number | 109903-35-7 | [1][4][5][6] |
| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide | [4][5][6] |
| Synonyms | 4-(((Methylamino)sulfonyl)methyl)aniline, 4-Amino-N-methyl-α-toluenesulfonamide | [3][4] |
| Melting Point | 140-142 °C | [2][3][7] |
| Topological Polar Surface Area | 80.6 Ų | [3][7] |
| InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N | [1][4][6] |
Section 2: Chemical Reactivity and Functional Group Analysis
The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups:
-
Primary Aromatic Amine (-NH₂): This group is a key site for derivatization.[1] It readily undergoes diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a highly reactive diazonium salt. This intermediate is rarely isolated and is immediately used in subsequent reactions. The conversion of the stable amino group into an excellent leaving group (N₂) allows for its substitution with a wide array of functionalities, making it a cornerstone of aromatic chemistry.[1]
-
Sulfonamide Moiety (-SO₂NHCH₃): The sulfonamide group is a critical pharmacophore in many drugs, known for its ability to act as a hydrogen bond acceptor.[1] While relatively stable, the nitrogen atom can participate in hydrogen bonding, influencing the molecule's interaction with biological targets and its overall physicochemical properties, such as solubility and lipophilicity.[1]
Section 3: Application as a Key Pharmaceutical Intermediate: Synthesis of Sumatriptan
The most prominent application of this compound is its role as a starting material in the multi-step synthesis of Sumatriptan.[1] The process leverages the reactivity of the primary amino group to build the complex indole structure of the final drug.
The key transformation involves converting the amino group into a hydrazine derivative, which then undergoes a Fischer indole synthesis.[1] This classic reaction is a robust method for creating the indole ring system, which is a common motif in pharmacologically active compounds.
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4-Amino-N-methylbenzenemethanesulfonamide physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-N-methylbenzenemethanesulfonamide
Introduction
This compound is a sulfonamide compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, offering insights for researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established principles from analogous sulfonamide structures to present a robust and predictive analysis.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is to define its molecular structure and associated identifiers.
Caption: 2D chemical structure of this compound.
Table 1: Core Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 175278-01-2 |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| Canonical SMILES | CNC(=O)CSCC1=CC=C(C=C1)N |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both in vitro and in vivo systems. The following table summarizes key measured and predicted properties for this compound.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source |
| Melting Point | 123-127 °C | Experimental |
| Boiling Point | 353.4±37.0 °C (Predicted) | Computational |
| pKa | 10.16±0.25 (Predicted) | Computational |
| LogP | 0.29 (Predicted) | Computational |
| Water Solubility | 2.45 g/L (Predicted) | Computational |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized methodologies for the experimental determination of critical physicochemical parameters.
Protocol 1: Determination of Melting Point by Capillary Method
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad range suggests the presence of impurities. The capillary method is a widely accepted and accessible technique for this determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a ramp rate of 10-20 °C/min initially. As the temperature approaches the predicted melting point, reduce the ramp rate to 1-2 °C/min to allow for accurate observation.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.
Caption: Workflow for Melting Point Determination.
Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method
Rationale: Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. The shake-flask method is the gold standard for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Caption: Workflow for Shake-Flask Solubility Assay.
Analytical Characterization
A combination of analytical techniques is essential to confirm the identity and purity of this compound.
High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and for quantification in solubility studies. A typical reversed-phase HPLC method would involve a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a UV detector.
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the compound and to identify potential impurities or degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the compound's chemical identity.
Caption: Analytical Workflow for Compound Characterization.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, by applying established principles and methodologies for analogous sulfonamides, a robust framework for its characterization and handling can be established. The protocols and data presented herein serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 599140, this compound. Retrieved from [Link].
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Amino-N-methylbenzenemethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-methylbenzenemethanesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds, including the triptan-class drug Sumatriptan, requires meticulous handling due to its specific chemical properties and potential physiological effects.[1][2] This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in established scientific principles and regulatory standards. Our objective is to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.
Section 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics.
Synonyms: 1-(4-aminophenyl)-N-methylmethanesulfonamide, Benzenemethanesulfonamide, 4-amino-N-methyl-[3] CAS Number: 109903-35-7[3][4] Molecular Formula: C₈H₁₂N₂O₂S[3][4] Molecular Weight: 200.26 g/mol [1][3]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Appearance | Solid | [4] |
| Melting Point | 140-142 °C | [1][2] |
| Boiling Point | 387.6±44.0 °C (Predicted) | [1] |
| Density | 1.297±0.06 g/cm³ (Predicted) | [1] |
| Vapor Pressure | 3.25E-06 mmHg at 25°C | [1] |
Section 2: Hazard Identification and Toxicological Profile
Understanding the potential hazards is paramount for implementing appropriate safety measures. This compound presents several health risks that necessitate careful handling.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][3][5] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity | 3 | H335: May cause respiratory irritation[3] |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects[3] |
Source: Aggregated GHS information from multiple sources.[1][3][5][6]
Toxicological Insights
The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The aromatic amine and sulfonamide moieties suggest potential for systemic effects and allergic reactions. The acute oral toxicity rating underscores the importance of preventing ingestion. Skin sensitization is a significant concern, meaning that initial exposure may not cause a reaction, but subsequent contact can lead to an allergic response.[3][5][6]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) should guide the implementation of engineering controls.
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.[7][8]
-
Containment: For larger scale operations, the use of glove boxes or other closed-system handling techniques is recommended.[8]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7][9]
-
Skin Protection: A lab coat and disposable nitrile gloves should be worn. For extended or immersive contact, heavier-duty gloves may be necessary. Contaminated gloves should be changed immediately.[7]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter is required.[7][8]
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the integrity of the compound.
General Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5][9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7][9]
-
Avoid Cross-Contamination: Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
Storage Requirements
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[8]
-
Incompatibilities: Store away from strong oxidizing agents.[8][9]
-
Controlled Access: Store in a secure area with access limited to authorized personnel.[5]
Section 5: Emergency Procedures
Preparedness for potential emergencies is a non-negotiable aspect of laboratory safety.
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]
Spill and Leak Procedures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow institutional protocols for large chemical spills.[10]
Fire-Fighting Measures
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam).
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]
Section 6: Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5][9] Do not allow the chemical to enter drains or waterways.[10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for handling this compound in a research setting, emphasizing the integration of safety checkpoints.
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An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-N-methylbenzenemethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-N-methylbenzenemethanesulfonamide, with a specific focus on its solubility and stability. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of these parameters is critical for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This document details experimental protocols for determining solubility and evaluating stability under various stress conditions, in line with regulatory expectations. It also explores the underlying chemical principles that govern the behavior of this molecule, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of this compound
This compound (CAS No: 109903-35-7) is a substituted aromatic sulfonamide that serves as a vital building block in organic synthesis.[1] Its molecular structure, featuring a primary aromatic amine, a sulfonamide linkage, and a methylene bridge, imparts a unique combination of chemical reactivity and physical properties. Notably, it is a key intermediate in the synthesis of Sumatriptan, a widely used medication for the treatment of migraine headaches.[2] The efficiency of synthetic routes and the purity of the final API are intrinsically linked to the solubility and stability of this intermediate. Therefore, a robust understanding of these characteristics is paramount for process chemists and formulation scientists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| Melting Point | 140-142 °C | [2] |
| Predicted pKa | 11.50 ± 0.40 | [2] |
| Appearance | Solid | ChemBK[3] |
Solubility Profile: A Foundation for Application
Qualitative Solubility
Based on available information, this compound is described as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol, particularly with heating.[2] This suggests that while it possesses some polarity due to the amino and sulfonamide groups, the aromatic ring and methyl groups contribute to a degree of lipophilicity.
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, standardized experimental protocols are essential. The "shake-flask" method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4]
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant at a high speed.
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Causality in Experimental Design:
-
Excess Solid: The use of an excess of the solid compound ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.
-
Phase Separation: Incomplete removal of undissolved solid particles will lead to an overestimation of the solubility. Centrifugation is a reliable method for achieving clear separation.
-
Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile: Ensuring Molecular Integrity
The stability of this compound is a critical parameter that influences its storage, handling, and use in multi-step syntheses. Degradation of this intermediate can lead to the formation of impurities that may be difficult to remove and could potentially compromise the quality of the final product. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Principles of Forced Degradation
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[5] The goal is to induce degradation to a level of 5-20%, which allows for the identification of degradation products and the development of analytical methods capable of separating these from the parent compound.[6]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many organic molecules. The stability of this compound should be evaluated across a range of pH values.
Protocol 2: Hydrolytic Stability Assessment
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Buffers of various pH values (e.g., pH 4.5, 7.0, 9.0)
-
Water bath or incubator
-
HPLC system with a stability-indicating method
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the different acidic, basic, and neutral/buffered media.
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period. A control sample should be kept at a lower temperature (e.g., 5 °C) or analyzed immediately.
-
Time-Point Analysis: At specified time intervals, withdraw aliquots from each solution, neutralize them if necessary, and dilute to a suitable concentration for analysis.
-
Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Potential Degradation Pathways: The sulfonamide bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to the cleavage of the molecule. The presence of the amino group can also influence the reactivity of the molecule at different pH values.
Oxidative Stability
Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich moieties such as an amino group.
Protocol 3: Oxidative Stability Assessment
Objective: To assess the susceptibility of this compound to oxidative degradation.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
Suitable solvent (e.g., water, methanol)
-
HPLC system with a stability-indicating method
Methodology:
-
Sample Preparation: Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide.
-
Stress Conditions: The reaction can be carried out at room temperature or a slightly elevated temperature to accelerate degradation.
-
Time-Point Analysis: Monitor the reaction over time by taking aliquots at regular intervals. The reaction may need to be quenched before analysis.
-
Quantification: Analyze the samples by HPLC to determine the extent of degradation and identify any oxidation products.
Potential Degradation Pathways: The primary aromatic amine is susceptible to oxidation and can be converted to nitroso or nitro derivatives.[7] Strong oxidizing agents could potentially lead to the degradation of the entire molecule.[7]
Photostability
Exposure to light can induce photochemical reactions that lead to degradation. Photostability testing is a regulatory requirement for drug substances and products.
Protocol 4: Photostability Testing
Objective: To evaluate the stability of this compound upon exposure to light.
Methodology:
-
Sample Preparation: Expose the solid this compound and a solution of the compound to a light source that meets ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Light Exposure: The light source should provide a combination of visible and ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples for any physical changes and for the formation of degradation products using a stability-indicating HPLC method.
Potential Degradation Pathways: Photodegradation of sulfonamides can involve various reactions, including cleavage of the sulfonamide bond and transformations of the aromatic ring.[8][9]
Thermal Stability
Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
Protocol 5: Thermal Stability Assessment
Objective: To evaluate the stability of this compound at elevated temperatures.
Methodology:
-
Sample Preparation: Place the solid this compound in a suitable container.
-
Stress Conditions: Store the sample at one or more elevated temperatures (e.g., 80 °C, 100 °C, 120 °C) for a defined period.
-
Analysis: After the stress period, analyze the sample for any changes in physical appearance and for the presence of degradation products by a suitable analytical technique such as HPLC or thermogravimetric analysis (TGA).
Potential Degradation Pathways: Thermal decomposition can lead to the breakdown of the molecule into smaller fragments. The specific decomposition products will depend on the temperature and the atmosphere (e.g., inert or oxidative).[10]
Caption: Forced Degradation Study Workflow.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data for this intermediate is limited in the public domain, the principles and experimental protocols outlined here provide a robust foundation for researchers and drug development professionals. By systematically applying these methodologies, scientists can generate the critical data needed to optimize synthetic processes, develop stable formulations, and ensure the quality and regulatory compliance of pharmaceutical products derived from this important building block. The causality-driven approach to experimental design emphasized in this guide will empower researchers to generate reliable and meaningful data, ultimately contributing to the successful development of new medicines.
References
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ChemBK. 4-Amino-N-methylbenzenemethanesulfonaide. (n.d.). Retrieved from [Link]
- Kowalska, G., & Rola, J. (2007). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Polish Journal of Environmental Studies, 16(5), 723-729.
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photodegradation of pharmaceuticals in the aquatic environment: a review.
- Voigt, A. M., et al. (2017). Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity.
- Alsante, K. M., et al. (2014). Forced degradation: what, why, and how. Pharmaceutical Technology, 38(3), 48-55.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Rao, K. V., et al. (2015). Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4-((Thiophen-2-Ylmethylene)Amino)Benzenesulfonamideunder Non-Isothermal Condition. Journal of Chemical and Pharmaceutical Research, 7(12), 896-905.
- Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS J, 7(1), E78-105.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
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- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
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- Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical solid: a rational approach. Journal of pharmaceutical and biomedical analysis, 29(1-2), 43-53.
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4-Amino-N-methylbenzenemethanesulfonamide spectral analysis (FTIR, Raman)
An In-Depth Technical Guide to the Spectral Analysis of 4-Amino-N-methylbenzenemethanesulfonamide
Abstract
This technical guide provides a comprehensive exploration of the vibrational spectroscopic analysis of this compound (CAS No: 109903-35-7), a critical intermediate in pharmaceutical synthesis, most notably for the anti-migraine drug Sumatriptan.[1][2][3] We delve into the theoretical underpinnings and practical application of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the unequivocal structural elucidation and quality assessment of this molecule. This document is intended for researchers, analytical scientists, and professionals in drug development who require a robust understanding of how to apply these powerful analytical techniques. We will move beyond simple data reporting to explain the causality behind experimental choices and spectral interpretation, ensuring a self-validating approach to analysis.
Introduction: The Significance of this compound
This compound is a sulfonamide derivative featuring a primary aromatic amine, a methylene bridge, and an N-methylated sulfonamide moiety.[1][4] Its molecular structure is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Given its role as a precursor, verifying its structural integrity and purity is paramount to ensuring the safety and efficacy of the final drug product.
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a rapid, non-destructive, and highly specific method for generating a unique molecular "fingerprint".[5][6] These techniques probe the vibrational energy states of a molecule's functional groups, providing detailed information about its covalent bond structure and overall molecular geometry. This guide will demonstrate how the complementary nature of FTIR and Raman spectroscopy provides a comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below for reference.
| Property | Value | Source |
| CAS Number | 109903-35-7 | [1][2][4] |
| Molecular Formula | C₈H₁₂N₂O₂S | [2][4][7] |
| Molecular Weight | 200.26 g/mol | [1][4][7] |
| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide | [4] |
| Melting Point | 140-142 °C | [3] |
| SMILES | CNS(=O)(=O)CC1=CC=C(C=C1)N | [4] |
Molecular Structure
The unique vibrational signature of this compound arises from its distinct functional groups, as illustrated below.
Caption: Molecular structure of this compound.
Scientific Principles: FTIR vs. Raman Spectroscopy
Understanding the fundamental principles of FTIR and Raman spectroscopy is crucial for interpreting their results. They are often described as complementary techniques because the physical phenomena they measure are different.
-
FTIR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment. As such, polar functional groups like N-H and S=O produce strong signals in FTIR spectra.
-
Raman Spectroscopy : This technique measures the inelastic scattering of monochromatic light (from a laser). A vibration is "Raman active" if it causes a change in the molecule's polarizability (the deformability of its electron cloud). Symmetric, non-polar bonds and aromatic rings often produce strong Raman signals.[8]
The synergy is clear: molecular vibrations that are weak or absent in an IR spectrum are often strong in the corresponding Raman spectrum, and vice-versa. This dual analysis provides a more complete vibrational profile of the molecule.
Experimental Protocols: A Self-Validating System
The trustworthiness of spectral data hinges on a robust and well-documented experimental protocol. The following sections detail the steps for acquiring high-quality FTIR and Raman spectra for a solid sample like this compound.
FTIR-ATR (Attenuated Total Reflectance) Protocol
The ATR accessory is a common choice for solid powders due to its minimal sample preparation requirements.
Caption: A standardized workflow for acquiring FTIR-ATR spectra.
Causality Behind Choices:
-
Background Scan (Step 2): This is critical to ratio out the instrument's own spectral signature and that of the ambient atmosphere (water vapor and CO₂), ensuring that the final spectrum is solely from the sample.
-
Pressure Application (Step 4): Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, leading to a strong, high-quality signal.
Raman Spectroscopy Protocol
Caption: A standardized workflow for acquiring Raman spectra.
Causality Behind Choices:
-
Laser Power Optimization (Step 4): It is a balancing act. Sufficient power is needed for a good signal-to-noise ratio, but excessive power can burn the sample or induce fluorescence, which can overwhelm the weaker Raman signal. Starting with low power and gradually increasing is a field-proven best practice.
-
Cosmic Ray Removal (Step 6): Raman detectors can be hit by high-energy cosmic rays, which appear as sharp, narrow spikes in the spectrum. These are artifacts and must be removed algorithmically to prevent misinterpretation as a real Raman band.
Spectral Analysis and Interpretation
The power of vibrational spectroscopy lies in the correlation between specific spectral bands and the molecular vibrations of functional groups. The following table summarizes the expected characteristic bands for this compound, drawing on established data for sulfonamides, aromatic amines, and related structures.[9][10][11]
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) | Assignment |
| N-H Stretch (Amine) | 3300 - 3500 | Strong, two bands (asym & sym) | Medium | Primary Aromatic -NH₂ |
| N-H Stretch (Sulfonamide) | 3150 - 3350 | Medium, broad | Weak | Secondary -SO₂NH- |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Strong | Benzene Ring C-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Medium-Strong | -CH₂- and -CH₃ |
| C=C Stretch (Aromatic) | 1450 - 1620 | Medium-Strong | Strong | Benzene Ring Skeletal Vibrations |
| N-H Bend (Amine) | 1550 - 1650 | Strong | Weak | Primary -NH₂ Scissoring |
| SO₂ Asymmetric Stretch | 1310 - 1350 | Very Strong | Medium | Sulfonamide Group[9] |
| SO₂ Symmetric Stretch | 1140 - 1170 | Very Strong | Strong | Sulfonamide Group[9] |
| C-N Stretch (Aromatic) | 1200 - 1350 | Strong | Medium | Aryl-NH₂ |
| S-N Stretch | 890 - 920 | Medium | Medium | Sulfonamide Group[9] |
| C-H Out-of-Plane Bend | 800 - 860 | Strong | Weak | 1,4-disubstituted Benzene Ring |
Authoritative Grounding & Interpretation Insights:
-
Sulfonamide Group (-SO₂NH-): The two most intense and unambiguous bands in the FTIR spectrum will be the asymmetric and symmetric SO₂ stretches, typically appearing around 1320 cm⁻¹ and 1150 cm⁻¹, respectively.[9] The symmetric stretch is often particularly strong in the Raman spectrum, providing excellent complementary confirmation.
-
Amine Group (-NH₂): The primary aromatic amine will present as a characteristic doublet in the 3300-3500 cm⁻¹ region of the FTIR spectrum, corresponding to the asymmetric and symmetric N-H stretching modes.[9][10] The presence of two bands is a definitive marker for a primary amine (-NH₂). The N-H stretch of the secondary sulfonamide will likely be a broader, single peak in a similar region, sometimes overlapping.
-
Benzene Ring Substitution: The substitution pattern on the benzene ring gives rise to characteristic C-H "out-of-plane" bending vibrations in the 900-650 cm⁻¹ region. For a 1,4 (para) disubstituted ring, a strong band is expected between 800-860 cm⁻¹, providing clear evidence of the intended isomer.
Applications in Pharmaceutical Development
The spectral data generated using these methods are not merely academic; they are integral to the pharmaceutical quality system.
-
Identity Confirmation: The FTIR and Raman spectra serve as a highly specific fingerprint. This allows for rapid verification of incoming raw materials, confirming that the substance is indeed this compound and not a related isomer or different compound entirely.
-
Purity Assessment: While not inherently quantitative without calibration, these techniques can readily detect the presence of significant impurities that have different functional groups. For instance, the absence of a nitro group (-NO₂) vibration (around 1530 and 1350 cm⁻¹) helps confirm the complete reduction of the nitro-precursor.[1][4]
-
Reaction Monitoring: In the synthesis of Sumatriptan, FTIR or Raman probes can be used in-situ to monitor the disappearance of the primary amine group of this intermediate as it reacts, providing real-time process control.
-
Polymorph and Salt Form Screening: The solid-state packing of a molecule can significantly affect its physical properties (e.g., solubility, stability). FTIR and Raman are highly sensitive to these subtle changes in the crystal lattice, making them essential tools for identifying and characterizing different polymorphs or salt forms during drug development.
Conclusion
FTIR and Raman spectroscopy are indispensable analytical tools for the comprehensive characterization of this compound. Their combined application provides a self-validating system for structural verification, leveraging the complementary nature of IR absorption and Raman scattering. By understanding the causality behind experimental choices and the principles of spectral interpretation, researchers and drug development professionals can confidently establish the identity, purity, and quality of this critical pharmaceutical intermediate, ensuring the integrity of the final medicinal product.
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A Technical Guide to the Key Intermediates in the Synthesis of Sumatriptan
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction
Sumatriptan, chemically known as 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide, was the first clinically available triptan and remains a cornerstone for the acute treatment of migraine and cluster headaches.[1] Its efficacy stems from its action as a selective serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D subtypes. The industrial synthesis of this critical pharmaceutical agent is a topic of significant interest, centered on efficiency, purity, and scalability.
This guide provides a detailed examination of the core synthetic strategies for Sumatriptan, with a primary focus on the key chemical intermediates that form the foundation of its manufacturing process. We will dissect the dominant Fischer indole synthesis pathway, explaining the causality behind experimental choices and providing validated protocols for the synthesis of its most critical building blocks.
Retrosynthetic Analysis: Deconstructing Sumatriptan
A logical approach to understanding the synthesis of a complex molecule like Sumatriptan is to deconstruct it retrosynthetically. The central feature of Sumatriptan is the substituted indole nucleus. The Fischer indole synthesis is a classic and industrially proven method for constructing such a ring system.[2][3] This disconnection strategy breaks the indole C2-N1 and C3-C3a bonds, leading to two primary synthons, which in turn correspond to two key intermediate molecules:
-
A Substituted Phenylhydrazine: This component carries the N-methylmethanesulfonamide group at the para position. The key intermediate is 4-hydrazino-N-methylbenzenemethanesulfonamide (or its hydrochloride salt).[4]
-
An Aldehyde or Ketone: This component provides the atoms to form the pyrrole ring of the indole. For Sumatriptan, the required partner is 4-(N,N-dimethylamino)butanal .[5] Due to the inherent instability of aldehydes, it is almost universally used in a protected acetal form, such as 4-(N,N-dimethylamino)butanal diethyl acetal or the corresponding dimethyl acetal.[6][7]
This retrosynthetic blueprint establishes the Fischer indole synthesis as the core of our investigation.
The Dominant Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a robust reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][8] The large-scale industrial synthesis of Sumatriptan relies heavily on this pathway.[2] The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. A critical[9][9]-sigmatropic rearrangement, followed by the elimination of ammonia, ultimately yields the aromatic indole ring.[2][3]
Key Intermediate 1: 4-Hydrazino-N-methylbenzenemethanesulfonamide Hydrochloride
This substituted hydrazine is the cornerstone of the Sumatriptan indole core. Its synthesis is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The most common synthetic route starts from 4-aminotoluene or a related aniline precursor.
Synthesis Rationale: A common industrial approach involves the diazotization of an aniline precursor followed by reduction.[4][9] The choice of reducing agent is critical; while historical methods used tin(II) chloride, modern processes often favor more environmentally benign reagents like sodium dithionite to avoid toxic tin waste.[9][10] An alternative involves the reduction of a nitroaromatic precursor.[11]
Experimental Protocol: Synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide HCl
This protocol is a representative synthesis based on established patent literature.[9][11]
Reagents:
-
4-Amino-N-methylbenzenemethanesulfonamide
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Dithionite (Na₂S₂O₄)
Procedure:
-
Diazotization: A stirred mixture of this compound, concentrated HCl, and water is cooled to between -5°C and 0°C.[9]
-
A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the stable diazonium salt. The reaction is monitored for completion.
-
Reduction: A pre-cooled solution of the reducing agent (e.g., stannous chloride in concentrated HCl) is prepared. The diazonium salt solution is then added slowly to the reducing agent solution, keeping the temperature below 5°C.[12]
-
After the addition is complete, the reaction mixture is stirred for several hours, allowing it to warm to room temperature.
-
Isolation: The resulting solid precipitate, 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride, is collected by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum.[9][11]
Key Intermediate 2: 4-(N,N-Dimethylamino)butanal Diethyl Acetal
This intermediate provides the C2-C3 fragment and the dimethylaminoethyl side chain of the final Sumatriptan molecule. The aldehyde functional group is highly reactive and prone to self-condensation or oxidation. Therefore, it is protected as an acetal (typically dimethyl or diethyl acetal), which is stable under neutral or basic conditions but is readily hydrolyzed to the aldehyde in situ under the acidic conditions of the Fischer synthesis.[2]
Synthesis Rationale: A common and cost-effective method involves the reaction of 4-chlorobutanal diethyl acetal with aqueous dimethylamine. This is a straightforward nucleophilic substitution reaction.[5][6]
Experimental Protocol: Synthesis of 4-(N,N-Dimethylamino)butanal Diethyl Acetal
This protocol is adapted from published procedures.[5]
Reagents:
-
4-Chlorobutanal diethyl acetal
-
Aqueous Dimethylamine solution (e.g., 40%)
-
Methylene Chloride (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
Procedure:
-
4-Chlorobutanal diethyl acetal is dissolved in an excess of aqueous dimethylamine solution.
-
The reaction mixture is warmed to approximately 50°C and stirred for 3-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After cooling to room temperature, the product is extracted into an organic solvent such as methylene chloride.
-
The combined organic layers are washed sequentially with 5% NaHCO₃ solution and brine to remove unreacted amine and salts.[5]
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford pure 4-(N,N-dimethylamino)butanal diethyl acetal as a colorless liquid.[5][6]
The Core Reaction: Fischer Indolization
With both key intermediates in hand, the final assembly can proceed. This step involves the condensation of the hydrazine and the acetal to form a hydrazone, which then undergoes acid-catalyzed cyclization to form the indole ring.
Causality & Experimental Choices:
-
Acid Catalyst: A strong acid is required for both the in situ deprotection of the acetal to the aldehyde and the subsequent cyclization. Polyphosphoric acid (PPA), sulfuric acid, and hydrochloric acid are commonly used.[3][13] PPA is often favored in industrial settings as it can act as both catalyst and solvent, driving the reaction towards completion.[12]
-
Solvent: The choice of solvent can significantly impact the yield. Acetic acid is a common choice as it is a good solvent for the reactants and facilitates the reaction.[14]
-
One-Pot Procedure: For efficiency, the formation of the hydrazone and the cyclization are typically performed in a "one-pot" reaction without isolating the hydrazone intermediate.[13][15]
Workflow Visualization
Caption: Fischer Indole synthesis workflow for Sumatriptan.
Data Summary
The efficiency of each step is crucial for the overall economic viability of the synthesis. The following table summarizes typical data for the key transformations.
| Reaction Stage | Key Reactants | Catalyst/Conditions | Typical Yield | Reference |
| Intermediate 1 Synthesis | This compound | 1. NaNO₂/HCl 2. SnCl₂ or Na₂S₂O₄ | 70-80% | [9] |
| Intermediate 2 Synthesis | 4-Chlorobutanal diethyl acetal, Dimethylamine | Heat (50°C) | 80-85% | [5] |
| Fischer Indolization | Hydrazine Intermediate 1, Acetal Intermediate 2 | H₂SO₄ or PPA, Heat | 30-50% | [13][15] |
| Final Salt Formation | Sumatriptan Free Base, Succinic Acid | Polar Solvent (e.g., Acetone) | >95% | [16] |
Alternative Synthetic Strategies
While the Fischer indole synthesis is dominant, other methods have been explored. The Japp-Klingemann reaction provides an alternative route to form the necessary hydrazone intermediate, avoiding the direct synthesis and handling of the hydrazine.[17] This method involves reacting a diazonium salt with a β-keto ester, followed by cyclization.[12][17] Additionally, modern palladium-catalyzed methods, such as the Buchwald modification, can also be used to form the hydrazone precursor, expanding the scope and potentially improving yields under milder conditions.[3] However, for large-scale industrial production, the classical Fischer approach remains the most established and cost-effective.
Conclusion
The synthesis of Sumatriptan is a prime example of classic organic chemistry applied to modern pharmaceutical manufacturing. The entire process hinges on the efficient and high-purity preparation of two key intermediates: 4-hydrazino-N-methylbenzenemethanesulfonamide and a protected form of 4-(N,N-dimethylamino)butanal . Mastery of the Fischer indole synthesis, which unites these two building blocks, is essential for the successful and economical production of this vital anti-migraine medication. Understanding the rationale behind the choice of reagents, protecting groups, and reaction conditions provides the foundation for process optimization, troubleshooting, and the development of next-generation synthetic routes.
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Potential research applications of 4-Amino-N-methylbenzenemethanesulfonamide
Abstract
This technical guide provides a comprehensive framework for exploring the research applications of 4-Amino-N-methylbenzenemethanesulfonamide, a sulfonamide derivative primarily known as a key intermediate in pharmaceutical synthesis.[1][2] Grounded in its structural characteristics, we pivot from its established role to explore its latent therapeutic potential, focusing on two high-probability research avenues: anticancer activity through carbonic anhydrase inhibition and antimicrobial action via dihydropteroate synthase inhibition. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, mechanistic hypotheses, and detailed experimental protocols required to systematically investigate this promising compound.
Core Compound Profile: From Intermediate to Investigational Agent
This compound (CAS: 109903-35-7) is most widely recognized for its crucial role as a building block in the synthesis of complex active pharmaceutical ingredients, most notably Sumatriptan, a medication for treating migraines.[1][2] However, its intrinsic chemical structure—a primary aromatic amine coupled with an N-methylated sulfonamide moiety—suggests it may possess inherent biological activity, a common feature among this chemical class.[3][4] This guide repositions the compound from a mere synthetic precursor to a subject of direct pharmacological investigation.
Physicochemical Characteristics
A precise understanding of a compound's properties is the bedrock of experimental design, influencing everything from solvent selection to predictions of biological uptake.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 109903-35-7 | [1][5] |
| Molecular Formula | C8H12N2O2S | [5][6][7] |
| Molecular Weight | 200.26 g/mol | [1][5][6][7] |
| Melting Point | 140-142 °C | [7] |
| Topological Polar Surface Area | 80.6 Ų | [6][7] |
| XLogP3 | 0.1 | [6] |
Structural Rationale for Investigation
The therapeutic potential of this molecule can be hypothesized by dissecting its two key functional domains:
-
The Sulfonamide Moiety (-SO₂NHCH₃): This is the quintessential pharmacophore for a broad range of clinically significant drugs.[3][8] It is a well-established zinc-binding group, making it a powerful inhibitor of zinc-containing metalloenzymes like carbonic anhydrases.[9][10]
-
The 4-Aminophenyl Group: The primary aromatic amine is structurally analogous to para-aminobenzoic acid (PABA), the natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[][12] This mimicry is the foundational mechanism of action for all antibacterial sulfa drugs.[8][13]
Research Application I: Anticancer Potential via Carbonic Anhydrase Inhibition
Scientific Premise: Many aggressive tumors thrive in a self-induced acidic microenvironment. To survive, they upregulate specific transmembrane carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which function to manage pH homeostasis.[14] The sulfonamide group is a classic and potent inhibitor of CAs.[15][16] Therefore, it is highly probable that this compound will exhibit inhibitory activity against these tumor-associated CAs, presenting a clear path for anticancer research.
Experimental Validation Workflow
A logical, multi-stage approach is required to validate this hypothesis, moving from direct enzyme interaction to cellular effects. The following workflow provides a self-validating system, where the results of the enzymatic assay provide a direct causal explanation for the observations in cell-based experiments.
Caption: A tiered workflow for validating carbonic anhydrase inhibitory activity.
Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically.[17]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[17]
-
Enzyme Solutions: Prepare working solutions of recombinant human CA II (control) and CA IX (target) in cold Assay Buffer.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This must be prepared fresh.[17]
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series from this stock.
-
Positive Control: Prepare a dilution series of Acetazolamide, a known pan-CA inhibitor.[18]
-
-
Assay Procedure (96-well plate format):
-
Layout: Designate wells for Blanks (buffer + substrate only), Vehicle Controls (enzyme + DMSO), Positive Controls (enzyme + Acetazolamide), and Test Compound. Perform all measurements in triplicate.
-
Enzyme-Inhibitor Pre-incubation:
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the corresponding Test Compound or control solution (DMSO for vehicle).
-
Add 20 µL of the CA Working Solution.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[17]
-
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.[17][18]
-
-
Data Analysis & Interpretation:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited). A low nanomolar to micromolar IC₅₀ against CA IX and a significantly higher IC₅₀ against CA II would indicate promising and selective anticancer potential.
-
Research Application II: Antimicrobial Activity
Scientific Premise: The discovery of sulfonamides as antibacterial agents was a landmark in medicine.[8] They function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folic acid synthesis, a pathway absent in humans who acquire folate from their diet.[][13][19] Given that this compound is structurally a sulfonamide, it is a prime candidate for investigation as a novel antimicrobial agent.[5]
Experimental Validation Workflow
This workflow begins with broad screening to identify activity and progresses to confirm the specific mechanism of action, ensuring that any observed antibacterial effect is due to the hypothesized target.
Caption: Workflow for the screening and validation of antimicrobial activity.
Detailed Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[20] The protocol must adhere to standards set by bodies like the Clinical and Laboratory Standards Institute (CLSI).
-
Materials & Preparation:
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21] Dilute this suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.[22]
-
Compound Plate: In a 96-well sterile microtiter plate, prepare a 2-fold serial dilution of this compound in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL. The volume in each well should be 100 µL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A known antibiotic like sulfamethoxazole should be run in parallel as a procedural control.
-
-
Assay Procedure:
-
Add 100 µL of the standardized bacterial inoculum to each well of the compound plate. The final volume is now 200 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Data Analysis & Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[20]
-
An MIC value in the low microgram-per-milliliter range would indicate significant antimicrobial activity, warranting progression to mechanism-of-action studies.
-
Future Directions: A High-Level Preclinical Development Strategy
Positive results from the initial investigations outlined above would justify advancing the compound through a preclinical development pipeline.
Caption: A streamlined preclinical development pathway for the hit compound.
This pathway involves optimizing the chemical structure through medicinal chemistry (Structure-Activity Relationship studies), evaluating its drug-like properties (ADME/Tox), and finally, testing its efficacy in relevant animal models of disease.
Conclusion
While this compound has a well-documented history as a synthetic intermediate, its core chemical architecture strongly suggests a potential for direct therapeutic application. Its sulfonamide group presents two highly plausible and testable hypotheses: inhibition of carbonic anhydrases for anticancer activity and inhibition of dihydropteroate synthase for antimicrobial effects. The structured, hypothesis-driven experimental workflows and detailed protocols provided in this guide offer a robust and scientifically rigorous path for researchers to unlock the latent therapeutic value of this molecule, potentially transforming it from a simple building block into a novel investigational drug candidate.
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A Technical Guide to the Synthesis of 4-Amino-N-methylbenzenemethanesulfonamide from its 4-Nitro Precursor
Executive Summary
This technical guide provides a comprehensive, in-depth analysis of the synthesis of 4-Amino-N-methylbenzenemethanesulfonamide, a critical intermediate in pharmaceutical manufacturing, notably for the synthesis of Sumatriptan.[1] The core of this guide focuses on the pivotal chemical transformation: the reduction of the aromatic nitro group in the precursor, 4-nitro-N-methylbenzenemethanesulfonamide, to the corresponding primary amine.
We will dissect two primary methodologies for this reduction: catalytic hydrogenation and chemical reduction using metal-acid systems. The narrative moves beyond simple procedural lists to explain the underlying mechanistic principles, the rationale behind experimental choices, and the critical parameters that ensure a successful, safe, and scalable synthesis. Detailed, self-validating experimental protocols are provided for both major reduction pathways, followed by robust procedures for purification via recrystallization and comprehensive analytical characterization of the final product. A dedicated section on safety and hazard analysis underscores our commitment to best practices in the laboratory and beyond. This document is designed to serve as a practical and authoritative resource for professionals engaged in synthetic chemistry and drug development.
Introduction and Strategic Overview
This compound is a sulfonamide derivative whose structure is a valuable scaffold in medicinal chemistry.[2] Its primary significance lies in its role as a key building block for more complex active pharmaceutical ingredients (APIs). The synthesis begins with a suitable precursor, 4-nitro-N-methylbenzenemethanesulfonamide, which is typically prepared from 4-nitrobenzenemethanesulfonamide and methylamine.[2][3]
The essential and final step in this sequence is the selective reduction of the aromatic nitro group (–NO₂) to a primary amino group (–NH₂). This transformation is one of the most fundamental and widely used reactions in organic synthesis, yet its successful execution demands careful consideration of methodology, functional group compatibility, safety, and scale.
This guide will focus exclusively on this critical reduction step, presenting a comparative analysis of the most effective and industrially relevant methods.
Caption: High-level overview of the synthetic transformation.
Core Transformation: Mechanistic Principles of Nitro Group Reduction
The conversion of an aromatic nitro compound to an aniline derivative involves a six-electron reduction. The reaction proceeds through several intermediates, with the most common pathway involving nitroso and hydroxylamine species.[4] The choice of reducing agent and conditions determines the efficiency of the reaction and the profile of any potential byproducts.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean, efficient, and high-yielding method for nitro group reduction, widely used in both laboratory and industrial settings.[5] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
-
Mechanism: The process is believed to follow a direct pathway where the nitroarene is reduced sequentially to nitrosoarene and then to a hydroxylamine intermediate, which is further reduced to the aniline.[6] An alternative "condensation" pathway, which can lead to azo and azoxy byproducts, is suppressed by ensuring a sufficient flux of hydrogen at the catalyst surface.[7]
-
Catalysts: Noble metals such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) supported on activated carbon are highly effective.[8] Raney Nickel is a common non-precious metal alternative.[9]
-
Advantages: This method typically offers high chemoselectivity, clean reaction profiles, and produces water as the only stoichiometric byproduct, leading to high atom economy. The workup is often straightforward, involving simple filtration to remove the catalyst.
Chemical Reduction with Metals in Acidic Media
This classic method employs dissolving metals as stoichiometric reductants. The most common system for this transformation is tin (Sn) metal or stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).[4][10]
-
Mechanism: The tin metal acts as the electron source. Under the strongly acidic conditions provided by HCl, the nitro group is protonated, facilitating a series of proton-coupled electron transfers.[10] The reaction proceeds through nitroso and N-phenylhydroxylamine intermediates.[4][10] The resulting amine is protonated in the acidic medium to form an anilinium salt (e.g., anilinium chloride). A final basic workup is required to deprotonate the salt and liberate the free amine.[10]
-
Role of Acid: The acidic medium is crucial. It protonates reactive intermediates, preventing side reactions like azo/azoxy coupling, and keeps the final amine product protonated and soluble, preventing it from passivating the metal reductant surface.[10]
-
Advantages: This method is robust, inexpensive, and tolerant of certain functional groups that might be sensitive to catalytic hydrogenation (e.g., some reducible halides).
Comparative Analysis of Reduction Methodologies
The choice between catalytic hydrogenation and chemical reduction is a critical decision driven by factors such as scale, available equipment, cost, safety protocols, and the presence of other functional groups in the molecule.
| Feature | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Chemical Reduction (e.g., Sn/HCl) |
| Selectivity | Very high for nitro groups. Can reduce other groups (alkenes, C=O) depending on catalyst and conditions. | Generally good for nitro groups. Tolerates many functional groups but can be harsh for acid-labile groups.[10] |
| Byproducts | Primarily water. Catalyst filtration is the main workup step. | Stoichiometric amounts of metal salts (e.g., tin oxides/hydroxides) which can complicate workup and purification.[11] |
| Safety Hazards | High: Handling of flammable H₂ gas, often under pressure. Pyrophoric nature of catalysts (e.g., dry Pd/C).[12] | Moderate: Highly exothermic reaction requiring careful temperature control.[5][11] Use of concentrated, corrosive acids. |
| Scalability | Excellent. Widely used in industry with specialized high-pressure reactors.[9] | Scalable, but waste stream management (metal salts) becomes a significant issue at larger scales. |
| Atom Economy | Excellent. | Poor, due to the use of stoichiometric metal reductants.[11] |
| Workup | Simple filtration of the catalyst followed by solvent removal. | Requires neutralization/basification, filtration of metal salts, and often extraction. Can be labor-intensive.[10][11] |
Validated Experimental Protocols
The following protocols are presented as robust, self-validating procedures for the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation using 10% Pd/C
This protocol prioritizes cleanliness and efficiency but requires strict adherence to safety procedures for handling hydrogen and pyrophoric catalysts.
Caption: Workflow for Catalytic Hydrogenation Protocol.
Methodology:
-
Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle or a heavy-walled flask) equipped with a magnetic stir bar, add 4-nitro-N-methylbenzenemethanesulfonamide (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol (approx. 10-15 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the system thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen. This is a critical safety step.[9]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% by weight of the substrate). Safety Critical: The catalyst should be handled wet or as a slurry to prevent ignition upon contact with air.[9] Never add dry catalyst to a flammable solvent in the presence of air.[13]
-
Hydrogenation: Seal the vessel again, evacuate the inert gas, and introduce hydrogen gas to the desired pressure (e.g., 3-4 bar or via a balloon).
-
Reaction: Stir the mixture vigorously at room temperature. Reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can then be purified.
Protocol 2: Chemical Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This protocol is a reliable alternative that avoids the hazards of pressurized hydrogen gas but involves a more complex workup.
Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-nitro-N-methylbenzenemethanesulfonamide (1.0 eq) in ethanol (15-20 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C). The reaction is exothermic, and the initial heating should be controlled.[11] Monitor the progress of the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice.
-
Basification & Workup: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate tin salts as tin hydroxides/oxides.[10]
-
Filtration: Filter the resulting slurry through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with a solvent like ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. The product may be in the aqueous layer or partitioned into the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Final Product Characterization
Regardless of the reduction method used, the crude product typically requires purification to meet the high standards required for pharmaceutical intermediates.
Purification by Recrystallization
Recrystallization is the standard and most effective method for purifying solid sulfonamide products.[14][15]
Protocol:
-
Solvent Selection: Choose a suitable solvent system. Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.[14]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to just dissolve the solid at boiling point.[16]
-
Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[15]
-
Hot Filtration: While still hot, filter the solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[16] This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals. To maximize yield, the flask can then be placed in an ice bath.[14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities, then dry them in a desiccator or vacuum oven.[16]
Troubleshooting Recrystallization:
| Issue | Probable Cause(s) | Solution(s) |
| Oiling Out | Melting point of solid is below the solution's boiling point; cooling too rapidly; high impurity concentration. | Reheat to redissolve, add slightly more solvent, and allow to cool much more slowly.[14] |
| No Crystals Form | Too much solvent was used; solution is supersaturated but lacks a nucleation point. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, boil off some solvent and cool again.[14] |
| Low Yield | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent; ensure filtration apparatus is pre-heated; wash crystals with ice-cold solvent.[16] |
Analytical Characterization
The identity, structure, and purity of the final product must be confirmed through rigorous analytical testing.
| Analysis | Parameter | Expected Result for this compound |
| Physical | Appearance | White to off-white crystalline solid |
| Melting Point | 140-142 °C[1] | |
| Spectroscopy | ¹H NMR | Signals corresponding to the N-CH₃ group, the benzylic CH₂ group, aromatic protons showing the characteristic para-substitution pattern, and the NH₂ protons.[2] |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the methyl, methylene, and four distinct aromatic carbons.[2] | |
| Chromatography | RP-HPLC | A single major peak indicating high purity, typically >99%.[3] |
| Elemental | Molecular Formula | C₈H₁₂N₂O₂S[3][17] |
| Molecular Weight | 200.26 g/mol [3][17] |
Safety and Hazard Analysis
A thorough understanding of the hazards associated with all reagents and procedures is paramount for safe execution.
-
Nitro Precursor: Aromatic nitro compounds are energetic and can be thermally unstable. They should be handled with care, avoiding high temperatures and mechanical shock.[18][19]
-
Catalytic Hydrogenation: This is a high-hazard operation.[13]
-
Hydrogen Gas: Extremely flammable and forms explosive mixtures with air. The system must be leak-tested and thoroughly purged of oxygen before hydrogen is introduced.[9][12]
-
Pyrophoric Catalysts: Palladium on carbon (especially when dry) can ignite spontaneously upon exposure to air. It must be handled in an inert atmosphere or as a wet slurry.[9][13] Spent catalyst should be quenched carefully before disposal.
-
-
Chemical Reduction:
-
Final Product: this compound is classified as a skin and eye irritant. Standard laboratory PPE, including gloves and safety glasses, should be worn during handling.[20]
Conclusion
The synthesis of this compound via the reduction of its 4-nitro precursor is a well-established and critical transformation in pharmaceutical chemistry. The choice between catalytic hydrogenation and chemical reduction hinges on a careful evaluation of safety infrastructure, scale, cost, and waste management capabilities. Catalytic hydrogenation offers a cleaner, more atom-economical route but demands specialized equipment and rigorous safety protocols. Chemical reduction with tin/HCl is a robust and accessible alternative, though it is hampered by a more challenging workup and poor atom economy. By following the detailed, validated protocols and safety guidelines outlined in this guide, researchers and development professionals can confidently and safely execute this synthesis, yielding a high-purity product ready for subsequent applications.
References
- This compound | 109903-35-7 | Benchchem. (URL: )
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (URL: )
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- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (2025-07-16). (URL: )
-
Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF - ResearchGate. (URL: [Link])
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Reduction of nitro compounds - Wikipedia. (URL: [Link])
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-
Nitroaromatic Reduction w/Sn - Sciencemadness Discussion Board. (2011-08-14). (URL: [Link])
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The hydrogenation of nitrobenzene to aniline : a new mechanism - Chemical Communications (RSC Publishing). (2004-12-02). (URL: [Link])
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The hydrogenation of nitrobenzene to aniline: a new mechanism - RSC Publishing. (URL: [Link])
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Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles | ChemRxiv. (URL: [Link])
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Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (URL: [Link])
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Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: [Link])
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4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem. (URL: [Link])
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Hydrogenation Reaction Safety In The Chemical Industry. (2025-10-11). (URL: [Link])
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Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (URL: [Link])
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Preparation of sulfonamides from N-silylamines - PMC - NIH. (URL: [Link])
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4-nitro-N-methyl Benzene methane sulfonamide - ChemBK. (2024-04-09). (URL: [Link])
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Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
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Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. (URL: [Link])
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. (URL: [Link])
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (URL: [Link])
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This compound | C8H12N2O2S | CID 2778131 - PubChem. (URL: [Link])
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Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides | Request PDF - ResearchGate. (URL: [Link])
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Methodological & Application
4-Amino-N-methylbenzenemethanesulfonamide HPLC analysis protocol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Amino-N-methylbenzenemethanesulfonamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound (CAS No. 109903-35-7). This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of the migraine therapeutic, Sumatriptan.[1][2] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a reliable framework for purity assessment, stability testing, and routine quality control. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[3][4]
Introduction and Scientific Rationale
This compound is an organic compound featuring a primary aromatic amine and a sulfonamide moiety.[1][5] Its molecular structure, comprising a moderately polar aromatic core, makes it an ideal candidate for analysis by reversed-phase chromatography. The method described utilizes a C18 stationary phase, which provides a hydrophobic environment for the retention of the analyte based on its nonpolar characteristics.
The primary aromatic amine group is susceptible to oxidation and other reactions, making a reliable analytical method essential for monitoring the purity and stability of the compound during manufacturing and storage.[1] This protocol establishes a selective, precise, and accurate HPLC method employing UV detection, leveraging the inherent UV-absorbing properties of the benzene ring chromophore.
Analyte Chemical Profile
| Property | Value | Source |
| IUPAC Name | 1-(4-aminophenyl)-N-methylmethanesulfonamide | [5][6] |
| CAS Number | 109903-35-7 | [5][6] |
| Molecular Formula | C₈H₁₂N₂O₂S | [5][6] |
| Molecular Weight | 200.26 g/mol | [5][6] |
| Structure | CNS(=O)(=O)CC1=CC=C(C=C1)N | [5] |
Principle of the HPLC Method
This method is based on reversed-phase chromatography, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar.
Caption: Fig 1: Principle of Reversed-Phase HPLC Separation.
The analyte, this compound, is introduced into the HPLC system and partitions between the polar mobile phase and the nonpolar C18 stationary phase. The organic modifier (acetonitrile) in the mobile phase modulates the elution strength, allowing for the controlled migration of the analyte through the column, leading to its separation from impurities and subsequent detection.
Experimental Protocol: Materials and Methods
Equipment and Consumables
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Standards
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Rationale: A buffered mobile phase is critical for maintaining a constant pH. This ensures that the ionization state of the primary amine on the analyte remains consistent, preventing peak tailing and shifts in retention time. A pH of 3.0 is chosen to ensure the amine group (pKa typically ~4-5) is protonated, improving peak shape.
-
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity assessment.
-
Sample Solution (for Assay): Accurately weigh a sample containing approximately 25 mg of the active substance into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to bring the concentration into the linear range of the assay (e.g., to 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic Elution: 35% Acetonitrile (B) and 65% Phosphate Buffer pH 3.0 (A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Column: A standard C18 column provides excellent retention and resolution for moderately polar aromatic compounds.[7][8]
-
Mobile Phase: An isocratic mixture of 35% acetonitrile provides a balance between adequate retention for good resolution and a reasonable analysis time.[9]
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
-
Detection: 254 nm is a common wavelength for detecting aromatic compounds and provides good sensitivity for the analyte. A DAD can be used to scan for the wavelength of maximum absorbance for higher sensitivity.
Method Validation Protocol (per ICH Q2(R2))
To ensure the method is fit for its intended purpose, it must be validated.[10][11] The validation process demonstrates the method's reliability, accuracy, and precision.[3][12]
Caption: Fig 2: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a DAD. | The analyte peak should be free from interference from blank or placebo components. Peak purity index > 0.995. |
| Linearity | Analyze at least five concentrations across the specified range (e.g., LOQ to 150% of test concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is precise, accurate, and linear. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Six replicate injections of the same sample. Intermediate Precision (Inter-day): Analysis on different days, by different analysts, or on different equipment. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | %RSD of results should remain ≤ 2.0%. System suitability parameters must be met. |
System Suitability Testing
Before commencing any analysis, the chromatographic system must be verified for its suitability. This is achieved by injecting a standard solution (e.g., 50 µg/mL) in five replicates.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency; a higher number indicates sharper peaks and better separation capability. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
Conclusion
The RP-HPLC method detailed in this application note provides a straightforward, robust, and reliable protocol for the quantitative determination of this compound. The method's isocratic nature allows for simple implementation and rapid analysis times, making it highly suitable for high-throughput quality control environments. The comprehensive validation plan, aligned with ICH guidelines, ensures that the data generated is accurate and reproducible, supporting drug development and manufacturing with high scientific integrity.
References
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Chemsrc. (2025). 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE | CAS#:98623-16-6. Retrieved from [Link]
-
J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C8H12N2O2S | CID 2778131. Retrieved from [Link]
- Papanikolaou, C. et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. 3rd IMEKOFOODS Conference.
-
National Institutes of Health (NIH). (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
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Journal of Animal and Feed Sciences. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
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YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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Application Notes & Protocols: 4-Amino-N-methylbenzenesulfonamide as a Versatile Building Block in Drug Discovery
Senior Application Scientist Note: The topic specified is "4-Amino-N-methylbenzenemethanesulfonamide." A systematic search of chemical databases indicates this name (CAS RN 109903-35-7) corresponds to a structure with a methylene (-CH2-) spacer between the phenyl ring and the sulfonamide group.[1][2] However, the vast majority of medicinally relevant sulfonamides feature the sulfonyl group directly attached to the aromatic ring. These "benzenesulfonamide" scaffolds are foundational to numerous approved drugs.[3][4][5][6] Given the context of drug discovery, this guide will focus on the more common and pharmacologically significant isomer, 4-Amino-N-methylbenzenesulfonamide (CAS RN 1709-52-0), assuming "benzenemethane" was a likely misnomer. This decision is based on the extensive and impactful history of the benzenesulfonamide core in medicinal chemistry.[3][7]
Introduction: The Strategic Value of the 4-Amino-N-methylbenzenesulfonamide Scaffold
4-Amino-N-methylbenzenesulfonamide is a bifunctional building block of significant interest in medicinal chemistry. It belongs to the sulfonamide class of compounds, which were first introduced as antibacterial agents and have since become a "privileged scaffold" found in drugs targeting a wide array of diseases, including cancers, glaucoma, and viral infections.[4][5][6]
The strategic value of this molecule lies in its distinct chemical functionalities, which can be orthogonally modified to explore chemical space and optimize drug properties:
-
The 4-Amino Group: A primary aromatic amine (aniline) that serves as a key nucleophilic handle for diversification. It is a crucial pharmacophoric element in classical antibacterial sulfonamides, where it mimics the natural substrate p-aminobenzoic acid (PABA).[7][8]
-
The Aromatic Ring: A rigid scaffold that can be further functionalized via electrophilic substitution and positions substituents in a defined geometry.
-
The N-methylsulfonamide Group: A critical metal-binding pharmacophore, particularly for zinc-containing enzymes like carbonic anhydrases.[8][9] The N-methylation subtly alters its acidity, hydrogen bonding capacity, and lipophilicity compared to the parent primary sulfonamide, offering a handle for fine-tuning pharmacokinetic and pharmacodynamic properties.
This document provides a detailed guide for researchers, covering the physicochemical properties, synthetic utility, and strategic applications of 4-Amino-N-methylbenzenesulfonamide in modern drug discovery programs.
Physicochemical Properties for Drug Design
Understanding the inherent properties of a building block is crucial for designing derivatives with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₁₀N₂O₂S | Provides the elemental composition. |
| Molecular Weight | 186.23 g/mol [10] | Low starting molecular weight, ideal for fragment-based approaches and staying within Lipinski's Rule of Five during elaboration. |
| XLogP3 (Predicted) | -0.1 | Indicates good aqueous solubility, a favorable starting point for oral bioavailability. |
| Hydrogen Bond Donors | 2 (Amine -NH₂, Sulfonamide N-H) | Provides sites for key interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (Sulfonyl O=S=O, Amine N) | Offers additional points for target binding and influences solubility. |
| pKa (Predicted) | ~3.9 (4-amino), ~10.5 (sulfonamide) | The basicity of the amino group and acidity of the sulfonamide N-H dictate ionization state at physiological pH, impacting solubility, permeability, and target engagement. |
Data sourced from PubChem CID 74368 and predicted using standard algorithms.[10]
Core Synthetic Protocols for Library Development
The true power of 4-Amino-N-methylbenzenesulfonamide is realized through its synthetic versatility. The following protocols detail key transformations for generating diverse compound libraries.
Protocol 1: N-Acylation of the 4-Amino Group
This is one of the most fundamental reactions to build upon the scaffold, allowing the introduction of a vast array of functionalities. The resulting amides are often crucial for target recognition.[11][12]
Objective: To couple a carboxylic acid (or its activated form) to the primary aromatic amine.
Reaction Scheme: R-COOH + H₂N-Ar-SO₂NHCH₃ → R-CO-NH-Ar-SO₂NHCH₃
Materials:
-
4-Amino-N-methylbenzenesulfonamide (1.0 eq)
-
Carboxylic acid of interest (1.1 eq) or Acyl Chloride (1.1 eq)
-
Coupling Agent (e.g., HATU, HOBt/EDC) (1.2 eq) or Base (e.g., Pyridine, TEA) (1.5 eq)
-
Anhydrous Solvent (e.g., DMF, DCM)
Step-by-Step Procedure (Using Acyl Chloride):
-
Dissolve 4-Amino-N-methylbenzenesulfonamide (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: The reaction is performed at 0°C to control the exothermicity of the acylation and minimize potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation: Successful acylation can be confirmed by the disappearance of one N-H stretch (from the primary amine) and the appearance of a new amide C=O stretch (~1650-1680 cm⁻¹) in the IR spectrum, along with a downfield shift of aromatic protons in the ¹H NMR spectrum.
Protocol 2: Diazotization and Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for replacing the 4-amino group with a wide range of substituents (e.g., -Cl, -Br, -CN, -F), which are otherwise difficult to introduce.[13][14][15] This dramatically expands the accessible chemical space.
Objective: To convert the primary amine into a diazonium salt intermediate, which is then displaced by a nucleophile using a copper(I) catalyst.
Reaction Scheme: H₂N-Ar-SO₂NHCH₃ → [N₂⁺]-Ar-SO₂NHCH₃ → X-Ar-SO₂NHCH₃ (where X = Cl, Br, CN)
Materials:
-
4-Amino-N-methylbenzenesulfonamide (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Concentrated HCl or HBr (3-4 eq)
-
Copper(I) Chloride (CuCl), Copper(I) Bromide (CuBr), or Copper(I) Cyanide (CuCN) (1.2 eq)
-
Water, Ice
Step-by-Step Procedure (for Chlorination):
-
Diazotization:
-
Suspend 4-Amino-N-methylbenzenesulfonamide (1.0 eq) in a mixture of concentrated HCl (3 eq) and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Causality Note: Strict temperature control is critical as diazonium salts are unstable and can decompose violently at higher temperatures.[13]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the generation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve CuCl (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with stirring.
-
Vigorous evolution of N₂ gas will be observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.[13]
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with water, dilute NaOH, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography.
-
Self-Validation: The disappearance of the -NH₂ signals in NMR and IR spectra and the appearance of a new aromatic substitution pattern consistent with the introduced group confirms the reaction's success. Mass spectrometry will show the expected mass change.
Conclusion
4-Amino-N-methylbenzenesulfonamide is a high-value, strategically versatile building block for drug discovery. Its dual functionalities allow for the systematic exploration of structure-activity relationships through robust and well-established synthetic protocols. Its inherent physicochemical properties make it an excellent starting point for developing drug candidates, particularly in areas like enzyme inhibition where the sulfonamide pharmacophore is paramount. The protocols and strategic insights provided herein offer a solid foundation for researchers to leverage this powerful scaffold in their medicinal chemistry campaigns.
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Vaškevičiūtė, K., et al. (2021). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1010-1019. [Link]
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Ngassa, F. N., et al. (2019). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1492-1496. [Link]
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4-Amino-N-methylbenzenemethanesulfonamide derivatization for biological assays
Application Notes & Protocols
Topic: 4-Amino-N-methylbenzenemethanesulfonamide Derivatization for Biological Assays
Introduction: The Strategic Value of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, first immortalized by the discovery of sulfa drugs, the first class of broadly effective systemic antibacterial agents.[1][2] The inherent chemical stability and the ability of the sulfonamide nitrogen and sulfonyl oxygens to engage in hydrogen bonding have made this moiety a privileged structure in drug design. Derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, enzyme inhibitory, and antimicrobial effects.[1][3][4]
This compound is a versatile starting scaffold for generating novel compound libraries. Its structure presents two key features for chemical modification: a primary aromatic amine (-NH₂) and a secondary sulfonamide. The primary aromatic amine is a particularly reactive handle, readily undergoing a variety of chemical transformations to introduce diverse functionalities.[5] This allows for the systematic modification of the molecule's steric and electronic properties, which is the fundamental principle behind structure-activity relationship (SAR) studies.
This guide provides a detailed framework for the derivatization of this compound and the subsequent evaluation of these new chemical entities in relevant biological assays. We will explore the causality behind experimental choices and provide validated, step-by-step protocols for synthesis and biological screening.
Core Principles of Derivatization Chemistry
The primary aromatic amine of this compound is a potent nucleophile, making it the principal site for derivatization. By targeting this group, a diverse library of analogues can be synthesized to probe interactions with biological targets.
Key Derivatization Strategies:
-
N-Acylation (Amide Formation): This is one of the most robust and common methods for derivatization. Reacting the primary amine with acyl chlorides or activated carboxylic acids forms a stable amide bond. This strategy allows for the introduction of a vast array of substituents, from simple alkyl and aryl groups to complex heterocyclic systems, fundamentally altering the molecule's lipophilicity and hydrogen bonding potential.
-
Schiff Base Formation (Imine Synthesis): The condensation reaction between the primary amine and an aldehyde or ketone yields an imine or Schiff base. This reaction is often reversible and can be a dynamic covalent approach in certain biological contexts. The resulting C=N double bond introduces conformational rigidity and can be a key pharmacophoric element.
-
Diazotization and Azo Coupling: A classic transformation where the primary amine is converted into a diazonium salt using nitrous acid.[5] This highly reactive intermediate can then be coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds. Azo derivatives are explored for various applications, including as potential antimicrobial agents.
The following workflow diagram illustrates the general approach from the core scaffold to biological screening.
Sources
Application Notes and Protocols for In Vitro Antimicrobial Testing of 4-Amino-N-methylbenzenemethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-methylbenzenemethanesulfonamide is a sulfonamide compound that holds potential as an antimicrobial agent.[1][2] Sulfonamides are a class of synthetic bacteriostatic antibiotics that function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme.[3][4] This enzyme is critical for the synthesis of folic acid in bacteria, an essential nutrient for DNA synthesis and cellular growth.[5][6] By disrupting this pathway, sulfonamides effectively halt bacterial proliferation.[6][] Humans are generally unaffected by this mechanism as they obtain folic acid from their diet.[4]
The emergence of antimicrobial resistance necessitates the exploration of new therapeutic agents. Standardized in vitro susceptibility testing is a critical first step in the evaluation of novel compounds like this compound. These tests provide quantitative measures of a compound's antimicrobial activity, primarily through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[8][9] The data generated from these assays are fundamental for guiding further preclinical and clinical development.[10][11]
This document provides a comprehensive guide to the standardized protocols for evaluating the in vitro antimicrobial properties of this compound. The methodologies described herein are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data.[12][13]
Mechanism of Action: Sulfonamide Inhibition of Folic Acid Synthesis
Sulfonamides, including this compound, exert their antimicrobial effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the folic acid synthesis pathway.[] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and, subsequently, tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for bacterial DNA synthesis and replication.[]
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
Core Antimicrobial Susceptibility Testing Protocols
The following protocols are foundational for assessing the in vitro antimicrobial activity of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8][14] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[15]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (optional)
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide or water). Further dilute the stock solution in CAMHB to achieve a starting concentration that is at least two-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.[17]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[16]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[16]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[16] The growth control well should be turbid, and the sterility control well should remain clear.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[18][19] It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[20]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional)
Protocol:
-
Preparation of Agar Plates: Prepare a series of MHA plates, each containing a specific concentration of this compound. This is done by adding the appropriate volume of the compound's stock solution to the molten agar before pouring the plates. A control plate with no compound should also be prepared.
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (equivalent to a 0.5 McFarland standard).
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspensions. A multipoint inoculator can be used to test several isolates on a single plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents the visible growth of the bacteria on the agar surface.
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.[21][22]
Materials:
-
This compound-impregnated paper disks (prepared in-house or commercially if available)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[23] Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[24]
-
Application of Disks: Aseptically place the this compound-impregnated disks on the inoculated agar surface.[21] Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[23]
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[21] The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is typically established through extensive studies.[21]
Advanced Antimicrobial Characterization
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][25] This assay is a crucial follow-up to the MIC determination to assess whether the compound is bactericidal or bacteriostatic.
Protocol:
-
Perform MIC Test: First, determine the MIC of this compound using the broth microdilution method as described above.
-
Subculturing: From the wells of the microtiter plate that show no visible growth (the MIC well and wells with higher concentrations), transfer a small aliquot (e.g., 10-100 µL) to a fresh, antibiotic-free MHA plate.[26]
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[26][27]
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Time-Kill Kinetic Assay
Time-kill assays provide a dynamic picture of the antimicrobial activity of a compound over time.[28] They are used to determine the rate of bacterial killing and can help to further characterize the bactericidal or bacteriostatic nature of the agent.[29]
Protocol:
-
Preparation: Prepare tubes or flasks containing CAMHB with different concentrations of this compound (e.g., MIC, 2x MIC, 4x MIC) and a growth control without the compound.[30]
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.[31]
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate them onto MHA to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[28]
Data Presentation and Interpretation
The results of these assays should be systematically recorded and presented.
Table 1: Representative MIC and MBC Data for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Escherichia coli | 25922 | 16 | 32 | 2 |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 |
| Pseudomonas aeruginosa | 27853 | 64 | >128 | >2 |
| Enterococcus faecalis | 29212 | 32 | 64 | 2 |
Interpretation of MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[26] A ratio of > 4 suggests that the compound is bacteriostatic.
Table 2: Interpretation of Disk Diffusion Zone Diameters
| Zone Diameter (mm) | Interpretation |
| ≥ 17 | Susceptible (S) |
| 14 - 16 | Intermediate (I) |
| ≤ 13 | Resistant (R) |
Note: These values are hypothetical and must be established for this compound through correlative studies with MIC data according to CLSI and EUCAST guidelines.[32]
Quality Control
Adherence to rigorous quality control measures is essential for the accuracy and reproducibility of antimicrobial susceptibility testing.
-
Reference Strains: Use of well-characterized quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) is mandatory.[33]
-
Standardized Procedures: Strict adherence to the protocols outlined by CLSI and EUCAST is crucial.[34] This includes media preparation, inoculum density, incubation conditions, and reading of results.
-
Regular Monitoring: The performance of the test system should be regularly monitored by testing quality control strains and ensuring that the results fall within the established acceptable ranges.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of this compound. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can gain a comprehensive understanding of the compound's spectrum of activity and potency. This information is indispensable for making informed decisions regarding the future development of this and other novel sulfonamide-based antimicrobial agents.
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Cleveland Clinic. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Retrieved from [Link]
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Taylor & Francis Group. (2007). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
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UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
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Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
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American Society for Microbiology. (1975). Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 8(6), 708-712. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]
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Study.com. Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
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Haltalin, K. C., Markley, A. H., & Woodman, E. (1973). Agar plate dilution method for routine antibiotic susceptibility testing in a hospital laboratory. American Journal of Clinical Pathology, 60(3), 384-394. Retrieved from [Link]
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Bal-Mindrila, A., et al. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Visualized Experiments, (157). Retrieved from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2018). M23 - Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters. Retrieved from [Link]
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O'Toole, G. A. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50993. Retrieved from [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Appiah, T., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine, 2019, 9513437. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th ed. Retrieved from [Link]
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4-Amino-N-methylbenzenemethanesulfonamide reaction conditions with hydrazine hydrate
Application Note & Protocol
Topic: Reaction Conditions and Synthetic Utility of 4-Amino-N-methylbenzenemethanesulfonamide with Hydrazine Hydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the synthetic transformations involving this compound and hydrazine hydrate. While a direct, simple reaction between these two reagents is not a primary route for derivatization, hydrazine hydrate serves as a critical reagent in two key synthetic pathways associated with this molecule: 1) the reductive synthesis of this compound from its nitro-aromatic precursor, and 2) the conversion of its primary amino group into a synthetically valuable hydrazino moiety via a diazonium salt intermediate. This guide elucidates the mechanistic principles, provides detailed experimental protocols, and discusses the causality behind experimental choices for both transformations.
Introduction: Contextualizing the Reagents
This compound is a crucial intermediate in medicinal chemistry, most notably in the synthesis of the anti-migraine drug Sumatriptan.[1][2] Its structure features two primary reactive sites: a nucleophilic primary aromatic amine and a stable N-methylated sulfonamide group.[3][4] The sulfonamide moiety is a cornerstone in drug design, contributing to a wide range of biological activities and often serving as a stable scaffold.[5][6]
Hydrazine hydrate (N₂H₄·H₂O) is a powerful reducing agent and a potent nucleophile. Its application in the context of this compound is nuanced. A common misconception is a direct reaction between the two. Instead, the interaction is central to either the formation of the target molecule or its further derivatization. This note will detail these two authoritative pathways.
Pathway I: Synthesis of this compound via Nitro-Precursor Reduction
The most prevalent use of hydrazine hydrate in this context is the reduction of 4-nitro-N-methylbenzenemethanesulfonamide to produce the target amine. This method is favored in industrial applications for its cost-effectiveness and the generation of benign nitrogen gas as a byproduct.[7][8]
Mechanistic Rationale
The reduction of an aromatic nitro group by hydrazine hydrate is a classic example of a catalytic transfer hydrogenation. The reaction typically requires a metal catalyst, such as Raney Nickel or Palladium on carbon. The catalyst facilitates the decomposition of hydrazine to produce diimide (N₂H₂), which is the active reducing species. Diimide then reduces the nitro group in a stepwise fashion to the corresponding amine. The presence of a base, such as sodium hydroxide, can enhance the reducing power of hydrazine hydrate and improve its utilization.[8]
Experimental Protocol: Reductive Amination
This protocol is adapted from established industrial methods, such as that described in patent CN102351754A.[8]
Objective: To synthesize this compound from 4-nitro-N-methylbenzenemethanesulfonamide.
Materials:
-
4-nitro-N-methylbenzenemethanesulfonamide
-
Hydrazine hydrate (80% solution in water)
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Methanol (for washing)
-
Reaction vessel with overhead stirrer, reflux condenser, and temperature control
Procedure:
-
Vessel Charging: To the reaction vessel, add water as the solvent. The ratio of starting material to water can range from 1:3 to 1:10 (w/w).[8]
-
Reagent Addition: Add 4-nitro-N-methylbenzenemethanesulfonamide, sodium hydroxide, and hydrazine hydrate to the vessel under stirring. Refer to Table 1 for typical mass ratios.
-
Reaction Execution: Heat the mixture to a temperature between 25–100 °C. The optimal temperature will depend on the desired reaction rate and safety considerations. Maintain the reaction with vigorous stirring for 4–8 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.[8]
-
Work-up and Isolation:
-
Cool the reaction mixture to 0–25 °C to precipitate the product.
-
Filter the resulting solid product.
-
Wash the filter cake thoroughly with water to remove residual salts and hydrazine hydrate. A final wash with cold methanol can aid in drying.
-
-
Drying: Dry the isolated solid under vacuum to obtain the final product, this compound.
Data Summary: Reagent Stoichiometry
| Reagent | Mass Ratio (relative to Nitro-precursor) | Role in Reaction | Reference |
| 4-nitro-N-methylbenzenemethanesulfonamide | 1 | Starting Material | [8] |
| Sodium Hydroxide | 0.3 – 0.5 | Enhances reducing power of hydrazine hydrate | [8] |
| Hydrazine Hydrate (80%) | 0.25 – 0.35 | Reducing Agent | [8] |
| Water | 3 – 10 | Solvent | [8] |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of the target amine.
Pathway II: Conversion to 4-Hydrazino-N-methylbenzenemethanesulfonamide
The primary amino group of this compound is a versatile synthetic handle. A key transformation is its conversion to a hydrazino group, creating a potent nucleophile used in the synthesis of heterocyclic compounds and other advanced intermediates.[3][7] This is a two-step process involving diazotization followed by reduction/substitution.
Mechanistic Rationale
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), produces a diazonium salt. This reaction must be carried out at low temperatures (0–5 °C) as diazonium salts are unstable and can decompose violently.
-
Hydrazine Substitution: The resulting diazonium salt is a highly reactive intermediate. It can be readily converted to the corresponding hydrazine derivative by treatment with a reducing agent like stannous chloride or by direct substitution with hydrazine itself.[3][7] The latter serves as both the nucleophile and the source of the new hydrazino group.
Experimental Protocol: Diazotization and Hydrazinolysis
Objective: To synthesize 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride from this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl, concentrated)
-
Sodium nitrite (NaNO₂)
-
Hydrazine hydrate
-
Ice bath
-
Magnetic stirrer and standard glassware
Procedure:
-
Amine Solubilization: Dissolve this compound in aqueous HCl in a beaker or flask. Cool the solution to 0–5 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. While maintaining the temperature below 5 °C, add the NaNO₂ solution dropwise to the stirred amine solution. A positive test with starch-iodide paper (turns blue) indicates a slight excess of nitrous acid and the completion of diazotization. Avoid a large excess.
-
Hydrazine Reaction: In a separate vessel, prepare a solution of hydrazine hydrate. Cool this solution as well. Slowly and carefully add the cold diazonium salt solution to the hydrazine solution with vigorous stirring. The temperature should be carefully controlled. Nitrogen gas will evolve.
-
Isolation: The product, 4-Hydrazino-N-methylbenzenemethanesulfonamide, is often isolated as its hydrochloride salt.[7][9] The product may precipitate from the solution. If necessary, adjust the pH to facilitate precipitation. Filter the solid, wash with cold water, and dry.
Visualization: Reaction Mechanism
Caption: Mechanism for converting the amine to a hydrazine.
Discussion on Sulfonamide N-S Bond Stability
A key consideration for any reaction involving this molecule is the stability of the sulfonamide bond. The N-S bond in N-alkylsulfonamides is exceptionally stable and generally resistant to cleavage.[10] While methods exist for sulfonamide deprotection, they typically require harsh conditions such as dissolving metal reductions (e.g., sodium in liquid ammonia) or prolonged heating with strong acids.[11][12] Under the relatively mild conditions described for nitro reduction or diazotization using hydrazine hydrate, the N-S bond of this compound is expected to remain intact.
Safety and Handling
-
This compound: May cause an allergic skin reaction.[13] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Work in a well-ventilated fume hood and use appropriate PPE, including chemical-resistant gloves and splash goggles.
-
Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in situ in a cold solution immediately after its formation.
Conclusion
The reaction of this compound with hydrazine hydrate is best understood through two distinct, synthetically valuable pathways rather than a single direct reaction. Hydrazine hydrate is an efficient and economical reducing agent for synthesizing the title compound from its nitro precursor. Subsequently, the primary amine of the synthesized product can be converted into a reactive hydrazine derivative, a key intermediate for further drug development, via a diazotization-substitution sequence where hydrazine again plays a crucial role. Understanding these specific applications allows researchers to effectively leverage the chemistry of these important reagents in pharmaceutical synthesis.
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This compound | C8H12N2O2S | CID 2778131 . PubChem. [Link]
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Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles . ChemRxiv | Cambridge Open Engage. [Link]
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Methods for the synthesis of sulfonamides . ResearchGate. [Link]
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Chemistry of Sulfonohydrazides and Sulfonazides . ResearchGate. [Link]
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One-Step Synthesis of Sulfonamides from N-Tosylhydrazones . PubMed. [Link]
- CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases . MDPI. [Link]
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Protecting Groups for Amines: Sulfonamides . YouTube. [Link]
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Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. [Link]
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs . PMC - NIH. [Link]
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Photolytic cleavage of sulfonamide bonds . PubMed. [Link]
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Supporting Information . The Royal Society of Chemistry. [Link]
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Design, Synthesis, and In Vitro Evaluation of Aromatic Sulfonamides as Human Carbonic Anhydrase I, II, IX, and XII Inhibitors and Their Antioxidant Activity . PubMed. [Link]
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Synthesis and Biological Evaluation of Hydrazide based Sulfonamides . Journal of Scientific and Innovative Research. [Link]
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p-Toluenesulfonamides . Organic Chemistry Portal. [Link]
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Application of Sulfonyl in Drug Design . Semantic Scholar. [Link]
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode . PubMed. [Link]
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Topic: Scale-Up Synthesis of 4-Amino-N-methylbenzenemethanesulfonamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-N-methylbenzenemethanesulfonamide is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the triptan-class migraine medication, Sumatriptan.[1][2] While its synthesis at the laboratory scale is well-established, transitioning to pilot or industrial scale introduces significant challenges related to process safety, reaction control, and product purity. This application note provides a comprehensive guide, beginning with a robust laboratory-scale protocol and culminating in a detailed analysis of the critical parameters and procedures required for successful and safe scale-up. The document emphasizes a "Safety by Design" approach, explaining the causality behind experimental choices and outlining self-validating protocols essential for drug development professionals.
Strategic Overview of Synthesis
The selected synthetic route is a reliable two-step process starting from the commercially available 4-nitrobenzenemethanesulfonamide. This strategy involves:
-
N-Methylation: Introduction of the methyl group onto the sulfonamide nitrogen.
-
Nitro Group Reduction: Conversion of the aromatic nitro group to the primary amine, yielding the final product.
This pathway is chosen for its high yields, straightforward transformations, and the use of well-understood reaction classes, which is advantageous for scale-up analysis.
Figure 1: High-level synthetic workflow for this compound.
Part I: Laboratory-Scale Synthesis Protocol (10 g Scale)
This section details a validated procedure for synthesizing the target compound on a typical laboratory scale.
Step 1: Synthesis of 4-Nitro-N-methylbenzenemethanesulfonamide
Causality and Experimental Choices: The N-methylation of a sulfonamide requires deprotonation of the acidic N-H proton, followed by nucleophilic attack on a methylating agent. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient and safer to handle than hydrides (e.g., NaH).[3] Dimethyl sulfate (DMS) is a highly efficient and cost-effective methylating agent. Acetone is chosen as the solvent for its ability to dissolve the starting material and its appropriate boiling point for this reaction.
Protocol:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Charging Reagents: To the flask, add 4-nitrobenzenemethanesulfonamide (10.0 g, 43.0 mmol), anhydrous potassium carbonate (8.9 g, 64.5 mmol, 1.5 eq), and acetone (100 mL).
-
Reaction: Stir the suspension vigorously. Add dimethyl sulfate (4.9 mL, 51.6 mmol, 1.2 eq) dropwise at room temperature.
-
Heating and Monitoring: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure. Add 100 mL of cold deionized water to the residue and stir for 30 minutes. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 50°C. The resulting 4-Nitro-N-methylbenzenemethanesulfonamide is typically of sufficient purity (>98%) for the next step. Expected yield: 9.5-10.2 g (90-97%).
Step 2: Synthesis of this compound
Causality and Experimental Choices: The reduction of an aromatic nitro group is a common and critical transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method as it is highly efficient, clean, and avoids the use of stoichiometric metal reagents that can lead to cumbersome waste streams.[4] Methanol is an excellent solvent for this reaction, and the process is conducted under a positive pressure of hydrogen gas to ensure efficient reduction.
Protocol:
-
Setup: Prepare a 500 mL hydrogenation vessel (e.g., Parr shaker apparatus) equipped with a magnetic stirrer and gas inlet/outlet.
-
Inerting: Charge the vessel with 4-Nitro-N-methylbenzenemethanesulfonamide (10.0 g, 40.6 mmol) and 5% Palladium on Carbon (Pd/C, 50% wet, 1.0 g, 10 wt%). Evacuate the vessel and backfill with nitrogen gas three times to ensure an inert atmosphere. This step is critical for safety when handling a pyrophoric catalyst.
-
Solvent Addition: Add methanol (150 mL) to the vessel.
-
Hydrogenation: Purge the vessel with hydrogen (H₂) gas three times. Pressurize the vessel to 50 psi (approx. 3.4 bar) with H₂ and begin vigorous stirring.
-
Monitoring: The reaction is exothermic; a slight increase in temperature may be observed. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-5 hours. Completion can be confirmed by TLC or HPLC.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen gas three times. Crucially, the catalyst must be filtered while wet to prevent ignition upon exposure to air. Filter the reaction mixture through a pad of Celite®, washing the pad with methanol (2 x 20 mL).
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield a solid. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a crystalline solid. Expected yield: 7.5-8.0 g (92-98%).
Part II: Process Scale-Up Analysis & Strategy
Scaling a chemical synthesis from grams to kilograms is a non-linear challenge where process safety and engineering principles become paramount.[5] A failure to properly assess hazards can lead to catastrophic events, such as runaway reactions.[6]
Key Scale-Up Challenges & Mitigation
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale & Mitigation Strategy |
| Heat Transfer | Surface area-to-volume ratio is high; heat dissipates easily. | Surface area-to-volume ratio is low; heat accumulation is a major risk. | Mitigation: Use a jacketed reactor with a thermal control unit. Perform reaction calorimetry (e.g., RC1) to determine the heat of reaction and ensure the cooling capacity is sufficient to handle the reaction exotherm.[6] |
| Reagent Addition | Dropwise addition from a funnel is adequate. | Uncontrolled addition can lead to localized hot spots and runaway reactions. | Mitigation: Use a calibrated dosing pump for controlled, subsurface addition of reagents over an extended period. This is critical for the highly exothermic nitro reduction step. |
| Mass Transfer | Magnetic stirring provides sufficient mixing. | Inefficient mixing leads to poor reaction kinetics and safety risks. | Mitigation: Use a glass-lined or stainless steel reactor with an overhead stirrer (e.g., impeller, turbine) designed for efficient gas-liquid-solid mixing, especially for the three-phase hydrogenation system. |
| Catalyst Handling | Small quantity, filtered in open air (if done quickly and wet). | Handling kilograms of pyrophoric Pd/C is a significant fire hazard. | Mitigation: Use a contained filtration system (e.g., filter-dryer or enclosed filter press). The catalyst should be charged as a slurry and always kept wet or under an inert atmosphere. |
| Process Safety | Informal hazard assessment. | Formal Process Hazard Analysis (PHA) is mandatory. | Mitigation: Conduct a thorough PHA, including Differential Scanning Calorimetry (DSC) on starting materials and intermediates to identify decomposition temperatures.[7] Implement multiple layers of safety controls (e.g., pressure relief valves, emergency quench systems). |
Scale-Up Decision & Control Workflow
A structured workflow is essential to ensure that all safety and quality aspects are considered before proceeding with a large-scale campaign.
Figure 2: A decision-making workflow for the safe scale-up of the this compound synthesis, highlighting critical safety checks and in-process controls.
Part III: Pilot-Scale Synthesis Protocol (1 kg Scale)
This protocol is intended for execution by trained professionals in a designated pilot plant facility with appropriate engineering and safety controls.
Equipment:
-
100 L Glass-Lined Reactor with overhead agitation, thermal control unit, and nitrogen/vacuum capabilities.
-
50 L Hydrogenator, pressure-rated, with variable speed agitation.
-
Contained Filtration System (e.g., Nutsche filter-dryer).
-
Calibrated dosing pump.
Step 1: N-Methylation (Not Detailed - Assumed Starting Material)
For scale-up, it is often more efficient to procure the intermediate, 4-Nitro-N-methylbenzenemethanesulfonamide, if commercially available and cost-effective. The primary focus of the scale-up hazard analysis is the high-energy reduction step.
Step 2: Reduction of 4-Nitro-N-methylbenzenemethanesulfonamide
Batch Record Summary:
-
Vessel Inerting and Safety Checks: Ensure the 50 L hydrogenator is clean, dry, and has passed pressure tests. Purge the vessel with nitrogen to achieve an internal oxygen concentration of <1%.
-
Catalyst Loading: Charge 5% Pd/C (50% wet, 100 g) into the hydrogenator as a slurry in methanol (1 L) under a nitrogen blanket.
-
Reactant Loading: In a separate vessel, dissolve 4-Nitro-N-methylbenzenemethanesulfonamide (1.0 kg, 4.06 mol) in methanol (15 L). Transfer this solution into the hydrogenator via a closed-system transfer line.
-
Hydrogenation Initiation: Seal the hydrogenator. Purge the headspace with nitrogen (3x) followed by hydrogen (3x). Pressurize the reactor to 50 psi with hydrogen.
-
Reaction Execution: Start agitation at a pre-determined optimal rate (e.g., 250 RPM) to ensure good gas dispersion. Set the cooling jacket to 20°C. The reaction will exotherm; the control system must maintain the internal temperature below a validated safe limit (e.g., < 45°C). The reaction progress is monitored by the rate of hydrogen consumption from a calibrated reservoir.
-
In-Process Control (IPC): After hydrogen uptake ceases (approx. 3-5 hours), take a sample via a secure sampling port. Analyze by HPLC to confirm the disappearance of the starting material (<0.5%).
-
Catalyst Filtration: Once the IPC passes, vent the hydrogen and purge thoroughly with nitrogen (5x). Transfer the entire batch slurry under nitrogen pressure to the pre-inertized Nutsche filter-dryer. Filter the catalyst and wash the cake with methanol (2 x 2 L).
-
Isolation: Transfer the filtrate to the 100 L glass-lined reactor. Concentrate the solution under vacuum to approximately 1/4 of its volume.
-
Crystallization & Drying: Cool the concentrated solution to 0-5°C to induce crystallization. Hold for 2 hours, then collect the product by filtration. Wash the cake with cold deionized water. Dry the product under vacuum at 60°C until a constant weight is achieved.
Conclusion
The successful scale-up of this compound hinges on a deep understanding of the underlying chemical processes and potential hazards. The hydrogenation of the nitro-intermediate is the most critical step, where thermal and pressure hazards must be rigorously controlled. By employing a "Safety by Design" methodology, including thorough calorimetric analysis and robust engineering controls, this synthesis can be transitioned from the laboratory to the pilot plant safely and efficiently, ensuring a reliable supply of this key pharmaceutical intermediate.
References
-
Green Chemistry (RSC Publishing). (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Available at: [Link]
-
ResearchGate. Nickel-catalysed N-methylation of amide and sulfonamides using DTBP. Available at: [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]
-
ResearchGate. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Available at: [Link]
-
ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]
-
Ask.com. (2025). Benefits and Limitations of Different Sulphonation Methods. Available at: [Link]
-
PubMed. A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Available at: [Link]
-
Chemithon. Sulfonation and Sulfation Processes. Available at: [Link]
- Google Patents. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
- Google Patents. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
-
ResearchGate. (2025). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF. Available at: [Link]
-
ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Available at: [Link]
-
NIH. (2022). Modular Two-Step Route to Sulfondiimidamides. Available at: [Link]
-
NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
RSC Publishing. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. Available at: [Link]
-
Taylor & Francis Online. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Available at: [Link]
-
AWS. (2011). Greener methods for batch sulfonation. Available at: [Link]
-
Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?. Available at: [Link]
-
H.E.L Group. Critical Considerations in Process Safety. Available at: [Link]
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Mettler Toledo. Chemical Process Safety | Techniques & Equipment. Available at: [Link]
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Chem-Station Int. Ed. (2014). Fukuyama Amine Synthesis. Available at: [Link]
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AIChE. (2004). A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Process Safety. Available at: [Link]
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available at: [Link]
- Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available at: [Link]
- Google Patents. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
Sources
Application Note: Quantitative Analysis of 4-Amino-N-methylbenzenemethanesulfonamide
Introduction
4-Amino-N-methylbenzenemethanesulfonamide is a key organic intermediate, notably utilized in the synthesis of Sumatriptan, a widely used medication for treating migraine headaches.[1][2][3] The compound's structure features a primary aromatic amine and a sulfonamide moiety, which are pivotal to its chemical reactivity and utility as a building block for more complex pharmaceutical compounds.[2][4]
The precise and accurate quantification of this compound is critical in pharmaceutical manufacturing. It may be present as a starting material, an intermediate, or a process-related impurity in the final active pharmaceutical ingredient (API). Regulatory agencies, such as the FDA and EMA, mandate stringent control over impurities in drug substances to ensure product quality, safety, and efficacy.[5] Therefore, validated, robust analytical methods are essential for its quantification in quality control (QC) laboratories and during drug development.[6][7]
This document provides detailed protocols for two common and effective analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the specific application, ranging from routine QC testing to trace-level impurity profiling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-aminophenyl)-n-methylmethanesulfonamide | [8] |
| CAS Number | 109903-35-7 | [8] |
| Molecular Formula | C₈H₁₂N₂O₂S | [4][8] |
| Molecular Weight | 200.26 g/mol | [4][8] |
| Melting Point | 140-142 °C | [1][3] |
| Appearance | Solid | [8] |
| Topological Polar Surface Area | 80.6 Ų | [1] |
Principles of Analytical Method Validation
Before implementation, any analytical method intended for pharmaceutical analysis must be validated to ensure it is suitable for its intended purpose.[5][6] Validation is a documented process that demonstrates the reliability, accuracy, and consistency of an analytical procedure.[5] Key performance characteristics that must be evaluated, in accordance with International Council for Harmonisation (ICH) guidelines, include:[7]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[7][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Causality Behind Experimental Choices: RP-HPLC is the workhorse of pharmaceutical QC labs. It is selected here because this compound is a moderately polar organic compound with a UV-absorbing chromophore (the aminophenyl group), making it ideally suited for separation on a non-polar stationary phase (like C8 or C18) and detection by UV spectrophotometry. This method provides a balance of performance, cost-effectiveness, and robustness for routine analysis and quantification at levels typically required for API purity testing.
Experimental Protocol: RP-HPLC-UV
3.1.1. Instrumentation & Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Visible or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon, Empower).
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[12]
3.1.2. Reagents and Solutions
-
Mobile Phase A (Aqueous): HPLC grade water. A buffer such as 10 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid can be used to improve peak shape.
-
Mobile Phase B (Organic): Acetonitrile (ACN), HPLC grade.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B, typically in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 50 µg/mL).
-
Sample Solution (e.g., for an API at 1 mg/mL): Accurately weigh ~25 mg of the API sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 240 nm |
| Run Time | Approx. 20 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
3.1.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solution(s).
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration for the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Workflow and Data Presentation
Caption: RP-HPLC-UV workflow for quantification.
Table 3. Typical Performance Characteristics for HPLC-UV Method
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ | ~0.5 µg/mL |
| LOD | ~0.15 µg/mL |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality Behind Experimental Choices: LC-MS/MS is chosen for applications requiring superior sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex biological matrices.[13] By coupling the separation power of LC with the specificity of tandem mass spectrometry, this method can accurately measure sub-nanogram levels of the analyte. The use of Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a specific product ion, provides exceptional selectivity, virtually eliminating matrix interference and confirming the analyte's identity with high confidence.[14]
Experimental Protocol: LC-MS/MS
4.1.1. Instrumentation & Consumables
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mass spectrometry data acquisition and analysis software (e.g., MassHunter, Analyst).
-
Fast-gradient C18 column (e.g., Agilent ZORBAX XDB-C18, 4.6 x 100 mm, 1.8 µm).[14]
-
Standard laboratory consumables as listed for HPLC.
4.1.2. Reagents and Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic acid in water (LC-MS grade).
-
Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile (LC-MS grade).
-
Diluent: 50:50 (v/v) mixture of water and acetonitrile.
-
Internal Standard (IS) Stock Solution: A structurally similar, stable isotope-labeled compound is ideal. If unavailable, another sulfonamide not present in the sample can be used (e.g., Sulfamethizole). Prepare at ~100 µg/mL.
-
Standard Stock Solution (approx. 100 µg/mL): Prepare as in the HPLC method but at a lower concentration.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution to cover a low concentration range (e.g., 0.1 ng/mL to 100 ng/mL). Spike each standard with a constant concentration of the Internal Standard.
-
Sample Solution: Prepare the sample as in the HPLC method, then dilute further as needed to fall within the calibration range. Spike with the same constant concentration of Internal Standard.
4.1.3. LC-MS/MS Conditions
| Parameter | LC Condition | MS Condition |
| Column | Agilent ZORBAX XDB-C18 (4.6 x 100 mm, 1.8 µm) | Ionization Mode |
| Flow Rate | 0.4 mL/min | Spray Voltage |
| Injection Volume | 5 µL | Source Temp. |
| Column Temp. | 40 °C | Nebulizer Gas |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0.0 | 5 | |
| 5.0 | 95 | |
| 6.0 | 95 | |
| 6.1 | 5 | |
| 8.0 | 5 |
Note: MS parameters such as Collision Energy (CE) and Declustering Potential (DP) must be optimized for the specific instrument by infusing a standard solution.
4.1.4. Analysis Procedure
-
Optimize MS parameters (infusion) to find the most intense and stable MRM transitions.
-
Equilibrate the LC-MS/MS system.
-
Inject the calibration standards and sample preparations.
-
Process the data by integrating the peak areas for both the analyte and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the analyte concentration in the samples using the area ratio and the linear regression equation from the calibration curve.
Workflow and Data Presentation
Caption: LC-MS/MS workflow for trace quantification.
Table 5. Typical Performance Characteristics for LC-MS/MS Method
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 90.0 - 110.0% |
| Precision (% RSD) | ≤ 15.0% |
| LOQ | ≤ 1.0 ng/mL |
| LOD | ≤ 0.3 ng/mL |
Method Comparison and Application
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical requirements.
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) |
| Selectivity | Good | Excellent |
| Application | API purity, routine QC, content uniformity | Trace impurity analysis, genotoxic impurity screening, bioanalysis |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex method development |
| Confirmation | Based on retention time | Retention time + mass transitions (high confidence) |
References
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- www .ec -undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Smolecule. (2023, August 15). Buy this compound.
- LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
- Echemi. (n.d.). This compound.
- Benchchem. (n.d.). This compound.
- ChemicalBook. (2025, September 25). This compound.
- CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
- Pharmatutor. (n.d.). Analytical method validation: A brief review.
- Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- Agilent Technologies, Inc. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Molnar Institute. (2013, March 27). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY.
- PubMed Central. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry.
- Benchchem. (n.d.). 4-amino-N-methanesulfonylbenzamide chemical properties and structure.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
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Application Note: A Detailed Experimental Protocol for the Synthesis of 4-Amino-N-methylbenzenemethanesulfonamide
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Amino-N-methylbenzenemethanesulfonamide, a critical intermediate in pharmaceutical manufacturing. Notably, this compound serves as a key building block in the synthesis of Sumatriptan, a widely used medication for treating migraine headaches.[1][2] The described methodology follows a robust and high-yield two-step synthetic pathway, beginning with the formation of a sulfonamide from 4-nitrobenzenemethanesulfonyl chloride and methylamine, followed by a highly efficient reduction of the nitro group using hydrazine hydrate.[3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and detailed methods for purification and characterization to ensure the synthesis of a high-purity final product.
Introduction and Synthetic Strategy
The benzenemethanesulfonamide scaffold is a cornerstone in medicinal chemistry, historically significant for the development of the first broadly effective systemic antibacterial agents, the sulfa drugs.[1] this compound (Molecular Formula: C₈H₁₂N₂O₂S, MW: 200.26 g/mol ) continues this legacy as a valuable modern synthetic intermediate.[2][4]
The synthetic strategy detailed herein is designed for efficiency, scalability, and high yield. It circumvents the need for protecting group chemistry on the aromatic amine by introducing the amino functionality in the final step. The process is divided into two primary stages:
-
Sulfonamide Formation: A nucleophilic substitution reaction between 4-nitrobenzenemethanesulfonyl chloride and methylamine to form the N-methylsulfonamide intermediate.
-
Nitro Group Reduction: A chemical reduction of the aromatic nitro group on the intermediate to yield the target primary amine, this compound. This step utilizes hydrazine hydrate, a powerful reducing agent that offers high conversion rates and avoids the need for high-pressure hydrogenation equipment.[1][3]
This approach has been shown to produce the final product with yields exceeding 90%, making it suitable for both laboratory-scale synthesis and industrial production.[3]
Reaction Scheme and Workflow
Overall Synthetic Pathway
The two-step synthesis proceeds as illustrated below, converting 4-nitrobenzenemethanesulfonyl chloride into the final amino product.
Caption: Two-step synthesis of this compound.
Experimental Workflow Overview
The following diagram outlines the complete workflow from initial setup to final product analysis.
Caption: High-level experimental workflow from synthesis to characterization.
Materials and Equipment
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Notes |
| 4-Nitrobenzenemethanesulfonyl chloride | 937-52-0 | 237.65 | Corrosive, moisture-sensitive.[5] |
| Methylamine (2.0 M solution in THF) | 74-89-5 | 31.06 | Flammable, corrosive, toxic.[6] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Flammable, corrosive. Used as an acid scavenger. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile solvent. |
| Hydrazine hydrate (80% solution) | 7803-57-8 | 50.06 | Toxic, suspected carcinogen. Handle with extreme care.[3] |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive. |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | Corrosive. |
| Ethyl acetate | 141-78-6 | 88.11 | Flammable. Used for extraction and recrystallization. |
| Hexanes | 110-54-3 | 86.18 | Flammable. Used for recrystallization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Fume hood
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.[6]
Detailed Experimental Protocol
Part A: Synthesis of 4-Nitro-N-methylbenzenemethanesulfonamide (Intermediate)
Rationale: This step involves the reaction of a sulfonyl chloride with a primary amine. Sulfonyl chlorides are highly reactive electrophiles. The reaction produces hydrochloric acid as a byproduct, which must be neutralized by a non-nucleophilic base, such as triethylamine, to prevent the protonation of the methylamine nucleophile and drive the reaction to completion.[7]
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath.
-
To the flask, add 4-nitrobenzenemethanesulfonyl chloride (10.0 g, 42.1 mmol) and dichloromethane (DCM, 80 mL). Stir until the solid is fully dissolved.
-
In a separate beaker, combine methylamine (2.0 M in THF, 23.1 mL, 46.3 mmol, 1.1 eq) and triethylamine (6.4 mL, 46.3 mmol, 1.1 eq).
-
Slowly add the methylamine/triethylamine solution to the stirred sulfonyl chloride solution in the ice bath over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a solid.
-
The crude product, 4-Nitro-N-methylbenzenemethanesulfonamide, can be used in the next step without further purification. Expected yield: ~9.5 g (98% crude yield).
Part B: Synthesis of this compound
Rationale: This protocol utilizes a patented method for the reduction of the aromatic nitro group.[3] Hydrazine hydrate in the presence of a base like sodium hydroxide is an effective reducing system. The reaction proceeds by the transfer of hydrogen from hydrazine to the nitro group, which is activated by the basic conditions, ultimately forming the amine and releasing nitrogen gas.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 4-Nitro-N-methylbenzenemethanesulfonamide (9.5 g, 41.3 mmol) from Part A.
-
Add deionized water (75 mL) and sodium hydroxide (5.0 g, 125 mmol). Stir the suspension.
-
Slowly add 80% hydrazine hydrate solution (4.1 mL, ~66 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction mixture will change color, and gas evolution (N₂) may be observed.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the starting material is no longer visible.
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts.
-
Dry the solid product under vacuum to obtain crude this compound. Expected crude yield: 7.6 g (92% yield from the nitro intermediate).[3]
Part C: Purification and Characterization
Rationale: Recrystallization is a standard technique for purifying crystalline organic solids. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethyl acetate/hexanes solvent system is often effective for moderately polar compounds like the target molecule.[1]
Procedure:
-
Recrystallization:
-
Transfer the crude product to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexanes until the solution becomes slightly cloudy.
-
Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
-
Characterization:
-
Melting Point: The purified product should exhibit a sharp melting point. Expected value: 140-142 °C.[2][8]
-
FT-IR Spectroscopy: Acquire an infrared spectrum. Expect characteristic peaks for N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), S=O stretching of the sulfonamide (~1330 and 1150 cm⁻¹), and C-N stretching.[9]
-
¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). Expect signals corresponding to the aromatic protons, the -CH₂- group adjacent to the sulfur, the N-H protons of the amine, and the N-CH₃ methyl group.
-
Mass Spectrometry: Confirm the molecular weight of the compound. Expected [M+H]⁺: 201.07.
-
Safety and Hazard Summary
All steps of this synthesis must be performed inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.[6][10]
| Reagent/Chemical | GHS Hazard Statements | Key Precautions |
| 4-Nitrobenzenemethanesulfonyl chloride | H314: Causes severe skin burns and eye damage.[5] | Handle in a fume hood. Avoid contact with skin, eyes, and moisture. Use in a well-ventilated area. |
| Methylamine (in THF) | H225: Highly flammable liquid and vapor. H302+H332: Harmful if swallowed or inhaled. H314: Causes severe skin burns and eye damage.[11] | Keep away from ignition sources. Use explosion-proof equipment. Do not breathe gas/fumes/vapor.[6] |
| Hydrazine Hydrate | H301: Toxic if swallowed. H311: Toxic in contact with skin. H330: Fatal if inhaled. H350: May cause cancer. H410: Very toxic to aquatic life. | Handle with extreme caution under strict engineering controls. Avoid all contact. Known carcinogen. |
| Triethylamine | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns. | Keep away from heat/sparks. Use only in a well-ventilated area. Wear protective gloves/clothing/eye protection. |
| Sodium Hydroxide | H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. | Avoid breathing dust. Wear protective gloves and eye/face protection. |
References
-
Molbase. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
-
University Course Material. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]
-
Rutgers University. (n.d.). Methylamine Standard Operating Procedure. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylamine 40 % in water. Retrieved from [Link]
-
PubMed Central. (n.d.). Structural Modification of C2-substituents...as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. Retrieved from [Link]
-
University Course Material. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis, Spectral Characterization...of 4-amino-benzenesulfonamides...as Antimicrobial Agents. Retrieved from [Link]
-
Physics Forums. (2005, August 11). Methyl amine w/ a sulfonyl chloride. Retrieved from [Link]
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- 3. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]
- 4. Buy this compound | 109903-35-7 [smolecule.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. physicsforums.com [physicsforums.com]
- 8. This compound | 109903-35-7 [chemicalbook.com]
- 9. This compound | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bio.vu.nl [bio.vu.nl]
- 11. carlroth.com [carlroth.com]
Application Note & Protocol: A Validated Two-Step Synthesis of N-(4-aminophenyl)-N-methylmethanesulfonamide
Abstract
This document provides a comprehensive, field-tested guide for the preparation of N-(4-aminophenyl)-N-methylmethanesulfonamide, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process commencing with the N-methanesulfonylation of commercially available N-methyl-4-nitroaniline, followed by the chemoselective reduction of the aromatic nitro group. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, potential side reactions, and optimization strategies to ensure high yield and purity. All quantitative data, reaction parameters, and safety considerations are presented in a clear, structured format to facilitate reliable and reproducible execution in a laboratory setting.
Introduction and Synthetic Strategy
N-(4-aminophenyl)-N-methylmethanesulfonamide incorporates a primary aromatic amine and an N-methylated sulfonamide, functionalities that are prevalent in pharmacologically active molecules. The sulfonamide group is a key pharmacophore, while the primary amine serves as a versatile handle for further chemical modifications, such as amide bond formation or diazotization reactions.
The synthesis of the target compound is not a trivial single transformation. A direct approach is complicated by the reactivity of the amino group. Therefore, a more strategic, two-step synthesis is employed, utilizing a nitro group as a masked precursor for the desired primary amine. This approach offers superior control and leads to a cleaner product profile.
The overall synthetic pathway is as follows:
-
Step 1: N-Methanesulfonylation. N-methyl-4-nitroaniline is reacted with methanesulfonyl chloride in the presence of a base to form the key intermediate, N-methyl-N-(4-nitrophenyl)methanesulfonamide.
-
Step 2: Nitro Group Reduction. The nitro intermediate is subsequently reduced to the target primary amine, N-(4-aminophenyl)-N-methylmethanesulfonamide, using a chemoselective reducing agent.
This guide provides detailed protocols for each of these critical steps.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the two-step synthesis.
Caption: Two-step synthesis workflow for the target compound.
Detailed Experimental Protocols
Part A: Synthesis of N-methyl-N-(4-nitrophenyl)methanesulfonamide (Intermediate)
Principle: This reaction is a nucleophilic substitution on the sulfur atom of methanesulfonyl chloride. The secondary amine of N-methyl-4-nitroaniline acts as the nucleophile. Pyridine serves a dual role: as a solvent and as a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] Neutralizing the HCl is critical to prevent the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. The reaction is initiated at 0 °C to control the initial exothermic release, and then allowed to proceed to completion at room temperature.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-methyl-4-nitroaniline | 152.15 | 10.0 g | 65.7 | 1.0 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 8.2 g (5.6 mL) | 71.5 | 1.09 |
| Anhydrous Pyridine | 79.10 | 100 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |
| 2M Hydrochloric Acid (HCl) | 36.46 | ~100 mL | - | - |
| Saturated Sodium Bicarbonate | 84.01 | ~100 mL | - | - |
| Brine (Saturated NaCl) | 58.44 | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | - |
Protocol:
-
Reaction Setup: In a 500 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N-methyl-4-nitroaniline (10.0 g, 65.7 mmol) in anhydrous pyridine (100 mL).
-
Cooling: Cool the resulting yellow solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add methanesulfonyl chloride (5.6 mL, 71.5 mmol) dropwise to the solution over 15-20 minutes. Ensure the internal temperature does not exceed 5 °C. A slow, controlled addition is crucial to prevent the formation of potential di-sulfonylation byproducts.[1]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching and Extraction:
-
Carefully pour the reaction mixture into a 1 L separatory funnel containing 150 mL of dichloromethane (DCM).
-
Wash the organic layer sequentially with 2M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically a yellow-to-orange powder. Recrystallize from hot ethanol to yield N-methyl-N-(4-nitrophenyl)methanesulfonamide as a pale yellow crystalline solid.
-
Expected Yield: 80-90%.
-
Characterization: Melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity.
-
Part B: Synthesis of N-(4-aminophenyl)-N-methylmethanesulfonamide (Final Product)
Principle: This step involves the reduction of an aromatic nitro group to a primary amine. While various methods exist, such as catalytic hydrogenation or using metals like iron or tin in acid, the use of hydrazine hydrate with a Raney Nickel catalyst is highly effective and proceeds under relatively mild conditions.[2][3] This method is often preferred for its high chemoselectivity, leaving other functional groups like the sulfonamide intact.[4] The reaction is typically conducted in an alcoholic solvent like ethanol.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-methyl-N-(4-nitrophenyl)methanesulfonamide | 230.24 | 10.0 g | 43.4 | 1.0 |
| Hydrazine Hydrate (~80% solution) | 50.06 | ~8.5 mL | ~173.6 | ~4.0 |
| Raney Nickel (50% slurry in water) | 58.69 | ~1.0 g | - | Catalytic |
| Ethanol (95%) | 46.07 | 200 mL | - | - |
| Celite® | - | ~5 g | - | - |
Protocol:
-
Safety First: Handle hydrazine hydrate and Raney Nickel in a well-ventilated fume hood. Raney Nickel is pyrophoric when dry.
-
Reaction Setup: To a 500 mL round-bottom flask, add N-methyl-N-(4-nitrophenyl)methanesulfonamide (10.0 g, 43.4 mmol) and ethanol (200 mL). Stir to dissolve.
-
Catalyst Addition: Carefully add the Raney Nickel slurry (~1.0 g) to the reaction mixture.
-
Reducing Agent Addition: Heat the mixture to a gentle reflux (~80 °C). Add hydrazine hydrate (~8.5 mL) dropwise via an addition funnel over 30 minutes. Vigorous gas evolution (N₂) will be observed.
-
Reaction Progression: Maintain the reflux for 2-4 hours after the addition is complete. The solution will typically change color as the reaction proceeds.
-
Monitoring: Monitor the disappearance of the starting material by TLC (3:1 Hexanes:Ethyl Acetate). The product, being more polar, will have a lower Rf value.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Crucially , filter the mixture through a pad of Celite® to safely remove the Raney Nickel catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL). Do not allow the filter cake to dry completely. Quench the Raney Nickel on the Celite® pad with copious amounts of water before disposal.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude material can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the final product, N-(4-aminophenyl)-N-methylmethanesulfonamide, as a white to off-white solid. A Chinese patent suggests this method can achieve yields greater than 92%.[3]
-
Expected Yield: >90%.
-
Characterization: Melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.
-
Safety and Handling
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated chemical fume hood.
-
Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid contact with skin and inhalation.
-
Raney Nickel: Highly flammable (pyrophoric) when dry. Always handle as a slurry in water. Do not allow it to dry in the air.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Konwar, D., Boruah, R. C., & Sandhu, J. S. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Petrillo, G., et al. (1985). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
- CN102351754A. (2012). Method for preparing 4-amino-N-methylphenyl methane sulfonamide. Google Patents.
Sources
Application Note: A Validated RP-HPLC Method for Purity Analysis of 4-Amino-N-methylbenzenemethanesulfonamide
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and the identification of potential impurities in 4-Amino-N-methylbenzenemethanesulfonamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The developed method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control and stability testing in research and drug development settings. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction
This compound (CAS No. 109903-35-7) is a sulfonamide derivative with the molecular formula C8H12N2O2S and a molecular weight of approximately 200.26 g/mol .[5][6] Its structure, featuring a primary aromatic amine and a sulfonamide group, makes it a versatile building block in medicinal chemistry.[2] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its purity assessment is essential.
This document provides a comprehensive guide to a validated RP-HPLC method designed for this purpose. The rationale behind the selection of chromatographic conditions is explained, followed by a detailed protocol for method implementation and validation.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C8H12N2O2S | [1][5][6] |
| Molecular Weight | ~200.26 g/mol | [5][6] |
| Melting Point | 140-142 °C (lit.) | [1][7] |
| pKa (Predicted) | 11.50 ± 0.40 | [1][7] |
| Solubility | Slightly soluble in DMSO and Methanol (especially when heated) | [1][7] |
| Appearance | Pale Yellow to Pale Beige Solid | [1] |
The presence of the aromatic ring makes UV detection a suitable choice. The compound's moderate polarity suggests that reversed-phase chromatography will be an effective separation technique.
Chromatographic Method Development: Rationale and Optimization
The goal was to develop a simple, rapid, and reliable isocratic RP-HPLC method. The following parameters were considered and optimized:
-
Column Selection: A C18 column is the most common and versatile stationary phase in reversed-phase HPLC and was chosen as the initial starting point due to its hydrophobicity, which is suitable for retaining and separating aromatic compounds like this compound.[8]
-
Mobile Phase Selection: A binary mobile phase consisting of an organic modifier and an aqueous buffer is standard for RP-HPLC. Acetonitrile was chosen over methanol for its lower viscosity and better UV transparency. A phosphate buffer was selected to maintain a consistent pH and improve peak shape. The pH of the mobile phase was kept slightly acidic to ensure the primary amine group is protonated, leading to better retention and sharper peaks.
-
Detection Wavelength: To determine the optimal detection wavelength, a UV scan of this compound in the mobile phase was performed. The wavelength of maximum absorbance was found to be approximately 254 nm, which was selected for this method to ensure high sensitivity.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min was chosen as a standard condition for a 4.6 mm internal diameter column to ensure good separation efficiency without generating excessive backpressure. The column temperature was maintained at 25 °C to ensure reproducible retention times.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Chemicals:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 70:30 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Diluent: The mobile phase is used as the diluent.
-
Standard Solution Preparation: Accurately weigh about 25 mg of 4-Amino-N-methylbenzenememethanesulfonamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and prepare a 1000 µg/mL solution as described for the standard solution.
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][9] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank (diluent), the reference standard, and the sample solution. The chromatograms showed no interfering peaks at the retention time of the main analyte, demonstrating the method's specificity. Forced degradation studies were also performed by exposing the sample to acidic, basic, oxidative, and thermal stress to ensure that the degradation products did not co-elute with the main peak.
Linearity
The linearity of the method was established by analyzing a series of solutions of this compound at five different concentrations ranging from 50% to 150% of the nominal concentration (500 µg/mL to 1500 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be >0.999, indicating excellent linearity.[10]
Accuracy
Accuracy was determined by the recovery of a known amount of the reference standard spiked into the sample solution at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was within the acceptable range of 98.0% to 102.0%.[10]
Precision
-
Repeatability (Intra-day Precision): The repeatability was assessed by performing six replicate injections of the standard solution at 100% of the nominal concentration on the same day. The relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The intermediate precision was determined by repeating the analysis on a different day with a different analyst and a different HPLC system.
In both cases, the RSD was found to be less than 2%, demonstrating the good precision of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, and the LOQ, with a signal-to-noise ratio of 10:1, were established to demonstrate the sensitivity of the method.
System Suitability
Before each analytical run, a system suitability test was performed by injecting the standard solution five times. The acceptance criteria were:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak areas: ≤ 2.0%
Workflow Diagram
Sources
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- 3. pharmtech.com [pharmtech.com]
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- 5. This compound | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Use of 4-Amino-N-methylbenzenemethanesulfonamide as a Versatile Chemical Intermediate
Introduction: A Pivotal Building Block in Modern Synthesis
In the landscape of medicinal and organic chemistry, the strategic selection of starting materials and intermediates is paramount to the success of a synthetic campaign. 4-Amino-N-methylbenzenemethanesulfonamide has emerged as a crucial intermediate, valued for its unique molecular architecture that features both a reactive primary aromatic amine and a sulfonamide moiety.[1] This combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2]
Its most notable application is as a key starting material in the multi-step synthesis of Sumatriptan, a widely prescribed medication for the treatment of migraine headaches.[1][3][4] The structural elements of this compound are integral to the final structure of Sumatriptan, which is designed to interact with specific serotonin receptors in the brain.[1] Beyond this well-established role, its reactivity profile allows for a range of chemical transformations, making it a subject of ongoing research for the development of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of its properties, synthesis, and core applications, complete with detailed protocols for its use in key synthetic transformations.
Physicochemical & Safety Profile
A thorough understanding of a compound's properties and hazards is the foundation of safe and effective laboratory practice.
Key Properties
The essential physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 109903-35-7 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂O₂S | [2][3][5] |
| Molecular Weight | 200.26 g/mol | [1][2][5] |
| Melting Point | 140-142 °C | [3] |
| Appearance | White Powder (typical) | [6] |
| Topological Polar Surface Area | 80.6 Ų | [3][5] |
| InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N | [1][2] |
GHS Safety Information
This compound is associated with significant health hazards. Researchers must consult the full Safety Data Sheet (SDS) before handling.[7][8] The primary hazards are summarized below.
| Pictogram | GHS Hazard Code(s) | Hazard Statement(s) |
| H301 | Toxic if swallowed.[2][3][5] | |
| H317 | May cause an allergic skin reaction.[2][5] | |
| H315 | Causes skin irritation.[2][5] | |
| H319 | Causes serious eye irritation.[5] | |
| H411 | Toxic to aquatic life with long lasting effects.[5] |
Causality in Safety: The primary aromatic amine is a known sensitizer, leading to the high probability of allergic skin reactions (H317). The overall toxicity profile necessitates handling with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, within a well-ventilated fume hood.
Synthesis of the Intermediate
The most common and industrially relevant synthesis of this compound involves the reduction of its nitro-group precursor. This transformation is critical as it installs the highly reactive primary amine functionality.
Synthetic Workflow Overview
The established route begins with 4-nitrobenzenemethanesulfonamide, which is first N-methylated before the crucial reduction step.[1] A more direct approach, starting from the commercially available 4-nitro-N-methylbenzene methanesulfonamide, utilizes reducing agents like hydrazine hydrate to efficiently yield the target compound.[2][9] This method is advantageous due to its cost-effectiveness and relatively mild reaction conditions.[9]
Caption: Synthetic route to the target intermediate.
Protocol: Reduction via Hydrazine Hydrate
This protocol is adapted from established industrial methods.[9][10] The rationale for using hydrazine hydrate is its efficacy as a reducing agent for aromatic nitro groups and its decomposition into nitrogen gas and water, which simplifies product workup.
Materials:
-
4-Nitro-N-methylphenyl methane sulfonamide
-
80% Hydrazine Hydrate
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (for washing, optional)
Procedure:
-
Vessel Charging: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-Nitro-N-methylphenyl methane sulfonamide, sodium hydroxide, 80% hydrazine hydrate, and water. A typical mass ratio is approximately 1:0.4:0.3:5 respectively.[10]
-
Reaction: Stir the mixture and heat to a temperature between 60-88 °C.[9] Maintain this temperature for 4-8 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to 0-25 °C. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove residual salts and hydrazine. An optional wash with cold ethanol can aid in drying.
-
Drying: Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to a constant weight to yield this compound. This method can achieve yields greater than 92%.[9]
Core Application: Synthesis of Sumatriptan
The primary utility of this compound is as a cornerstone intermediate for synthesizing Sumatriptan.[1][3] The synthesis hinges on converting the primary amine into a hydrazine, which then undergoes a Fischer indole synthesis.
Sumatriptan Synthesis Workflow
The transformation from the amino intermediate to the final API involves two key steps. First, the primary amine is converted to a diazonium salt, which is highly unstable and immediately reduced in situ to a stable hydrazine hydrochloride salt.[1][6] This hydrazine is the direct precursor for the subsequent Fischer indole synthesis.
Caption: Key steps in the synthesis of Sumatriptan.
Protocol: Synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide Hydrochloride
This protocol details the critical conversion of the amino group to the hydrazine, a potent nucleophile ready for subsequent reactions.[1] The procedure is based on a well-documented synthesis.[6]
Expert Insight: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at room temperature. Therefore, maintaining a temperature below 0 °C is absolutely critical for safety and to prevent decomposition, which would lead to side products and reduced yield.
Materials:
-
This compound (39.3 g)
-
Sodium Nitrite (NaNO₂) (13.72 g)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (221.1 g)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether (for washing)
Procedure:
-
Initial Slurry: In a large reaction vessel, create a stirred mixture of this compound (39.3 g), water (240 ml), and concentrated HCl (400 ml). Cool this mixture in an ice/salt bath to below 0 °C.[6]
-
Diazotization: Separately, dissolve sodium nitrite (13.72 g) in water (160 ml). Add this nitrite solution slowly (dropwise) to the cooled, stirred sulfonamide mixture. Critically, ensure the internal temperature does not rise above 0 °C during the addition.[6] Stir for an additional 15 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Reduction: In a separate vessel, prepare a cold solution of stannous chloride dihydrate (221.1 g) in concentrated HCl (400 ml).[6]
-
Addition to Reductant: Slowly add the cold diazonium salt mixture from step 2 to the cold stannous chloride solution. Again, maintain the temperature of the receiving vessel below 0 °C throughout the addition.[6]
-
Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature over approximately 1 hour.[6]
-
Isolation: The product, 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride, will precipitate as a solid. Collect the solid by filtration.
-
Washing & Drying: Wash the filter cake thoroughly with diethyl ether (4 x 250 ml) to remove any organic impurities. Dry the white powder at 45 °C to yield the final product.[6]
Other Key Reactions and Derivatizations
The reactivity of this compound is not limited to hydrazine formation. Its functional groups allow for a variety of other useful transformations.
-
Electrophilic Aromatic Substitution: The primary amino group is a strong activating group, directing incoming electrophiles (e.g., halogens) to the ortho positions on the benzene ring.[1] This allows for the synthesis of specifically substituted analogues.
-
Oxidation of the Amino Group: The primary amine can be oxidized to other functionalities, such as nitroso or nitro groups. The specific product is highly dependent on the choice of oxidizing agent and reaction conditions, offering a pathway to different classes of compounds.[1]
-
Acylation: The compound can undergo acylation at the amino group by reacting with acyl chlorides, forming N-acyl derivatives.[2] This is a common strategy to protect the amine or to introduce new structural motifs.
Conclusion
This compound stands as a testament to the power of a well-designed chemical intermediate. Its strategic combination of a primary aromatic amine and a sulfonamide group provides chemists with a reliable and versatile platform for constructing complex molecules. While its role in the synthesis of Sumatriptan is its most prominent application, its broader reactivity profile ensures its continued relevance in pharmaceutical research and development. The protocols and data presented herein serve as a comprehensive resource for researchers looking to leverage the synthetic potential of this valuable compound.
References
-
Title: 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE | CAS#:98623-16-6 | Chemsrc Source: Chemsrc URL: [Link]
-
Title: Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride Source: Molbase URL: [Link]
-
Title: this compound | C8H12N2O2S | CID 2778131 - PubChem Source: PubChem URL: [Link]
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Topic: Integrating Sulfonamide-Containing Scaffolds in Solid-Phase Synthesis
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. While specific building blocks like 4-Amino-N-methylbenzenemethanesulfonamide are pivotal in well-established solution-phase syntheses, such as for the drug Sumatriptan[1], the true power of this moiety in high-throughput drug discovery is realized through its application in solid-phase synthesis (SPS). SPS enables the rapid generation of large, diverse chemical libraries by anchoring molecules to a solid support, simplifying purification to mere filtration and washing steps[2]. This guide details the strategic use of the sulfonamide group within SPS, focusing on its role as a stable, yet cleavable, linker—a "safety-catch" system—that allows for complex molecular construction followed by efficient release of the final product. We provide detailed protocols, mechanistic insights, and analytical methodologies for leveraging sulfonamide chemistry to accelerate the discovery of novel therapeutic candidates.
Introduction: The Strategic Value of Sulfonamides in Synthesis
The sulfonamide group (–SO₂NH–) is a privileged scaffold in drug design, prized for its ability to act as a stable hydrogen bond donor and acceptor, mimicking the peptide bond while exhibiting superior metabolic stability. Its prevalence in antibacterial, diuretic, and anticonvulsant drugs underscores its therapeutic importance.
A key building block in this class is this compound, which serves as a critical intermediate in the multi-step solution-phase synthesis of the anti-migraine agent Sumatriptan[1]. In this established route, its primary amine is transformed into a hydrazine for a subsequent Fischer indole synthesis, a classic approach for constructing complex single targets.
However, for modern drug discovery, which demands the synthesis and screening of thousands to millions of compounds, the principles of combinatorial chemistry and solid-phase synthesis are paramount[3][4]. By immobilizing a starting material onto a polymer resin, SPS streamlines the entire synthetic process, making it amenable to automation and the creation of diverse molecular libraries[2]. The sulfonamide functional group is exceptionally well-suited for this strategy, not as a mere component, but as a versatile and robust chemical handle.
Core Concept: The Sulfonamide "Safety-Catch" Linker
A "safety-catch" linker is a chemical tether that is stable under a variety of reaction conditions used for elongating a molecule, but can be "activated" by a specific chemical transformation to become labile for cleavage[2]. The alkanesulfonamide linker is an exemplary implementation of this concept.
Causality of the Mechanism: The nitrogen atom of a sulfonamide is generally non-nucleophilic and the S-N bond is robust. This stability allows for a wide range of chemical modifications to be performed on the resin-bound molecule without premature cleavage. However, by N-alkylating the sulfonamide, the electron-withdrawing character of the sulfonyl group is enhanced, and the nitrogen atom is converted into a better leaving group. This "activation" renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack, leading to the clean release of the desired product from the solid support.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of a Sulfonamide Library via Resin-Bound Amine
This protocol outlines a straightforward approach where the diversity element is the sulfonyl chloride. It is ideal for creating libraries with a common amine core and varied sulfonyl side chains.
Workflow Overview
Step-by-Step Methodology:
-
Resin Swelling & Deprotection:
-
Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in a solid-phase synthesis vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete Fmoc group removal.[5]
-
Wash the resin thoroughly with DMF (3x), Isopropanol (IPA) (3x), and Dichloromethane (DCM) (3x) to remove all traces of piperidine.
-
-
Sulfonylation:
-
Rationale: This is the key bond-forming step. A base is required to neutralize the HCl byproduct. Pyridine is often used as it can also act as a nucleophilic catalyst. Anhydrous conditions are crucial as sulfonyl chlorides readily hydrolyze.
-
Swell the deprotected resin in anhydrous DCM.
-
In a separate flask, dissolve the desired sulfonyl chloride (3 equivalents relative to resin loading) and pyridine (4 equivalents) in anhydrous DCM.
-
Add the solution to the resin and agitate at room temperature for 4-12 hours. Monitor the reaction using a test cleavage (see Section 4).
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5x) and DMF (3x) to remove all excess reagents and byproducts. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Isolation:
-
Rationale: Rink Amide linkers are designed to be cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), to yield a primary amide in the final product.
-
Add a cleavage cocktail of 95% TFA and 5% water to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution away from the resin beads and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify via reverse-phase HPLC.
-
Data Presentation: Example Reagents and Conditions
| Sulfonyl Chloride Moiety | Base | Reaction Time (h) | Expected Purity (Crude, by LC-MS) |
| Benzenesulfonyl chloride | Pyridine | 6 | >85% |
| 4-Toluenesulfonyl chloride | Pyridine | 6 | >90% |
| Dansyl chloride | DIPEA | 8 | >80% |
| 2-Naphthalenesulfonyl chloride | Pyridine | 12 | >85% |
Protocol 2: The "Safety-Catch" Approach for N-Substituted Sulfonamides
This advanced protocol allows for the synthesis of secondary or tertiary sulfonamides and offers milder cleavage conditions, preserving sensitive functional groups that would be degraded by TFA.
Step-by-Step Methodology:
-
Resin Functionalization:
-
Start with a resin suitable for attaching a sulfonamide linker, such as aminomethyl polystyrene.
-
Couple 4-(chlorosulfonyl)phenylacetic acid to the amine resin using standard peptide coupling reagents like HBTU/DIPEA to form a stable amide bond, presenting the sulfonyl chloride for reaction.
-
-
Amine Coupling:
-
Swell the sulfonyl chloride resin in an appropriate solvent (e.g., DCM or THF).
-
Add a solution of the desired primary or secondary amine (3-5 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (5-7 equivalents).
-
Agitate for 12-24 hours. The sulfonamide bond formed is now the stable "safety-catch" linker.
-
Wash the resin thoroughly to remove excess amine.
-
-
Linker Activation:
-
Rationale: This step is the crux of the safety-catch strategy. N-alkylation makes the S-N bond susceptible to nucleophilic cleavage. Iodoacetonitrile is effective as the cyano group provides additional electron-withdrawing activation.
-
Suspend the resin in DMF.
-
Add potassium carbonate (K₂CO₃, 5 equivalents) and iodoacetonitrile (5 equivalents).
-
Heat the mixture to 60 °C and agitate for 4-6 hours.
-
Wash the resin with DMF, water, methanol, and DCM, then dry.
-
-
Nucleophilic Cleavage:
-
Rationale: Unlike acid-based cleavage, this step uses a nucleophile to displace the product from the now-activated linker. The choice of nucleophile determines the C-terminal functionality of the released molecule.
-
Suspend the activated resin in a suitable solvent like THF.
-
Add the desired nucleophile (e.g., 10 equivalents of benzylamine for a benzylamide product, or sodium methoxide for a methyl ester).
-
Agitate for 12-18 hours at room temperature.
-
Filter the solution to collect the cleaved product. The resin can be discarded.
-
Evaporate the solvent and purify the product as required.
-
Analytical Monitoring in Solid-Phase Synthesis
Ensuring reactions proceed to completion is critical in multi-step solid-phase synthesis, as purification of intermediates is not possible. A combination of qualitative and quantitative methods should be employed.[6][7]
-
On-Bead Fourier-Transform Infrared (FT-IR) Spectroscopy: A non-destructive method to monitor the appearance and disappearance of key functional groups directly on a small sample of beads. For example, the disappearance of the amine N-H stretch after sulfonylation indicates reaction progress.[7]
-
Test Cleavage and Analysis: This is the most reliable method. A small aliquot of resin (~2-5 mg) is removed, and the product is cleaved, precipitated, and analyzed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides confirmation of the desired product's molecular weight and an initial assessment of purity.
-
HPLC (High-Performance Liquid Chromatography): Offers quantitative data on the purity of the crude product and can be used to optimize reaction times and conditions.[8]
-
Analytical Workflow
Safety and Handling
Professional laboratory safety practices are mandatory. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
This compound: Toxic if swallowed and may cause an allergic skin reaction.[9] Handle with appropriate personal protective equipment (PPE).
-
Solvents: DMF and DCM are common SPS solvents.[10] Both should be handled in a well-ventilated chemical fume hood. DMF is a potential reproductive toxin.
-
Reagents:
-
Sulfonyl chlorides: Are corrosive and moisture-sensitive. Handle under anhydrous conditions.
-
Piperidine: Is a corrosive and flammable base with a strong odor.
-
Trifluoroacetic Acid (TFA): Is extremely corrosive and causes severe burns. Always wear acid-resistant gloves, a lab coat, and eye protection. Handle only in a chemical fume hood.[11]
-
Conclusion
The sulfonamide moiety offers far more to solid-phase synthesis than just being another component of a target molecule. Its unique chemical properties allow it to function as a robust and highly versatile linker, enabling the construction of complex molecules under a wide range of conditions before being activated for mild and efficient cleavage. By understanding and applying the principles of the safety-catch strategy, researchers can significantly expand the scope and efficiency of their library synthesis efforts. While specific reagents like this compound remain valuable tools for targeted solution-phase synthesis, the strategic integration of the sulfonamide functional group into solid-phase workflows is a powerful platform for accelerating modern drug discovery.
References
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Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods. (n.d.). SciELO. Retrieved January 9, 2026, from [Link]
-
N-Arylation of Sulfonamides on Solid Supports. (n.d.). American Chemical Society. Retrieved January 9, 2026, from [Link]
-
This compound | C8H12N2O2S | CID 2778131. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE | CAS#:98623-16-6. (n.d.). Chemsrc. Retrieved January 9, 2026, from [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2020). Inorganic Chemistry. Retrieved January 9, 2026, from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Ionic liquid-supported synthesis of sulfonamides and carboxamides. (2012). PubMed. Retrieved January 9, 2026, from [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2020). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis. (2002). PubMed. Retrieved January 9, 2026, from [Link]
-
Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]
-
Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. (2022). The Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Photolytic cleavage of sulfonamide bonds. (1968). PubMed. Retrieved January 9, 2026, from [Link]
-
Analytical Techniques for Small Molecule Solid Phase Synthesis. (2002). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Determination of Sulfonamides in Serum by On-Line Solid-Phase Extraction Coupled to Liquid Chromatography With Photoinduced Fluorescence Detection. (2015). PubMed. Retrieved January 9, 2026, from [Link]
-
C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Recent applications of solid-phase strategy in total synthesis of antibiotics. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Peptides, solid-phase synthesis and characterization. (n.d.). Electronic Journal of Biotechnology. Retrieved January 9, 2026, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2006). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis, characterization, and bioactivity of several metal complexes of (4-Amino-N-(5-methyl-isaxazol-3-yl)-benzenesulfonamide). (2021). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved January 9, 2026, from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 9, 2026, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
COMBINATORIAL CHEMISTRY: ROLE IN LEAD DISCOVERY. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). PubMed. Retrieved January 9, 2026, from [Link]
-
Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Solid-Phase Peptide Synthesis: An Introduction. (n.d.). Springer Nature Experiments. Retrieved January 9, 2026, from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México. Retrieved January 9, 2026, from [Link]
-
THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. (n.d.). IIP Series. Retrieved January 9, 2026, from [Link]
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Application Note & Protocol: A Detailed Workflow for the Synthesis of Sumatriptan from 4-Amino-N-methylbenzenemethanesulfonamide
For: Researchers, scientists, and drug development professionals.
Abstract
Sumatriptan, a member of the triptan class of drugs, is a selective serotonin 5-HT1D receptor agonist widely used in the treatment of migraine and cluster headaches.[1][2] This application note provides a comprehensive and detailed protocol for the synthesis of Sumatriptan, commencing from the readily available starting material, 4-Amino-N-methylbenzenemethanesulfonamide. The described workflow is primarily based on the well-established Fischer indole synthesis, a robust and versatile method for constructing the core indole scaffold of Sumatriptan.[2][3] This document is intended to serve as an in-depth technical guide, offering not only step-by-step experimental procedures but also elucidating the underlying chemical principles and rationale for key experimental choices. All protocols are designed to be self-validating, with in-text citations to authoritative sources and a complete reference list for further verification.
Introduction
The synthesis of indole-containing active pharmaceutical ingredients (APIs) is a cornerstone of medicinal chemistry. The Fischer indole synthesis, discovered in 1883, remains a pivotal reaction for creating these heterocyclic systems due to its reliability and adaptability.[2] In the context of Sumatriptan synthesis, this method allows for the efficient construction of the indole ring system from a substituted phenylhydrazine and an appropriate carbonyl compound.[3][4] This application note will detail a multi-step synthesis beginning with the diazotization of this compound, followed by reduction to the corresponding hydrazine, condensation to a hydrazone, and subsequent acid-catalyzed cyclization to yield Sumatriptan.
Overall Synthetic Workflow
The synthesis of Sumatriptan from this compound can be conceptually divided into three main stages, as depicted in the workflow diagram below. This process begins with the formation of the key hydrazine intermediate, which then undergoes the Fischer indole synthesis to form the indole core, followed by final purification.
Caption: Overall workflow for the synthesis of Sumatriptan.
Experimental Protocols
Part 1: Synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide Hydrochloride
This initial stage involves the conversion of the starting aromatic amine to a more reactive hydrazine derivative, a critical precursor for the Fischer indole synthesis.[5][6]
Reaction Mechanism:
Caption: Reaction scheme for hydrazine synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| This compound | 200.26 | 20.0 g | 0.10 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 56.4 g | 0.25 |
| Deionized Water | 18.02 | As needed | - |
Protocol:
-
Diazotization: a. In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (20.0 g) in a mixture of concentrated hydrochloric acid (35 mL) and water (100 mL). b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Dissolve sodium nitrite (7.6 g) in water (25 mL) and add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C. d. Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Reduction: a. In a separate 1 L beaker, dissolve tin(II) chloride dihydrate (56.4 g) in concentrated hydrochloric acid (15 mL). b. Cool this solution to 0 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with constant stirring, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. e. Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water. f. Dry the solid under vacuum to yield 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride.
Part 2: Synthesis of Sumatriptan via Fischer Indole Synthesis
This stage constitutes the core of the synthesis, where the indole ring system is constructed. The hydrazine derivative is first condensed with an aldehyde equivalent to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.[1][7][8]
Reaction Mechanism:
Caption: Key steps in the Fischer Indole Synthesis of Sumatriptan.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Hydrazino-N-methylbenzenemethanesulfonamide HCl | 251.73 | 25.2 g | 0.10 |
| 4,4-Dimethoxy-N,N-dimethylbutanamine | 161.24 | 17.7 g | 0.11 |
| Polyphosphoric Acid (PPA) | - | 150 g | - |
| Chloroform (CHCl₃) | 119.38 | 300 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Protocol:
-
Hydrazone Formation and Cyclization: a. To a 500 mL round-bottom flask, add 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride (25.2 g) and 4,4-dimethoxy-N,N-dimethylbutanamine (17.7 g) in chloroform (300 mL). b. Stir the mixture at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate. c. Carefully add polyphosphoric acid (150 g) to the reaction mixture. d. Heat the mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (500 g). b. Stir the mixture until the PPA is fully hydrolyzed. c. Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL). e. Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. f. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain crude Sumatriptan.
Part 3: Purification and Characterization
The final stage involves the purification of the crude product to obtain Sumatriptan of high purity, suitable for further formulation or analytical studies.
Purification Protocol:
-
Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane). b. Dissolve the crude Sumatriptan in a minimal amount of the eluent and load it onto the column. c. Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the pure product. d. Combine the pure fractions and evaporate the solvent to yield purified Sumatriptan as an oil or solid.
-
Crystallization (Optional, for solid form): a. Dissolve the purified Sumatriptan in a minimal amount of a hot solvent such as isopropanol or ethanol. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization:
The identity and purity of the synthesized Sumatriptan should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| HPLC-UV | A single major peak corresponding to Sumatriptan at the expected retention time. Purity should be >99% by area normalization. A typical mobile phase is a mixture of phosphate buffer and acetonitrile, with UV detection at around 227 nm.[9] |
| Mass Spectrometry | Electrospray ionization (ESI) in positive mode should show a protonated molecular ion [M+H]⁺ at m/z 296.[10] |
| ¹H NMR | The proton NMR spectrum should be consistent with the structure of Sumatriptan, showing characteristic signals for the indole ring protons, the ethylamino side chain, and the N-methylsulfonamide group. |
| Melting Point | If crystallized, the melting point should be sharp and consistent with literature values (e.g., approximately 169-171 °C for the free base).[11] |
Discussion and Field-Proven Insights
-
Control of Diazotization Temperature: Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
-
Choice of Reducing Agent: While tin(II) chloride is effective, sodium dithionite can also be used for the reduction of the diazonium salt, sometimes offering milder reaction conditions.[12]
-
Fischer Indole Cyclization Catalyst: Polyphosphoric acid is a common and effective catalyst for the cyclization step. However, other acidic catalysts such as sulfuric acid or Lewis acids can also be employed. The choice of catalyst can influence reaction time and yield.[2]
-
Hydrazone Formation: The condensation to form the hydrazone is typically rapid. In some protocols, this intermediate is isolated and purified before cyclization, which can improve the purity of the final product.
-
Impurity Profile: A common impurity in the synthesis of Sumatriptan is the formation of a dimer where the indole nucleus has reacted with another molecule.[13] Careful control of the cyclization conditions and purification are necessary to minimize this side product.
Conclusion
This application note provides a detailed and scientifically grounded workflow for the synthesis of Sumatriptan from this compound. By following the outlined protocols and considering the provided insights, researchers and drug development professionals can confidently reproduce this synthesis. The emphasis on understanding the underlying chemical principles behind each step is intended to empower users to troubleshoot and optimize the process for their specific needs.
References
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- Improved process for the preparation of high purity sumatriptan. WO2006054311A2.
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- Processes for the preparation of sumatriptan and related compounds - P
- Preparation method for sumatriptan. CN102212027A.
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- Fischer indole synthesis. Grokipedia.
- N-methylbenzeneethanesulfonamide and 4-Amino-N- methylbenzenemethanesulfonamide. Benchchem.
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- Manufacturing method of sumatriptan. KR20080062276A.
- SYNTHESIS PLANNING OF POTENT ANTIMIGRAINE DRUG 'SUM
- Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2- dimethylaminoethyl)
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- Stability Indicating RP-HPLC Method Development and Validation for the Estimation of Sumatriptan in Bulk and Pharmaceutical Dosage Form.
- Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers. NIH.
- Method for preparing Sumatriptan Succinate. CN101092387A.
- NEW VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF SUMATRIPTAN SUCCINATE IN PHARMACEUTICAL FORMULATION.
- Stability Indicating RP-HPLC Method for the Quantification of Sumatriptan Succin
- This compound | 109903-35-7. ChemicalBook.
- Sumatriptan synthesis by Gedeon Richter LTD via a Japp–Klingemann approach.
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- 4. Processes for the preparation of sumatriptan and related compounds - Patent WO-0134561-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. KR100566562B1 - Manufacturing method of sumatriptan - Google Patents [patents.google.com]
- 8. CN102212027A - Preparation method for sumatriptan - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: 4-Amino-N-methylbenzenemethanesulfonamide Reactions
Welcome to the technical support center for 4-Amino-N-methylbenzenemethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during reactions involving this critical pharmaceutical intermediate. As a key building block in the synthesis of compounds like Sumatriptan, understanding its reactivity and potential pitfalls is crucial for success.[1][2] This resource provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter in the lab.
Troubleshooting Guide: Common Reaction Issues
This section addresses specific problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Question 1: Why is my reaction yield unexpectedly low when synthesizing this compound via nitro group reduction?
Answer:
Low yield in the reduction of the precursor, 4-nitro-N-methylbenzenemethanesulfonamide, is a frequent issue. The cause often lies in the choice of reducing agent and suboptimal reaction conditions.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Causality: The reduction process may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivated catalyst.
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC).[3] If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. For catalytic hydrogenations, ensure the catalyst is fresh and active.
-
-
Side Reaction/Product Degradation:
-
Causality: The primary aromatic amine product is susceptible to oxidation and other side reactions.[3] When using energetic reducing agents like hydrazine hydrate, excessive temperatures can lead to the formation of tarry byproducts, which significantly lowers the yield.[3]
-
Solution: Maintain strict temperature control. For hydrazine hydrate reductions, a temperature range of 25-100°C is typical; however, it is crucial to optimize this for your specific setup.[4] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidation of the resulting amino group.
-
-
Poor Recovery During Work-up:
-
Causality: The product has some solubility in aqueous media, and significant losses can occur during the extraction and washing steps.
-
Solution: After quenching the reaction, ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic before extraction to maximize the amount of the free amine in the organic phase. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent rather than a single large-volume extraction to improve recovery.
-
Question 2: My final product is difficult to purify and shows persistent impurities. What are these impurities and how can I remove them?
Answer:
Purification challenges often stem from side products formed during the reaction or incomplete removal of starting materials.
Potential Impurities and Purification Strategies:
-
Unreacted Starting Material (4-nitro-N-methylbenzenemethanesulfonamide): If the reduction is incomplete, the nitro-precursor will contaminate the product.
-
Oxidation Byproducts: The amino group can be sensitive to air oxidation, leading to colored impurities.[3]
-
Over-alkylation Products: If the synthesis involves methylation of a precursor like 4-aminobenzenemethanesulfonamide, there is a risk of reaction at the primary amine if it is not properly protected.[3]
Troubleshooting Purification:
| Method | Application & Key Considerations |
| Column Chromatography | This is the most common and effective method for purifying this compound.[3] Stationary Phase: Silica gel is standard. Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. Use TLC to determine the optimal solvent system before running the column. |
| Recrystallization | If the product is obtained as a solid and is of reasonable purity (>90%), recrystallization can be an excellent final purification step. Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol or methanol-water mixtures can be good starting points.[1] |
| Purity Analysis | To confirm the purity of your final product, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly reliable analytical technique.[1][5] |
Question 3: I am observing the formation of unexpected colored byproducts in my reaction. What could be the cause?
Answer:
The appearance of color, often yellow, orange, or brown, is typically an indication of side reactions involving the aromatic amine functionality.
Primary Causes:
-
Oxidation: The primary aromatic amine is susceptible to oxidation, which can form highly colored nitroso, nitro, or azoxy compounds, especially when exposed to air over extended periods or at elevated temperatures.[3]
-
Diazotization: In the presence of nitrous acid (which can form from nitrite impurities under acidic conditions), the primary amine can undergo diazotization. The resulting diazonium salts are highly reactive and can lead to a variety of colored azo compounds.[3]
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.
-
Control pH: Avoid strongly acidic conditions during work-up if sources of nitrites are suspected.
-
Use High-Purity Reagents: Ensure solvents and reagents are free from oxidizing contaminants or nitrite impurities.
-
Temperature Management: Avoid unnecessarily high reaction temperatures or prolonged heating.
Workflow & Side Reaction Diagram
The following diagram illustrates a typical synthesis workflow and highlights potential side reactions.
Caption: Synthetic pathway and common side reactions.
Troubleshooting Workflow
Use this decision tree to diagnose issues with your reaction.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for lab-scale preparation? A common and effective method is the reduction of 4-nitro-N-methylbenzenemethanesulfonamide.[1][3] Using hydrazine hydrate as the reducing agent in the presence of a base like sodium hydroxide is a well-documented procedure that avoids the need for high-pressure hydrogenation equipment.[3][4][6]
Q2: What are the critical reaction parameters to control during the synthesis? For reductions using hydrazine hydrate, the most critical parameters are reaction temperature, reaction time, and the stoichiometric ratio of reactants.[3] Overheating can cause a significant decrease in yield due to byproduct formation.[3] For catalytic hydrogenation, hydrogen pressure, catalyst loading, and solvent choice are key factors to optimize.
Q3: How should this compound be stored? The compound should be stored in a tightly sealed container in a cool, dry place, away from light and air to prevent oxidation and degradation. Storage at 2-8°C is recommended.[7]
Q4: What are the primary safety hazards associated with this compound? According to GHS information, this compound is toxic if swallowed and may cause an allergic skin reaction.[6][8] It is essential to handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] Always work in a well-ventilated fume hood.
Key Experimental Protocols
Protocol 1: Synthesis via Hydrazine Hydrate Reduction
This protocol is a representative example for the reduction of 4-nitro-N-methylbenzenemethanesulfonamide.[1][4]
Materials:
-
4-nitro-N-methylbenzenemethanesulfonamide
-
Sodium hydroxide (NaOH)
-
Hydrazine hydrate (80% solution)
-
Water (deionized)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a stirrer and reflux condenser, create a slurry of 4-nitro-N-methylbenzenemethanesulfonamide in water.
-
Add sodium hydroxide, followed by the slow, dropwise addition of hydrazine hydrate. The mass ratio of starting material to NaOH to 80% hydrazine hydrate to water should be approximately 1 : 0.4 : 0.3 : 5.[1]
-
Heat the mixture to a controlled temperature (e.g., 80-90 °C) and stir for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.
-
Filter the resulting solid product and wash the filter cake thoroughly with cold water.
-
For higher purity, the aqueous filtrate can be extracted with ethyl acetate. The organic extracts are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Combine the crude solid portions and dry under vacuum to obtain the final product.
Protocol 2: Purification by Silica Gel Chromatography
Procedure:
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Compound: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Collect Fractions: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
This compound SDS, 109903-35-7 Safety Data Sheets. (URL: [Link])
-
This compound | C8H12N2O2S | CID 2778131 - PubChem. (URL: [Link])
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (URL: [Link])
- CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google P
-
N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide - ResearchGate. (PDF) (URL: [Link])
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023-03-15). (URL: [Link])
Sources
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- 2. This compound | 109903-35-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Buy this compound | 109903-35-7 [smolecule.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: Degradation Pathways of 4-Amino-N-methylbenzenemethanesulfonamide in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 4-Amino-N-methylbenzenemethanesulfonamide. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a structured question-and-answer format to address common challenges encountered during experimental studies of its degradation pathways in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. General Stability & Forced Degradation Strategy
Question 1: We are initiating a forced degradation study for this compound. What are the primary degradation pathways we should anticipate, and what are the recommended stress conditions?
Answer: this compound possesses two primary reactive centers susceptible to degradation: the primary aromatic amine and the sulfonamide moiety. Therefore, your forced degradation studies should be designed to probe vulnerabilities at these sites. The principal degradation pathways to investigate are hydrolysis, oxidation, and photolysis.
Forced degradation studies are a critical component of drug development, providing insights into a molecule's intrinsic stability and helping to develop stability-indicating analytical methods.[1][2] A typical study aims for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that primary degradation products are formed without overly complex secondary degradation.[3][4][5]
Recommended Stress Conditions:
| Stress Condition | Initial Recommended Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess the lability of the sulfonamide bond and other susceptible functionalities under acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To evaluate stability in alkaline environments, which can also target the sulfonamide linkage. |
| Oxidation | 3% H₂O₂ at room temperature | The primary aromatic amine is particularly susceptible to oxidation. |
| Photolysis | Exposure to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (as per ICH Q1B guidelines). | To identify photodecomposition products, as aromatic amines and sulfonamides can be photosensitive. |
| Thermal Degradation | 60°C (in solution) | To assess the intrinsic thermal stability of the molecule in solution. |
Question 2: Our initial degradation trials are showing either no degradation or complete degradation. How can we optimize the stress conditions?
Answer: This is a common challenge in forced degradation studies. The key is to systematically adjust the intensity of the stressor.
-
For No/Minimal Degradation:
-
Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., from 60°C to 80°C).
-
Increase Reagent Concentration: For acid/base hydrolysis and oxidation, you can cautiously increase the concentration of the stress agent (e.g., from 0.1 M to 1 M HCl/NaOH, or 3% to 10% H₂O₂).
-
Extend Exposure Time: If increasing temperature or concentration is not feasible or desirable, extend the duration of the study.
-
-
For Complete/Excessive Degradation:
-
Decrease Temperature: Conduct the studies at a lower temperature (e.g., room temperature or 40°C).
-
Decrease Reagent Concentration: Use more dilute stress agents (e.g., 0.01 M HCl/NaOH or 0.3% H₂O₂).
-
Reduce Exposure Time: Sample at earlier time points.
-
It is advisable to perform these optimization studies with a time-course sampling to identify the point at which the target degradation of 5-20% is achieved.[3][5]
II. Hydrolytic Degradation
Question 3: What are the expected products from the acid- and base-catalyzed hydrolysis of this compound?
Answer: The sulfonamide bond is the most likely site for hydrolytic cleavage. While specific studies on this compound are not extensively published, based on the known chemistry of sulfonamides, the primary hydrolytic degradation pathway is the cleavage of the sulfur-nitrogen (S-N) bond.
-
Under acidic conditions , this would likely yield 4-aminobenzenemethanesulfonic acid and methylamine.
-
Under basic conditions , a similar cleavage is expected, though the rate may differ.
dot graph "Hydrolytic Degradation Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Parent [label="this compound"]; Product1 [label="4-Aminobenzenemethanesulfonic acid"]; Product2 [label="Methylamine"];
Parent -> Product1 [label="Acid/Base Hydrolysis\n(S-N Cleavage)"]; Parent -> Product2 [label="Acid/Base Hydrolysis\n(S-N Cleavage)"]; } caption { label = "Figure 1: Proposed Hydrolytic Degradation Pathway"; fontsize = 10; fontname = "Arial"; }
III. Oxidative Degradation
Question 4: We observe multiple degradation products under oxidative stress with H₂O₂. What are the likely structures?
Answer: The primary aromatic amine group is highly susceptible to oxidation. Oxidation of aromatic amines can lead to a variety of products, including nitroso, nitro, and polymeric species. The benzylic carbon could also be a site of oxidation.
Plausible Oxidative Degradation Products:
-
N-Oxidation: Formation of the corresponding nitroso (-NO) or nitro (-NO₂) derivatives at the aromatic amine position.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
Oxidation of the Benzylic Carbon: The methylene bridge could be oxidized to a carbonyl group, forming an aldehyde or carboxylic acid derivative.
-
Polymerization: Oxidative coupling of aromatic amines can lead to the formation of colored polymeric impurities.
dot graph "Oxidative Degradation Pathways" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Parent [label="this compound"]; N_Oxide [label="N-Oxide/Nitroso/Nitro Derivative"]; Hydroxylated [label="Ring Hydroxylated Product"]; Benzylic_Ox [label="Benzylic Carbonyl Derivative"]; Polymer [label="Polymeric Products"];
Parent -> N_Oxide [label="Oxidation of Amino Group"]; Parent -> Hydroxylated [label="Ring Oxidation"]; Parent -> Benzylic_Ox [label="Benzylic Oxidation"]; Parent -> Polymer [label="Oxidative Coupling"]; } caption { label = "Figure 2: Potential Oxidative Degradation Pathways"; fontsize = 10; fontname = "Arial"; }
IV. Photolytic Degradation
Question 5: What are the primary photodegradation pathways for sulfonamides like this compound?
Answer: Studies on various sulfonamides have revealed two predominant photodegradation pathways.[6] These are highly relevant for this compound.
-
Cleavage of the Sulfonamide Bond (S-N Cleavage): Similar to hydrolysis, this pathway results in the formation of 4-aminobenzenemethanesulfonic acid and methylamine.
-
SO₂ Extrusion: This involves the expulsion of sulfur dioxide, leading to the formation of 4-(methylaminomethyl)aniline.
dot graph "Photolytic Degradation Pathways" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Parent [label="this compound"]; SN_Cleavage [label="S-N Bond Cleavage Products\n(4-aminobenzenemethanesulfonic acid + methylamine)"]; SO2_Extrusion [label="SO₂ Extrusion Product\n(4-(methylaminomethyl)aniline)"];
Parent -> SN_Cleavage [label="Photolysis"]; Parent -> SO2_Extrusion [label="Photolysis"]; } caption { label = "Figure 3: Major Photodegradation Pathways for Sulfonamides"; fontsize = 10; fontname = "Arial"; }
V. Analytical Methodology
Question 6: We need to develop a stability-indicating HPLC method. Can you provide a starting point for method development?
Answer: A stability-indicating method is one that can resolve the parent drug from its degradation products and any process-related impurities. A reversed-phase HPLC (RP-HPLC) method with UV detection is a common and effective approach for sulfonamides.
Starting HPLC Method Parameters:
| Parameter | Recommended Condition | Notes |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A C8 column could also be considered for alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water or a phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.0) | Start with a simple acidic mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often a good starting point. |
| Elution Mode | Gradient | A gradient is recommended to ensure elution of all potential degradation products with varying polarities. Start with a broad gradient (e.g., 5-95% B over 20-30 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 265 nm | The aromatic ring should provide good absorbance at these wavelengths. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Column Temperature | 30°C | Maintaining a constant temperature improves reproducibility. |
Workflow for Method Development:
dot graph "HPLC Method Development Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Develop Initial HPLC Method"]; Inject_Unstressed [label="Inject Unstressed Sample"]; Inject_Stressed [label="Inject Stressed Samples\n(Acid, Base, Oxidative, Photolytic, Thermal)"]; Evaluate [label="Evaluate Resolution and Peak Purity"]; Optimize [label="Optimize Method\n(Gradient, pH, Organic Modifier)"]; Validate [label="Validate Method (ICH Guidelines)"];
Start -> Inject_Unstressed; Inject_Unstressed -> Inject_Stressed; Inject_Stressed -> Evaluate; Evaluate -> Optimize [label="Inadequate Resolution"]; Evaluate -> Validate [label="Adequate Resolution"]; Optimize -> Inject_Stressed; } caption { label = "Figure 4: Workflow for Stability-Indicating HPLC Method Development"; fontsize = 10; fontname = "Arial"; }
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To a vial, add 1 mL of the stock solution and 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
To a vial, add 1 mL of the stock solution and 1 mL of HPLC grade water.
-
Incubate at 60°C, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose a solution of the drug (e.g., 100 µg/mL in water/methanol) in a quartz cuvette or other suitable transparent container to a light source as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples at appropriate time points.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
References
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
- ICH, Q1B: Photostability Testing of New Drug Substances and Products.
- ICH, Q1A(R2): Stability Testing of New Drug Substances and Products.
- Klick, S., et al. (2005). Toward a general strategy for optimizing and validating stability-indicating HPLC methods. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1007-1019.
- Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2013). Validated and stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole sodium and sulfadimidine sodium in water soluble powder dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 547-554.
-
SGS (2015). How to Approach a Forced Degradation Study. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38473-38480.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- ICH, Q2(R1): Validation of Analytical Procedures: Text and Methodology.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Sule, S., & Joshi, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 1-10.
-
Waters Corporation. (n.d.). A Stability Indicating HPLC Method Development. [Link]
- Abu-Lafi, S., et al. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2015, 873410.
-
SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
- D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882-883.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00088.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. International Journal of Pharmaceutical and Medicinal Research, 5(2), 1-10.
-
BioPharm International. (2010). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
Sources
- 1. Co-oxidative metabolism of 4-aminobiphenyl by lipoxygenase from soybean and human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of 4-Amino-N-methylbenzenemethanesulfonamide for experiments
Technical Support Center
Introduction: Addressing the Solubility Challenge
4-Amino-N-methylbenzenemethanesulfonamide (CAS: 109903-35-7) is a key chemical intermediate in pharmaceutical research and synthesis.[1][2] Its molecular structure, which includes a primary aromatic amine and a sulfonamide group, gives it valuable reactivity but also contributes to its characteristically poor solubility in aqueous solutions.[2][3] This guide provides a comprehensive, troubleshooting-focused framework for researchers, scientists, and drug development professionals to effectively solubilize this compound, ensuring the reliability and reproducibility of your experiments. We will move from basic stock solution preparation to advanced techniques, explaining the scientific principles behind each method.
Section 1: Compound Profile & Intrinsic Solubility
Q1: What are the fundamental physicochemical properties of this compound that affect its solubility?
A1: Understanding the compound's properties is the first step in developing a successful solubilization strategy. The molecule's two key functional groups—a basic aromatic amine and a weakly acidic sulfonamide—govern its behavior in different solvents and pH environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₈H₁₂N₂O₂S | [3][4][5] | Indicates a relatively small molecule with heteroatoms capable of hydrogen bonding. |
| Molecular Weight | ~200.26 g/mol | [3][4] | Moderate molecular weight; solubility is primarily driven by functional groups, not size. |
| Appearance | Pale Yellow to Pale Beige Solid | [1] | A crystalline solid nature often correlates with lower solubility compared to amorphous forms.[6] |
| Predicted pKa | 11.50 ± 0.40 | [1] | This likely corresponds to the sulfonamide proton (N-H), making it a very weak acid. It will not be deprotonated under typical experimental conditions. |
| Aromatic Amine pKa | (Estimated) ~4-5 | The primary aromatic amine is a weak base. At pH values below its pKa, it will become protonated (cationic), which dramatically increases aqueous solubility. | |
| Known Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [1] | Confirms poor aqueous solubility and points to polar aprotic and polar protic organic solvents as starting points for stock solutions. |
The key takeaway is the compound's ionizable nature. Its solubility is not fixed but can be manipulated, particularly by altering the pH.[]
Section 2: Troubleshooting Common Solubility Issues - The Stock Solution Approach
This section addresses the most frequent and immediate challenges encountered when working with this compound.
Q2: I need to prepare a working solution in an aqueous buffer for a cell-based assay, but the powder won't dissolve. What is the standard first step?
A2: Direct dissolution of this compound in aqueous media is highly unlikely to succeed due to its hydrophobic benzene ring and crystalline structure. The universally accepted best practice is to first prepare a concentrated stock solution in a suitable organic solvent. This stock can then be diluted into your aqueous experimental medium.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW: 200.26 g/mol ) required. For 1 mL of a 10 mM stock, you need:
-
1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (200.26 g / 1 mol) * (1 mol / 1000 mmol) = 0.00020026 g = 0.20 mg
-
Scientist's Tip: It is more accurate to weigh a larger mass (e.g., 2.0 mg) and dissolve it in a proportionally larger volume (e.g., 10 mL) to minimize weighing errors.
-
-
Dissolution:
-
Weigh 2.0 mg of the compound into a sterile glass or polypropylene vial.
-
Add 10 mL of high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If dissolution is slow, gentle warming in a water bath (37°C) or brief sonication can be applied.[1]
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: My compound precipitates out of solution when I add my DMSO stock to my aqueous buffer. How can I fix this?
A3: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The DMSO keeps it dissolved in the stock, but its solubilizing power is diluted in the final solution.
Troubleshooting Guide for Dilution-Induced Precipitation
-
Decrease Final Concentration: This is the simplest solution. Your experiment may not require the high concentration you are attempting. Test a serial dilution to find the maximum soluble concentration.
-
Optimize Dilution Technique: Never add the buffer to the DMSO stock. Always add the DMSO stock to the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations.
-
Use an Intermediate Dilution Step: A two-step dilution can sometimes help. Dilute the 10 mM DMSO stock 1:10 in pure ethanol or propylene glycol before the final dilution into the aqueous buffer.
-
Incorporate a Surfactant: For particularly stubborn precipitation, consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your final aqueous buffer. Surfactants can form micelles that help keep hydrophobic compounds dispersed.[8]
Section 3: Advanced Solubilization Strategies
If standard stock solution methods are insufficient for your required concentration, you can leverage the compound's chemistry for more advanced approaches.
Q4: Can I use pH modification to directly increase the aqueous solubility of this compound?
A4: Absolutely. This is a powerful technique for ionizable compounds. The primary aromatic amine group on the molecule is a weak base. By lowering the pH of the solvent, you can protonate this amine, forming a positively charged ammonium salt (-NH₃⁺). This ionic form is significantly more polar and thus more soluble in water.[]
Caption: Effect of pH on the ionization and solubility of the compound.
Experimental Protocol: pH-Mediated Solubilization
-
Acidic Dissolution: Prepare a dilute acidic solution, such as 10 mM Hydrochloric Acid (HCl) in water.
-
Weigh and Add: Weigh the required amount of the compound. Slowly add the powder to the stirring acidic solution. The compound should dissolve as it forms the hydrochloride salt.
-
pH Adjustment (Titration): Once fully dissolved, you can slowly add a dilute base (e.g., 10 mM NaOH) dropwise to raise the pH to your desired experimental level.
-
Monitor for Precipitation: Crucially , as the pH approaches and surpasses the pKa of the amine (~4-5), the compound will begin to convert back to its neutral, poorly soluble form and may precipitate. This method is most effective if your final experimental pH can be maintained in the acidic range.
Q5: What are co-solvents and how can they be used to prepare a stable, homogenous working solution?
A5: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9] This makes the environment more favorable for dissolving non-polar or poorly soluble compounds. This technique is a cornerstone of formulation science for delivering poorly soluble drugs.[10][11]
Caption: Workflow for developing a co-solvent based formulation.
Table 2: Common Biocompatible Co-solvents for In Vitro Experiments
| Co-solvent | Typical Concentration Range (v/v) | Pros | Cons |
| Ethanol | 1 - 10% | Highly effective, volatile (can be removed if needed). | Can be toxic to some cell lines at higher concentrations. |
| Propylene Glycol (PG) | 5 - 20% | Low toxicity, commonly used in pharmaceutical formulations. | More viscous than ethanol. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20% | Very low toxicity, excellent solubilizer for many compounds. | Can interfere with some protein assays. |
| Glycerol | 5 - 25% | Extremely low toxicity, viscous. | High viscosity can make handling difficult. |
Self-Validating System: Always run a vehicle control in your experiments (i.e., your buffer containing the same final concentration of DMSO and/or co-solvent but without the compound) to ensure the solvent system itself does not affect the experimental outcome.
Section 4: Summary of Strategies & Best Practices
Choosing the right method depends on your specific experimental constraints, particularly the required final concentration and the sensitivity of your system (e.g., cell line) to organic solvents.
Caption: Decision tree for selecting a solubilization method.
References
-
This compound Properties. ChemBK. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. MDPI. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs. National Institutes of Health (NIH). Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available from: [Link]
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Drug delivery strategies for poorly water-soluble drugs. Scilit. Available from: [Link]
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4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE Properties. Chemsrc. Available from: [Link]
-
This compound Compound Summary. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Thermophysical Properties of this compound. Chemcasts. Available from: [Link]
-
Aqueous solubility-enhancing excipient technologies: a review. European Pharmaceutical Review. Available from: [Link]
-
Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). Available from: [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available from: [Link]
-
Advancement in Solubilization Approaches. National Institutes of Health (NIH). Available from: [Link]
-
Excipients for Enhancing Drug Solubility. SEN Pharma. Available from: [Link]
-
Methods of solubility enhancements. Slideshare. Available from: [Link]
-
4-amino-N-methylbenzene-1-sulfonamide Compound Summary. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Solubility Enhancement Techniques. Pharmaguideline. Available from: [Link]
-
Purification of Ionizable Organic Amine Compounds. Biotage. Available from: [Link]
-
Mechanistic study of the solubilization effect of basic amino acids. National Institutes of Health (NIH). Available from: [Link]
-
Amine-Based Solvents and Additives to Improve CO2 Capture Processes. MDPI. Available from: [Link]
-
Effect of pH on the solubilities of amino acids. SpringerLink. Available from: [Link]
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. ResearchGate. Available from: [Link]
-
Test Protocol for Evaluation of Solvents. Gassnova. Available from: [Link]
-
Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (NIH). Available from: [Link]
-
Effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available from: [Link]
-
Amine buffers for pH control. ResearchGate. Available from: [Link]
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- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 4-Amino-N-methylbenzenemethanesulfonamide
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Amino-N-methylbenzenemethanesulfonamide (CAS: 109903-35-7). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As an intermediate in the synthesis of the migraine medication Sumatriptan, robust and reliable analytical methods for this compound are critical.[1][2][3]
This document moves beyond simple procedural lists to explain the scientific principles behind common chromatographic challenges and their solutions, ensuring you can develop and maintain self-validating, trustworthy analytical methods.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses the most common issues encountered during the HPLC analysis of this compound. Each issue is presented in a question-and-answer format, followed by a logical workflow for diagnosis and resolution.
Question 1: Why am I seeing significant peak tailing for my this compound peak?
Peak tailing is a frequent challenge when analyzing basic compounds like this compound, which contains a primary aromatic amine group. The primary cause is often undesirable secondary interactions between the analyte and the stationary phase.[4]
Core Mechanism: The aromatic amine group is basic and can interact with acidic, ionized silanol groups (Si-O⁻) on the surface of standard silica-based C18 or C8 columns. This secondary ionic interaction, in addition to the primary reversed-phase hydrophobic interaction, results in a portion of the analyte molecules being more strongly retained, leading to a "tailing" or asymmetric peak shape.[4]
Step-by-Step Troubleshooting Protocol:
-
Assess Mobile Phase pH: The most critical factor is the pH of your aqueous mobile phase.
-
Action: Ensure the mobile phase pH is sufficiently low, typically in the range of 2.5 to 3.5. At this pH, the amine group on your analyte will be protonated (cationic), and the silanol groups on the silica surface will be largely non-ionized. This minimizes the secondary ionic interactions causing the tailing.
-
Protocol: Prepare a 20-50 mM buffer (e.g., potassium phosphate or ammonium formate) and carefully adjust the pH of the aqueous portion before mixing with the organic solvent.
-
-
Introduce a Competing Base: If pH adjustment alone is insufficient, adding a small amount of a "competing base" can mask the active silanol sites.
-
Action: Add 0.05% to 0.2% triethylamine (TEA) or a similar amine to your mobile phase. TEA is a stronger base and will preferentially interact with the residual silanol groups, effectively shielding them from your analyte.
-
Caution: Ensure your detector wavelength is compatible, as TEA has some UV absorbance at lower wavelengths.
-
-
Evaluate Your HPLC Column: Not all reversed-phase columns are the same.
-
Action: Consider using a modern, high-purity silica column with end-capping. These columns have a much lower concentration of accessible silanol groups. Alternatively, a column specifically designed for the analysis of basic compounds may provide superior peak shape.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Action: Reduce the injection volume or the concentration of your sample and re-inject. If peak shape improves, column overload was a contributing factor.
-
Troubleshooting Workflow: Peak Tailing
Caption: Logical workflow for troubleshooting peak tailing.
Question 2: My retention times are shifting between injections. What is causing this instability?
Retention time (RT) instability is a serious issue that compromises the reliability and validity of an analytical method. The cause can usually be traced to the HPLC system's hardware or the mobile phase preparation.[5][6]
Potential Causes & Solutions:
-
Inadequate Column Equilibration: This is the most common cause, especially in gradient methods. If the column is not fully returned to the initial mobile phase conditions before the next injection, RTs will drift.[5]
-
Solution: Increase the equilibration time (post-run) in your method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.
-
-
Mobile Phase Composition Changes:
-
Volatilization: If you are using a volatile solvent (like acetonitrile) or additive (like TEA), its concentration can change over time due to evaporation, altering the mobile phase's elution strength.
-
Solution: Always use fresh mobile phase, keep solvent bottles capped, and avoid preparing large volumes that will sit on the instrument for extended periods.[7]
-
Inaccurate Mixing: Problems with the HPLC pump's proportioning valves can lead to an incorrectly mixed mobile phase.
-
Solution: Prime all solvent lines to remove air bubbles. If the problem persists, perform a pump performance qualification test.[5]
-
-
Temperature Fluctuations: Column temperature directly affects retention time. A lack of temperature control can cause RTs to drift with the ambient lab temperature.[7]
-
Solution: Always use a column oven and set it to a stable temperature, for example, 25 °C or 30 °C.[8]
-
-
Mobile Phase pH Instability: If you are operating near the pKa of your buffer, small changes can lead to significant shifts in analyte retention.
-
Solution: Choose a buffer with a pKa within +/- 1 pH unit of your desired mobile phase pH to ensure maximum buffering capacity and stability.
-
Question 3: I'm observing baseline noise or drift. How do I identify and fix the source?
Baseline issues can mask small impurity peaks and affect integration accuracy. The problem can originate from the mobile phase, the pump, or the detector.[5][7]
Systematic Isolation Protocol:
-
Isolate the Pump and Detector:
-
Action: Remove the column and replace it with a union. Run the mobile phase through the system directly to the detector.
-
Diagnosis: If the baseline is now stable, the problem is related to the column (e.g., contamination). If the noise persists, the issue is with the pump, mobile phase, or detector.[5]
-
-
Diagnose Pump/Mobile Phase Issues:
-
Cause - Air Bubbles: The most common cause of sharp, random spikes in the baseline.[7]
-
Solution: Ensure your mobile phase is thoroughly degassed using sonication, vacuum filtration, or an in-line degasser. Purge the pump to remove any trapped bubbles.
-
Cause - Contamination: A gradually rising baseline, especially in a gradient run, often points to a contaminated mobile phase or a buildup of contaminants on the column from previous injections.[5]
-
Solution: Use high-purity HPLC-grade solvents and fresh, filtered buffers.[7] If the column is suspected, flush it with a strong solvent.
-
Cause - Pump Pulsations: A regular, cyclical baseline fluctuation is often due to pump seals or check valves.
-
Solution: This typically requires instrument maintenance, such as replacing the pump seals or cleaning/replacing the check valves.
-
-
Diagnose Detector Issues:
-
Cause - Lamp Failure: An unstable or failing detector lamp (e.g., UV lamp) can cause significant noise or drift.
-
Solution: Check the lamp's energy output. Most HPLC software has a diagnostic tool for this. Replace the lamp if it is near the end of its lifespan.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides essential information for setting up a robust HPLC method for this compound.
What are the key physicochemical properties I should consider?
Understanding the analyte's properties is the first step in successful method development.
| Property | Value | Implication for HPLC |
| Molecular Formula | C₈H₁₂N₂O₂S | --- |
| Molecular Weight | 200.26 g/mol [1][9] | Affects diffusion and mass transfer. |
| Melting Point | 140-142 °C[1][2] | Indicates good thermal stability under typical HPLC conditions. |
| XLogP3 | 0.1[1] | Suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |
| Functional Groups | Primary Aromatic Amine, Sulfonamide | The basic amine group is the primary site for potential peak tailing issues. |
What is a good starting point for an HPLC method?
A reversed-phase gradient method is typically effective for this compound and its potential impurities.[3]
| Parameter | Recommended Condition | Rationale |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm[8][10] | Provides good retention and resolution for this moderately polar compound. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 | Buffers the system and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient Program | 5% B to 95% B over 20 minutes | A broad gradient is effective for initial screening of the compound and any related impurities. |
| Flow Rate | 1.0 mL/min[8][10] | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C[8][10] | Ensures reproducible retention times. |
| Detection (UV) | 254 nm or 265 nm[3][8] | Wavelengths where the aromatic system shows strong absorbance. |
| Injection Volume | 5-10 µL | A small volume helps prevent peak distortion from column overload. |
How should I prepare my sample?
Proper sample preparation is crucial to prevent system contamination and blockages.
-
Select a Diluent: Use a solvent that is compatible with your mobile phase. Ideally, use the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) as your diluent to ensure good peak shape for early-eluting peaks. HPLC-grade water is also a suitable diluent.[10]
-
Weigh and Dissolve: Accurately weigh your sample and dissolve it in the chosen diluent to a known concentration (e.g., 0.1-1.0 mg/mL).
-
Filter: Always filter your sample through a 0.2 µm or 0.45 µm syringe filter before injecting it into the HPLC system. This removes particulates that can block the column frit, leading to high backpressure and system damage.[7]
Section 3: Special Topic: Forced Degradation Studies
In drug development, understanding the stability of a molecule is a regulatory requirement. Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish the stability-indicating nature of an analytical method.[11][12]
Why is this important for this compound?
As a key starting material for an active pharmaceutical ingredient, it is essential to ensure that any potential degradants are not carried through the synthetic process and to demonstrate that your HPLC method can separate the main compound from these degradants.[13]
Forced Degradation Experimental Workflow
The following protocol outlines the typical stress conditions mandated by ICH guidelines.[11][14]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable diluent.
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80 °C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution to light in a photostability chamber (ICH Q1B conditions).
-
-
Neutralize and Analyze: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using your HPLC method.
-
Evaluate Results: The goal is to achieve 5-20% degradation of the main peak. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main analyte peak and from each other.
Workflow Diagram: Forced Degradation Study
Caption: Process flow for a typical forced degradation study.
References
-
4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE | CAS#:98623-16-6 | Chemsrc. (n.d.). Retrieved January 9, 2026, from [Link]
-
Thermophysical Properties of this compound. (n.d.). Chemcasts. Retrieved January 9, 2026, from [Link]
-
This compound | C8H12N2O2S | CID 2778131. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209. Retrieved January 9, 2026, from [Link]
-
Common Issues in HPLC Analysis. (n.d.). Medikamenter Quality Services. Retrieved January 9, 2026, from [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved January 9, 2026, from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved January 9, 2026, from [Link]
-
Solving Common Errors in HPLC. (n.d.). Chromatography Today. Retrieved January 9, 2026, from [Link]
-
HPLC chromatograms of forced degradation study under different... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2018). BioPharm International. Retrieved January 9, 2026, from [Link]
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-248.
-
View of Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (n.d.). Retrieved January 9, 2026, from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved January 9, 2026, from [Link]
-
(PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]
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- 8. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
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Technical Support Center: Synthesis and Purification of 4-Amino-N-methylbenzenemethanesulfonamide
Welcome to the technical support center for the synthesis and purification of 4-Amino-N-methylbenzenemethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring both scientific integrity and practical success.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Sumatriptan, a widely used medication for migraines.[1][2] The purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide addresses common challenges encountered during its synthesis and purification, offering solutions grounded in chemical principles.
The primary synthetic route involves the reduction of a nitro group to an amino group.[1][3] A widely used method starts with 4-nitrobenzenemethanesulfonamide, which is first reacted with methylamine and then undergoes reduction.[1] Another approach involves the reduction of 4-nitro-N-methylbenzenesulfonamide using agents like hydrazine hydrate.[3]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Impurity Profile
Question 1: My synthesis of this compound from the reduction of the corresponding nitro compound is resulting in a low yield and a discolored product. What are the likely causes and how can I mitigate them?
Answer:
Low yield and discoloration are common issues stemming from incomplete reduction or side reactions. The primary causes are often related to the choice of reducing agent, reaction conditions, and the presence of impurities in the starting material.
-
Incomplete Reduction: The nitro group reduction is a critical step. If the reaction is not driven to completion, the final product will be contaminated with the starting nitro compound and potentially intermediate reduction products like nitroso or hydroxylamine species. These impurities are often colored and can be difficult to remove.
-
Causality: The reduction of a nitro group to an amine is a multi-electron process. Insufficient reducing agent, suboptimal temperature, or catalyst deactivation can halt the reaction at intermediate stages.
-
Solution: A robust reducing system is hydrazine hydrate in the presence of a catalyst like Raney Nickel or Palladium on carbon (Pd/C).[1] A patent describes a method using hydrazine hydrate as the reducing agent to achieve a product yield of over 92%.[4] Ensure you are using a sufficient stoichiometric excess of the reducing agent and that the catalyst is active. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.[1]
-
-
Side Reactions: The amino group of the product is susceptible to oxidation, which can lead to the formation of colored polymeric impurities. This is particularly prevalent if the reaction is exposed to air for extended periods at elevated temperatures.
-
Causality: Aromatic amines are readily oxidized, especially under basic conditions or in the presence of certain metal catalysts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. After the reaction is complete, it is advisable to cool the reaction mixture before workup to reduce the rate of potential side reactions.
-
Question 2: I've noticed an unexpected impurity in my final product with a similar polarity to this compound, making it difficult to separate by standard recrystallization. What could this impurity be?
Answer:
A common impurity with similar polarity is the unmethylated starting material, 4-aminobenzenemethanesulfonamide, if your synthesis started from a precursor that was subsequently methylated. Another possibility is the formation of isomeric impurities during the synthesis of the starting materials.
-
Incomplete Methylation: If your synthetic route involves the methylation of a sulfonamide, incomplete reaction will leave residual unmethylated compound.
-
Causality: The nitrogen of the sulfonamide group needs to be deprotonated by a base to form an anion, which then reacts with a methylating agent.[1] If the base is not strong enough, the concentration is too low, or the reaction time is insufficient, methylation will be incomplete.
-
Solution: Ensure the use of an appropriate base and a slight excess of the methylating agent. Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time.
-
-
Isomeric Impurities: Contamination can also arise from isomers of the starting materials. For instance, if the nitration step to produce the 4-nitro precursor was not completely regioselective, other nitro-isomers could be carried through the synthesis.
-
Causality: Electrophilic aromatic substitution reactions are governed by the directing effects of the substituents on the benzene ring. While the methanesulfonamide group is primarily para-directing, small amounts of ortho and meta isomers can sometimes form.
-
Solution: It is crucial to start with a highly pure precursor. If isomeric impurities are suspected, purification of the starting material or an intermediate by column chromatography may be necessary.
-
Purification Strategies
Question 3: My crude product is an off-white or yellowish solid. What is the most effective method to decolorize it before recrystallization?
Answer:
The presence of color indicates impurities. Activated charcoal is a highly effective agent for removing colored impurities.
-
Mechanism of Action: Activated charcoal has a high surface area and can adsorb large, colored organic molecules through van der Waals forces.
-
Protocol:
-
Dissolve the crude product in a suitable hot solvent.
-
Remove the solution from the heat source and add a small amount of activated charcoal (typically 1-2% by weight of the solute).
-
Gently swirl the flask and then heat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[5] It is critical to use pre-heated glassware to prevent premature crystallization of the product in the funnel.[5]
-
Workflow for Decolorization and Hot Filtration
Caption: Decolorization and hot filtration workflow.
Question 4: I'm struggling with "oiling out" during the recrystallization of this compound. How can I prevent this and obtain crystalline material?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[5] This often happens when the melting point of the solid is lower than the boiling point of the recrystallization solvent or when the concentration of impurities is high.[5]
-
Causality: The solute is coming out of solution at a temperature above its melting point. This can be due to a supersaturated solution cooling too quickly or the presence of impurities that depress the melting point.
-
Troubleshooting Strategies:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[5]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, to induce crystallization.[5]
-
Change the Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[5] A patented process for purifying sulfathiazole uses a propanol-water mixture.[6]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[5]
-
Preliminary Purification: If the crude product is highly impure, a preliminary purification step like column chromatography might be necessary before recrystallization.[5]
-
Question 5: What is the best approach for purifying this compound if recrystallization is ineffective?
Answer:
If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for purifying moderately polar organic compounds like sulfonamides.[1]
-
Mobile Phase Selection: The choice of eluent is critical for good separation. A gradient elution, where the mobile phase composition is changed over time, is often effective.[7] For sulfonamides, a common approach is to start with a less polar solvent system (e.g., dichloromethane or ethyl acetate in hexanes) and gradually increase the polarity by adding methanol.
-
Monitoring the Separation: The progress of the separation should be monitored using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.[1]
Column Chromatography Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase using TLC. A good starting point is a solvent system that gives your product an Rf value of ~0.3. |
| Co-elution of impurities. | Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., amino or cyano).[7][8] | |
| Tailing Peaks | Compound interacting too strongly with the silica gel. | Add a small amount of a polar modifier like triethylamine or acetic acid to the eluent to improve peak shape. |
| Product not Eluting | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. |
Analytical Purity Assessment
Question 6: How can I accurately assess the purity of my final this compound product?
Answer:
A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of pharmaceutical intermediates. A reverse-phase C18 or C8 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[9][10] UV detection is suitable for this compound due to the presence of the benzene ring. A well-developed HPLC method can separate the main compound from even trace amounts of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the structure of the compound and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
¹³C NMR: Complements the ¹H NMR data and provides further confirmation of the structure.
-
Quantitative NMR (qNMR): Can be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.[11]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. When coupled with a chromatographic technique (e.g., LC-MS), it is a powerful tool for identifying unknown impurities.
-
Melting Point: A sharp melting point range close to the literature value (140-142 °C) is a good indicator of purity.[2] A broad or depressed melting point suggests the presence of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups (e.g., N-H stretches of the amine and sulfonamide, S=O stretches of the sulfonamide).[12]
Purity Analysis Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Buy this compound | 109903-35-7 [smolecule.com]
- 4. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Synthesis of 4-Amino-N-methylbenzenemethanesulfonamide
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Amino-N-methylbenzenemethanesulfonamide, a critical intermediate in the pharmaceutical industry, notably for the production of Sumatriptan.[1] This document is designed to help you navigate the nuances of the synthesis, with a special focus on optimizing reaction temperature to maximize yield and purity.
I. Synthetic Pathway Overview
The most common and industrially relevant synthetic route to this compound involves a two-step process starting from 4-nitrobenzenemethanesulfonamide.[1]
-
N-Methylation: Reaction of 4-nitrobenzenemethanesulfonamide with methylamine to introduce the N-methyl group.
-
Nitro Reduction: Reduction of the aromatic nitro group to a primary amine.
Each step presents unique challenges where temperature control is paramount for success. The following sections will address specific issues you may encounter.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues during the synthesis.
Step 1: N-Methylation of 4-Nitrobenzenemethanesulfonamide
Q1: My N-methylation reaction is sluggish and results in a low yield of the desired 4-nitro-N-methylbenzenemethanesulfonamide. How can I improve this?
A1: Low reactivity in the N-methylation of sulfonamides can often be traced to insufficient nucleophilicity of the sulfonamide nitrogen or steric hindrance. Temperature plays a key role in overcoming these barriers, but must be balanced against potential side reactions.
-
Causality: The reaction involves the deprotonation of the sulfonamide N-H proton by a base, creating a nucleophilic anion that then attacks the methylating agent. If this deprotonation is incomplete or the subsequent nucleophilic attack is slow, the reaction will not proceed efficiently.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: For less reactive sulfonamides, gently increasing the temperature can significantly enhance the reaction rate. Depending on the solvent and methylating agent, conditions can range from room temperature to reflux.[1] However, start with milder conditions and incrementally increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).
-
Optimize the Base: Using a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can more effectively deprotonate the sulfonamide, thereby increasing the concentration of the reactive anion.[2]
-
Choice of Methylating Agent: While methyl iodide and dimethyl sulfate are common, they are also highly toxic.[2] Consider the reactivity of your chosen agent. More potent agents might allow for lower reaction temperatures.
-
Ensure Anhydrous Conditions: If using a strong base like NaH, the reaction must be conducted under strictly anhydrous (water-free) conditions. Any moisture will quench the base and inhibit the reaction.[1]
-
Q2: I am observing a significant amount of an unknown impurity alongside my desired N-methylated product. What could it be and how can I prevent it?
A2: A common side product in this reaction is the bis-methylated sulfonamide, where both protons on the sulfonamide nitrogen are replaced by methyl groups. This is a classic example of over-methylation.
-
Causality: After the first methylation, the resulting secondary sulfonamide can be deprotonated again and react with another equivalent of the methylating agent. This is more likely to occur at higher temperatures or with prolonged reaction times.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to control over-methylation. Lowering the temperature reduces the kinetic energy of the system, making the second methylation less favorable.[2]
-
Monitor Reaction Progress: Closely follow the reaction's progress by TLC or LC. Once the starting material is consumed and the mono-methylated product is maximized, quench the reaction to prevent further methylation.
-
Control Stoichiometry: Use a carefully controlled amount of the methylating agent (ideally 1.0 to 1.1 equivalents) to disfavor the second addition.
-
Step 2: Reduction of 4-Nitro-N-methylbenzenemethanesulfonamide
Q3: The yield of my final product, this compound, is consistently low after the nitro reduction step. What are the likely causes?
A3: Low yields in the reduction of aromatic nitro compounds are often due to incomplete reaction or the formation of undesired side products. Temperature is a critical parameter to control in this exothermic reaction.
-
Causality: The catalytic reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls or if these intermediates react with each other, side products can form, lowering the yield of the desired amine.[3][4]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: A Chinese patent specifies a reaction temperature range of 25-100 °C for the reduction using hydrazine hydrate as the reducing agent, with a specific example conducted at 70 °C. This suggests that a moderate increase in temperature is necessary to drive the reaction to completion.
-
Maintain Adequate Agitation: Ensure efficient stirring to maintain good contact between the substrate, reducing agent, and catalyst (if used). This is crucial for consistent reaction progress.
-
Choice of Reducing Agent: While catalytic hydrogenation (e.g., H₂/Pd-C) is common, chemical reducing agents like hydrazine hydrate in the presence of a catalyst (e.g., Raney Nickel) or iron powder in acidic medium are also effective.[4] The optimal temperature will depend on the chosen system.
-
Q4: My final product is discolored and difficult to purify. I suspect temperature-related side products from the reduction. What are they and how can I avoid them?
A4: Discoloration often points to the presence of azo or azoxy compounds, which are common byproducts in nitro group reductions.
-
Causality: The reduction of nitroarenes is an exothermic process.[3] If the reaction temperature is not controlled and rises excessively, the highly reactive nitroso and hydroxylamine intermediates can undergo condensation reactions to form azoxy compounds, which can be further reduced to azo compounds. These are often highly colored impurities.
-
Troubleshooting Steps:
-
Implement Efficient Cooling: For larger-scale reactions, an ice bath or cooling jacket may be necessary during the addition of the reducing agent to manage the exotherm.
-
Control the Rate of Addition: Add the reducing agent portion-wise or via a dropping funnel at a rate that allows the reaction temperature to be maintained within the optimal range (e.g., below 100 °C).
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions that may contribute to impurity formation.
-
| Parameter | Optimal Range | Rationale |
| N-Methylation Temp. | Ambient to Reflux | Balance between reaction rate and preventing over-methylation. Lower temperatures favor mono-alkylation. |
| Nitro Reduction Temp. | 25 - 100 °C | Ensures complete reduction. A temperature of 70°C has been cited as effective. |
| Diazotization Temp. | ≤ 0 °C | The resulting diazonium salt is unstable and prone to decomposition at higher temperatures. |
III. Experimental Protocols
The following are foundational protocols. Researchers should optimize these based on their specific laboratory conditions and analytical monitoring.
Protocol 1: Catalytic Reduction of 4-Nitro-N-methylbenzenemethanesulfonamide
This protocol is adapted from a patented procedure and should be performed by qualified personnel.
-
To a suitable reaction vessel, add 4-nitro-N-methylbenzenemethanesulfonamide (1.0 eq).
-
Add water as the solvent, followed by sodium hydroxide (approx. 0.4 eq) and 80% hydrazine hydrate (approx. 0.3 eq).
-
Heat the mixture to 70 °C with vigorous stirring.
-
Maintain the temperature and stir for 4-8 hours, monitoring the reaction by TLC or LC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Filter the solid product.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Dry the product under vacuum at a temperature not exceeding 60 °C to yield this compound as a near-white solid.
IV. Visualization of Key Processes
Workflow for Synthesis and Temperature Control
The following diagram illustrates the key stages of the synthesis and the critical temperature control points.
Caption: Synthetic workflow with critical temperature control points.
Troubleshooting Logic for Low Yield in Nitro Reduction
This diagram outlines the decision-making process when troubleshooting a low-yield reduction reaction.
Caption: Decision tree for troubleshooting low yields in the reduction step.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Selective N-Methylation of Sulfonamides. BenchChem.
-
Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
-
Seayad, A., et al. (n.d.). Temperature dependent chemoselectivity in the mono-selective N-methylation of primary sulfonamides. ResearchGate.
-
Various Authors. (2021). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate.
-
BenchChem. (n.d.). This compound | 109903-35-7. Retrieved from BenchChem website.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia website.
Sources
Technical Support Center: Scaling Up 4-Amino-N-methylbenzenemethanesulfonamide Production
This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of 4-Amino-N-methylbenzenemethanesulfonamide. The following troubleshooting guides and FAQs directly address specific issues you may encounter during synthesis, purification, and analysis.
Troubleshooting Guide: Common Scale-Up Challenges
Q1: We are experiencing significantly lower yields than expected in our pilot-scale synthesis. What are the most probable causes and how can we mitigate them?
Low yields are a frequent challenge when transitioning from bench-scale to larger-scale production of sulfonamides. The root causes often relate to reaction kinetics, mass transfer limitations, and the stability of reactants under prolonged reaction times.
Primary Causes & Solutions:
-
Hydrolysis of Sulfonylating Agents: If your synthesis involves a sulfonyl chloride precursor, it is highly susceptible to hydrolysis, which forms an unreactive sulfonic acid.[1] This is often exacerbated at scale due to longer addition times and increased surface area exposure to atmospheric moisture.
-
Causality: The electrophilic sulfur atom in sulfonyl chloride is readily attacked by water, a competing nucleophile.
-
Solution: Ensure all reactors and transfer lines are scrupulously dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture exposure.[1]
-
-
Inefficient Reduction of the Nitro Group: A common synthetic route involves the reduction of 4-nitro-N-methylbenzenemethanesulfonamide.[2][3] Incomplete reduction is a major source of yield loss and introduces impurities that are difficult to remove.
-
Causality: At larger scales, mixing may be less efficient, leading to localized "hot spots" or areas of poor reagent distribution. This can result in incomplete reaction or degradation of the starting material.
-
Solution: A robust reducing agent like hydrazine hydrate in the presence of a base such as sodium hydroxide has been shown to be effective and can increase product yield to over 92%.[4] Careful control of temperature and agitation speed is critical to ensure a homogeneous reaction mixture.
-
-
Side Reactions: The primary aromatic amine of the product is a key site for reactivity and can lead to unwanted side products through oxidation or other transformations.[2]
-
Causality: The amino group is a strong activating group, making the benzene ring susceptible to electrophilic substitution.[2] It can also be oxidized, especially if reaction temperatures are not well-controlled or if exposed to air for extended periods.
-
Solution: Maintain strict temperature control throughout the reaction. Once the reaction is complete, it is advisable to work up the product promptly to minimize the potential for oxidative degradation.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues during the scale-up process.
Caption: A troubleshooting flowchart for addressing low yield issues.
Q2: Our final product has purity issues, with recurrent unknown peaks in the HPLC analysis. How can we identify and prevent these impurities?
Impurity profiling is critical in drug development. The impurities in this compound synthesis often arise from the starting materials or side reactions.
Common Impurities and Prevention Strategies:
| Impurity Type | Potential Source | Prevention & Mitigation |
| Unreacted Starting Material | Incomplete reduction of 4-nitro-N-methylbenzenemethanesulfonamide. | Optimize reaction conditions (time, temperature, reagent stoichiometry) as described in Q1. Monitor reaction progress by TLC or HPLC. |
| Oxidation Products | The primary amino group can be oxidized, especially under harsh conditions or prolonged exposure to air.[2] | Maintain an inert atmosphere during the reaction and work-up. Use antioxidants if necessary and store the final product under nitrogen. |
| Positional Isomers | If starting from a substituted benzene, improper control of regioselectivity during sulfonation can lead to isomers. | This is best controlled by selecting the appropriate starting material. If synthesizing from an earlier precursor, carefully control the conditions of electrophilic aromatic substitution. |
| Bis-sulfonated Products | In syntheses involving primary amines and sulfonyl chlorides, a second sulfonylation can occur.[1] | This is less of a concern for the final product but can be an issue in precursor synthesis. To avoid this, add the sulfonyl chloride slowly to an excess of the primary amine.[1] |
Analytical Approach:
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound.[2]
| Parameter | Typical Value | Rationale |
| Column | C8 or C18 reversed-phase | Provides good separation for moderately polar organic compounds like sulfonamides.[2] |
| Mobile Phase | Acetonitrile and water/buffer | A gradient method often provides the best resolution for separating the main peak from impurities.[2] |
| Detection | UV at 254 nm or 265 nm | The aromatic ring provides strong absorbance at these wavelengths.[2] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Reduction of 4-nitro-N-methylbenzenemethanesulfonamide
This protocol is based on a method known to produce high yields and is suitable for industrial production.[4]
Materials:
-
4-nitro-N-methylbenzenemethanesulfonamide
-
Sodium hydroxide (NaOH)
-
Hydrazine Hydrate (80% solution)
-
Water
Procedure:
-
Reactor Setup: In a suitable reactor, add water and sodium hydroxide. Stir until the NaOH is fully dissolved. A typical mass ratio is 1 part 4-nitro-N-methylbenzenemethanesulfonamide to 0.3-0.5 parts NaOH and 3-10 parts water.[4]
-
Reagent Addition: To the stirred solution, add the 4-nitro-N-methylbenzenemethanesulfonamide and hydrazine hydrate (approximately 0.25-0.35 parts).[4]
-
Reaction: Heat the mixture to 70-100 °C and maintain stirring for 4-8 hours. The reaction should be monitored for completion using HPLC or TLC.[4]
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to 0-25 °C. The product will precipitate out of the solution.[4]
-
Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Drying: Dry the product under vacuum at a temperature not exceeding 60 °C to obtain this compound as a near-white solid.[4]
Protocol 2: Purification by Recrystallization
Principle: This protocol is designed to purify the crude product by leveraging its differential solubility in a hot versus cold solvent system.
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or ethanol are often suitable choices.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the selected solvent. Heat the mixture with stirring until the solvent boils and all the solid has dissolved. Add more hot solvent in small portions if necessary to achieve complete dissolution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this cooling period.[1]
-
Cooling: For maximum yield, the flask can be placed in an ice bath after it has reached room temperature to further decrease the solubility of the product.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when handling this compound? A: This compound may cause an allergic skin reaction and is toxic if swallowed.[5][6] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Q: Our starting material, 4-nitro-N-methylbenzenemethanesulfonamide, seems to be degrading upon storage. What are the optimal storage conditions? A: While specific stability data is not provided in the search results, nitro-aromatic compounds are generally stable. However, to ensure integrity, it should be stored in a cool, dry place away from light and incompatible materials. Always re-analyze the purity of starting materials before use in a large-scale reaction.
Q: Can we use catalytic hydrogenation for the nitro reduction step instead of hydrazine hydrate? A: Yes, catalytic hydrogenation (e.g., using Pd/C) is a common method for nitro group reduction. However, this can be more expensive, and the catalyst can be prone to poisoning and deactivation, which can complicate scale-up and increase costs.[4] Hydrazine hydrate offers a cost-effective alternative that avoids the need for high-pressure hydrogenation equipment.[2][4]
Q: What is the expected melting point of pure this compound? A: The literature reports a melting point in the range of 140-142 °C.[7][8] A broad or depressed melting point can be an indication of impurities.
Q: How does the primary amino group affect the molecule's properties? A: The primary aromatic amine is a key functional group that significantly influences the molecule's chemical reactivity.[2] It is a strong activating group for electrophilic aromatic substitution and can undergo diazotization to form a diazonium salt, which is a versatile intermediate for further chemical transformations.[2]
Visualizing the Synthetic Pathway
The following diagram illustrates the primary synthetic route and highlights the critical transformation.
Caption: Key reduction step in the synthesis of the target compound.
References
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Benchchem. (n.d.). This compound | 109903-35-7.
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
- Smolecule. (2023). Buy this compound | 109903-35-7.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- ChemicalBook. (n.d.). This compound | 109903-35-7.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- PubChem. (n.d.). This compound | C8H12N2O2S | CID 2778131.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS.
- MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- ChemScene. (n.d.). 98623-16-6 | 4-Amino-N-methylbenzeneethanesulfonamide.
- pH Scientific. (n.d.). This compound.
- Echemi. (n.d.). This compound.
- Benchchem. (n.d.). 4-amino-N-methanesulfonylbenzamide chemical properties and structure.
- Benchchem. (n.d.). N-methylbenzeneethanesulfonamide and this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 109903-35-7 [smolecule.com]
- 4. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]
- 5. This compound | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | 109903-35-7 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Amino-N-methylbenzenemethanesulfonamide
Welcome to the technical support guide for the purification of 4-Amino-N-methylbenzenemethanesulfonamide (CAS No. 109903-35-7). This resource is designed for researchers, chemists, and drug development professionals who handle this crucial pharmaceutical intermediate. As a key precursor in the synthesis of drugs like Sumatriptan, achieving high purity is paramount for downstream success.[1][2] This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust purification strategy.
Q1: What are the typical impurities I should expect when synthesizing this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reduction of 4-nitro-N-methylbenzenemethanesulfonamide.[3] Consequently, the primary impurities to anticipate are:
-
Unreacted Starting Material: Residual 4-nitro-N-methylbenzenemethanesulfonamide is a common impurity, often imparting a yellow or brownish color to the crude product.
-
Oxidation Byproducts: The primary aromatic amine group (-NH₂) is susceptible to air and light-induced oxidation, leading to the formation of colored polymeric impurities. This is a common degradation pathway for aromatic amines.[1][4]
-
Side-Reaction Products: Depending on the reaction conditions (e.g., pH, temperature, reagents), other side products may form. If diazotization reactions are involved in an alternative synthesis, a host of other nitrogen-containing byproducts are possible.[1]
-
Residual Reagents: Catalysts (e.g., Palladium on carbon, Raney Nickel) or reducing agents like hydrazine hydrate, if not completely removed, can contaminate the final product.[1][5]
Q2: I have my crude product. What is the best general approach to purification?
A2: The optimal purification strategy depends on the initial purity of your crude material. A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential. The following workflow provides a logical decision-making process.
Caption: General Purification Workflow Decision Tree.
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The principle of recrystallization hinges on selecting a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, which has moderate polarity:
-
Single Solvents: Alcohols like methanol or ethanol are good starting points. The compound is cited as being slightly soluble in heated methanol.[6]
-
Solvent Pairs: An excellent technique is to use a solvent pair consisting of a "soluble" solvent and an "anti-solvent." For this compound, a common and effective pair is Ethanol/Water or Methanol/Water . You dissolve the compound in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes faintly turbid. The turbidity indicates the saturation point, and upon cooling, pure crystals should form.
-
Acidic Solvents: For amines that are difficult to dissolve, using organic acids like acetic acid can be effective, though this may lead to the formation of an acetate salt.[4] This is generally reserved for particularly stubborn cases.
Q4: What is a reliable TLC system for monitoring the purification process?
A4: A standard and effective TLC system for a moderately polar compound like this uses a silica gel plate (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of Ethyl Acetate/Hexanes or Dichloromethane/Methanol . A good starting ratio for Ethyl Acetate/Hexanes is 70:30 (v/v). For Dichloromethane/Methanol, start with 95:5 (v/v). Adjust the ratio to achieve an Rf value for the product of approximately 0.3-0.4, which provides optimal resolution from impurities.
-
Visualization: The compound has a UV chromophore (the benzene ring), so it can be readily visualized under UV light at 254 nm.[1] For enhanced sensitivity, especially for trace impurities, the plate can be stained. A fluorescamine spray is particularly effective for primary amines, appearing as yellow-green fluorescent spots under 366 nm UV light.[7]
Q5: How can I definitively confirm the purity of my final product?
A5: While TLC provides a good qualitative assessment, quantitative confirmation requires more rigorous techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reversed-phase method using a C8 or C18 column is standard.[1][8] A gradient elution with a mobile phase of water and acetonitrile (often containing 0.1% formic acid) provides excellent resolution.[7] Purity is calculated by the area percent of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification of a mass spectrometer. It not only confirms the identity of your product by its mass-to-charge ratio (m/z) but can also help identify unknown impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a concentration of ~1% or higher.
-
Melting Point: A sharp melting point range that matches the literature value (140-142 °C) is a good indicator of high purity.[6] A broad or depressed melting point suggests the presence of impurities.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during purification, explaining the causality and providing actionable solutions.
| Problem | Potential Cause | Scientific Explanation & Solution |
| 1. Low Yield After Recrystallization | A. Excessive solvent used for dissolution. | Explanation: Using too much solvent will keep the product dissolved even after cooling, preventing complete crystallization. Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already used too much, carefully evaporate some of the solvent to re-saturate the solution and then allow it to cool again. |
| B. Premature crystallization during hot filtration. | Explanation: If the solution cools too quickly in the funnel, the product will crystallize along with the insoluble impurities you are trying to remove. Solution: Use a pre-heated funnel (stemless or short-stemmed) and filter the hot solution as quickly as possible. It can be helpful to place a small amount of the hot solvent in the receiving flask to keep the atmosphere saturated with solvent vapor. | |
| C. Incomplete crystallization upon cooling. | Explanation: The solution may be supersaturated, or the kinetics of crystallization are slow. Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a single seed crystal of pure product. As a last resort, cool the solution in an ice bath and allow it to stand for an extended period. | |
| 2. Persistent Yellow/Brown Color in Product | A. Oxidation of the aromatic amine. | Explanation: The primary aromatic amine is susceptible to oxidation, forming highly colored impurities. This is exacerbated by heat and light. Solution: Perform recrystallization under an inert atmosphere (Nitrogen or Argon) if possible. Adding a small amount of a reducing agent like sodium bisulfite to the recrystallization solvent can sometimes help. For severe discoloration, a charcoal treatment (activated carbon) during recrystallization can adsorb colored impurities. Use with caution as it can also adsorb the product, reducing yield. |
| B. Residual nitro-aromatic starting material. | Explanation: The nitro group (-NO₂) is a strong chromophore. Incomplete reduction will leave behind the intensely colored 4-nitro-N-methylbenzenemethanesulfonamide. Solution: This impurity is significantly less polar than the desired amino product. It can be effectively removed using silica gel column chromatography. If the contamination is minor, a second recrystallization may suffice. | |
| 3. Product "Oils Out" Instead of Crystallizing | A. Presence of impurities. | Explanation: Impurities can create a eutectic mixture, depressing the melting point of your compound below the temperature of the solution, causing it to separate as a liquid (oil) rather than a solid. Solution: The best course of action is to re-dissolve the oil in more solvent and attempt the crystallization again, perhaps with slower cooling. If it persists, the material requires purification by column chromatography to remove the problematic impurities before attempting recrystallization again. |
| 4. Poor Separation in Column Chromatography | A. Incorrect mobile phase polarity. | Explanation: If the eluent is too polar, all compounds (product and impurities) will travel quickly down the column with the solvent front, resulting in no separation. If it's not polar enough, the product will remain adsorbed to the silica at the top. Solution: First, optimize the solvent system using TLC. Aim for an Rf of ~0.3 for the product. Start the column with a less polar solvent mixture than the one identified by TLC (e.g., if 70:30 EtOAc/Hex gives Rf=0.3, start the column with 40:60 EtOAc/Hex) and gradually increase the polarity (gradient elution).[9] |
| B. Column overloading. | Explanation: Using too much crude material for the amount of silica gel will exceed the column's separation capacity. The bands will be too broad and will overlap. Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations, and 50:1 or more is common. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
This protocol is a self-validating system for purifying crude this compound that is already of moderate purity (>90%).
-
Dissolution: Place 5.0 g of the crude compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ~100 mL of 95% ethanol to boiling.
-
Hot Dissolution: Add the minimum amount of hot ethanol to the flask while stirring and heating to dissolve the solid completely. Start with ~20-30 mL and add more in small portions only as needed.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This is the point of saturation. Add one or two more drops of hot ethanol to just redissolve the cloudiness.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with a small amount of ice-cold water to remove residual ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight. The expected product is a pale yellow or off-white solid.
-
Validation: Check the melting point of the dried crystals and analyze the purity by HPLC or TLC against a sample of the crude material.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for crude material with significant impurities (<90% purity) or for separating compounds with similar polarities.
-
TLC Analysis: Determine the optimal eluent system by TLC as described in the FAQ section. A typical system is Ethyl Acetate/Hexanes.
-
Column Packing: Prepare a glass chromatography column with silica gel (230-400 mesh). A common method is to prepare a slurry of silica gel in the least polar starting solvent (e.g., 20% Ethyl Acetate in Hexanes) and pour it into the column, allowing it to pack evenly.
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. In a separate flask, add ~2-3 g of silica gel and evaporate the solvent to create a dry powder of the adsorbed sample. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity starting solvent. Collect fractions (e.g., 10-20 mL per tube).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 20% EtOAc to 40%, then 60%, etc.). This allows non-polar impurities to elute first, followed by the product.[1]
-
Fraction Monitoring: Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain the pure product.
-
Pooling and Evaporation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the isolated product using HPLC.
Section 4: Data & Properties Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 109903-35-7 | [6][10] |
| Molecular Formula | C₈H₁₂N₂O₂S | [3][11] |
| Molecular Weight | 200.26 g/mol | [1][10] |
| Appearance | Pale Yellow to Pale Beige Solid | [6] |
| Melting Point | 140 - 142 °C | [6] |
| Solubility | Slightly soluble in DMSO, heated Methanol | [6] |
Table 2: Recommended Starting Conditions for Chromatographic Analysis
| Technique | Stationary Phase | Mobile Phase System | Detection |
| TLC | Silica Gel 60 F₂₅₄ | 70:30 Ethyl Acetate / Hexanes (v/v) | UV light at 254 nm |
| HPLC | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Gradient: A=0.1% Formic Acid in Water, B=Acetonitrile | UV at 254 nm or 265 nm[1][8] |
References
-
4-Amino-N-methylbenzenemethanesulfonaide - ChemBK . Available at: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH . Available at: [Link]
-
Thermophysical Properties of this compound - Chemcasts . Available at: [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES . Available at: [Link]
-
This compound | C8H12N2O2S | CID 2778131 - PubChem . Available at: [Link]
- CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences . Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents . Available at: [Link]
- US3658905A - Process for the purification of p-aminophenol - Google Patents.
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- 10. This compound | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem-casts.com [chem-casts.com]
Technical Support Center: Synthesis of 4-Amino-N-methylbenzenemethanesulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 4-Amino-N-methylbenzenemethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical intermediate. As a key building block in the synthesis of drugs like Sumatriptan, achieving high purity and yield is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Common Synthetic Pathways
The synthesis of this compound can be approached via several routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. Below is a diagram outlining the most common synthetic strategies.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: N-Methylation of the Sulfonamide Moiety
Question: During the N-methylation of my sulfonamide precursor, I observe a significant byproduct with a higher molecular weight. My mass spectrometry data suggests the addition of two methyl groups instead of one. What is happening and how can I prevent it?
Answer: This is a classic case of N,N-dialkylation , a common side reaction in the alkylation of primary sulfonamides.[3]
Causality: The N-H proton of a primary sulfonamide is acidic. After the first methylation, the resulting secondary sulfonamide (your desired product) still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, and the resulting anion can react with another molecule of the methylating agent to form the N,N-dimethylated byproduct. Sulfonamides have significantly lower pKa values than carboxamides, making the mono-methylated intermediate susceptible to a second deprotonation and subsequent alkylation.[4][5]
Caption: Mechanism of N,N-dialkylation in sulfonamides.
Troubleshooting & Optimization Strategies:
| Strategy | Action | Rationale |
| Stoichiometry Control | Use a minimal excess of the methylating agent (e.g., 1.05–1.1 equivalents).[3] | Limits the availability of the alkylating agent for the second reaction. |
| Slow Addition | Add the methylating agent slowly or portion-wise to the reaction mixture. | Keeps the instantaneous concentration of the methylating agent low, favoring the kinetically faster mono-alkylation.[3] |
| Base Selection | Use a weaker base (e.g., K₂CO₃) instead of a very strong base (e.g., NaH). Use a stoichiometric amount of the base rather than a large excess.[6] | A large excess of a strong base increases the concentration of the deprotonated secondary sulfonamide, promoting dialkylation.[3] |
| Temperature Control | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). | Lowering the temperature can reduce the rate of the second, often slower, alkylation step, thereby improving selectivity.[3] |
| Steric Hindrance | If possible, use a bulkier alkylating agent, although this is not an option for methylation.[3] | This is a general principle for avoiding dialkylation; larger groups sterically inhibit the second addition. |
Issue 2: Reduction of the Aromatic Nitro Group
Question: My reduction of 4-Nitro-N-methylbenzenemethanesulfonamide yields a product that is off-color (yellow/orange) and TLC analysis shows multiple spots, some of which are not my desired product or starting material. What are these impurities?
Answer: This issue typically points to either incomplete reduction or the formation of dimeric side products like azo and azoxy compounds.
Causality: The reduction of an aromatic nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these intermediates can persist. Furthermore, under certain conditions (especially neutral or basic), the nitroso and hydroxylamine intermediates can condense to form azoxy (-N=N(O)-) compounds, which can be further reduced to azo (-N=N-) compounds. These dimeric species are often highly colored.
Caption: Side reactions during aromatic nitro group reduction.
Troubleshooting & Optimization Strategies:
| Reducing Agent | Optimization Steps & Considerations |
| Catalytic Hydrogenation (H₂, Pd/C, or Ra-Ni) | Ensure Catalyst Activity: Use fresh, active catalyst. Optimize Pressure & Temperature: Ensure sufficient hydrogen pressure and adequate temperature to drive the reaction to completion. Monitor Thoroughly: Use TLC or HPLC to monitor for the disappearance of both the starting material and intermediates. |
| Hydrazine Hydrate (N₂H₄·H₂O) | Catalyst: Often used with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C).[1] Temperature Control: The reaction is exothermic; maintain the recommended temperature to avoid side reactions. A patent suggests this method can achieve yields over 92%.[7] Stoichiometry: Use the correct stoichiometry of hydrazine as an excess can sometimes lead to other reductions. |
| Metal/Acid (e.g., SnCl₂, Fe/HCl) | pH Control: Maintain acidic conditions throughout the reaction. The formation of azo/azoxy compounds is suppressed under strongly acidic conditions. Complete Reaction: Ensure sufficient reaction time and temperature for the complete conversion of the nitro group. |
Issue 3: Deprotection of 4-Acetamido Group
Question: I am performing an acidic hydrolysis to deprotect the 4-acetamido group. My final product contains an isomer that is difficult to separate. What could this be?
Answer: Under strong acidic conditions, N-arylsulfonamides can undergo a Fries-type rearrangement . In this reaction, the sulfonyl group migrates from the nitrogen atom to an ortho position on the aromatic ring.
Causality: The reaction is initiated by the protonation of the sulfonamide nitrogen. This is followed by the cleavage of the N-S bond, generating an aniline and an activated sulfonyl species. This electrophilic sulfonyl species can then attack the electron-rich aromatic ring, typically at the ortho position, to form the rearranged isomer. While strong acids like trifluoromethanesulfonic acid are known to promote this, it can also be a concern with other strong acids under harsh conditions (e.g., high temperatures).[8]
Troubleshooting & Optimization Strategies:
-
Milder Acidic Conditions: Use moderately concentrated acids (e.g., 4N HCl) instead of concentrated sulfuric or superacids.[9]
-
Temperature Control: Perform the deprotection at a lower temperature (e.g., refluxing in methanol/HCl) and for the minimum time necessary.[9] Avoid excessive heating.
-
Monitor the Reaction: Closely monitor the reaction by TLC or HPLC to stop it as soon as the starting material is consumed, preventing prolonged exposure to harsh conditions that favor rearrangement.
-
Alternative Deprotection: If rearrangement remains a problem, consider basic hydrolysis conditions, though care must be taken to avoid any potential hydrolysis of the sulfonamide bond itself.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally provides the highest purity?
A1: Route B, the protection strategy, is often preferred for achieving high purity. Protecting the highly reactive amino group as an acetamide allows for cleaner reactions at the sulfonamide site. It prevents side reactions like N-methylation of the aromatic amine, which is a significant challenge in the direct methylation of 4-aminobenzenemethanesulfonamide (Route C). While it adds two steps (protection and deprotection), the improved control and easier purification often justify the longer sequence.
Q2: My final product, this compound, is degrading or changing color upon storage. Why?
A2: The primary aromatic amine group in your final product is susceptible to air oxidation.[1] This can lead to the formation of colored, often polymeric, impurities over time. To ensure stability, store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature.
Q3: What is the best method for purifying the final product?
A3: Column chromatography on silica gel is a standard and effective method for purifying this compound.[1] A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, can be optimized using Thin-Layer Chromatography (TLC) to achieve good separation from starting materials and byproducts. Recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate) can also be an effective final purification step to obtain highly pure, crystalline material.
Q4: Can I use alcohols as methylating agents?
A4: While classic methods use methyl halides or sulfates, modern catalytic approaches allow for the N-alkylation of sulfonamides using alcohols.[6][10][11] These methods, often employing ruthenium or manganese catalysts, are considered greener alternatives as they use less hazardous alkylating agents and produce water as the primary byproduct. However, they require specific catalysts and conditions that must be carefully optimized for your specific substrate.
Appendix: Representative Experimental Protocols
Protocol 1: N-Methylation of 4-Acetamidobenzenemethanesulfonamide (Route B)
-
Suspend 4-acetamidobenzenemethanesulfonamide (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide (CH₃I, 1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Acidic Deprotection of 4-Acetamido-N-methylbenzenemethanesulfonamide (Route B)
-
Dissolve the N-acetylated compound (1.0 eq) in methanol.[9]
-
Add 4N hydrochloric acid (HCl, ~4-5 eq).[9]
-
Heat the mixture to reflux (approx. 65-70 °C) for 1-2 hours.[9]
-
Monitor the reaction for the disappearance of starting material by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and neutralize carefully with an aqueous base (e.g., 1N NaOH) until the pH is basic.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude this compound. Purify as needed.
References
-
Molbase. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
-
Schmid, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Retrieved from [Link]
-
ACS Publications. (2019, February 21). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
-
DergiPark. (2020, December 6). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]
-
PubMed. (2024, June 21). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE | CAS#:98623-16-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]
-
ACS Publications. (2024, June 2). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]
-
DOI. (n.d.). The Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Cat. Retrieved from [Link]
-
Google APIs. (2020, January 23). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, March 31). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482. Retrieved from [Link]
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Technical Support Center: Stabilizing 4-Amino-N-methylbenzenemethanesulfonamide for Long-Term Storage
Welcome to the technical support guide for 4-Amino-N-methylbenzenemethanesulfonamide (CAS: 109903-35-7). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of this critical synthetic intermediate. As a molecule featuring both a primary aromatic amine and a sulfonamide moiety, its long-term stability is paramount for ensuring experimental reproducibility and the integrity of downstream applications, such as the synthesis of Sumatriptan[1][2].
Section 1: Understanding the Chemical Stability of this compound
The stability of this compound is dictated by its two primary functional groups: the aromatic amine and the sulfonamide. Understanding their inherent reactivity is the first step toward preventing degradation.
-
The Aromatic Amine Group (-NH₂): This is the most reactive site and primary point of vulnerability. Aromatic amines are susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[3][4][5] This oxidative degradation can proceed through several stages, forming colored nitroso and nitro compounds, or even complex polymers, which manifest as a visible discoloration of the material.[6][7][8]
-
The Sulfonamide Group (-SO₂NH-): This functional group is generally more robust. However, it can be susceptible to hydrolysis, which involves the cleavage of the sulfur-nitrogen (S-N) bond.[9][10] While sulfonamides are typically stable under neutral environmental conditions, hydrolysis can be accelerated by strongly acidic or alkaline conditions and elevated temperatures.[9][11][12]
Major Degradation Pathways
The primary pathways that compromise the purity of this compound during storage are illustrated below.
Caption: Primary degradation pathways for this compound.
Section 2: Recommended Long-Term Storage Protocols
To preserve the integrity of this compound, strict adherence to optimal storage conditions is necessary. The following table summarizes the recommended parameters.
| Parameter | Optimal Condition | Rationale & Causality |
| Temperature | -20°C for long-term storage. 2-8°C for short-term (weeks).[13] | Low temperatures significantly reduce the rate of all chemical reactions, including oxidation and hydrolysis. Storing at -20°C effectively arrests degradation processes over months to years.[3][14][15] |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen). | The primary aromatic amine is highly susceptible to oxidation by atmospheric oxygen.[3] Replacing air with an inert gas in the container headspace removes the key reactant for this degradation pathway. |
| Light | Complete exclusion of light. | Aromatic amines and sulfonamides can undergo photodegradation upon exposure to UV and even ambient laboratory light.[16][17] This can lead to bond cleavage and the formation of complex impurities.[16] |
| Container | Amber glass vial with a PTFE-lined cap. For extra precaution, wrap the vial in aluminum foil.[18] | Amber glass blocks a significant portion of UV light.[18] A tightly sealed, chemically inert cap prevents moisture ingress and oxygen exchange.[19] Aluminum foil provides a complete light barrier.[18] |
| Moisture | Dry, anhydrous conditions. Store vials within a desiccator. | Amines can be hygroscopic.[19] Absorbed moisture can act as a reactant for hydrolysis of the sulfonamide group, especially if any acidic or basic impurities are present. |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound in a direct question-and-answer format.
Q1: My solid sample, which was initially off-white, has turned yellow/brown. What is the cause and is it still usable?
A: This discoloration is a classic sign of oxidation of the primary aromatic amine group.[6][7] It is most often caused by prolonged or repeated exposure to air (oxygen) and/or light. The colored species are typically nitroso or nitro derivatives, or azoxy compounds formed from dimerization.
-
Is it usable? The usability depends entirely on the requirements of your experiment.
-
For non-critical applications: If the compound is used in excess for a synthesis where the colored impurities can be easily removed during workup and purification, it may still be viable.
-
For quantitative studies, reference standards, or GMP applications: The material should be considered compromised. The presence of impurities, even at low levels, will affect molarity calculations and can introduce unknown variables into your system.
-
-
Recommendation: Always assess the purity of the discolored material using an analytical technique like HPLC before use (see Section 5). If purity has dropped below your required specification, a fresh or re-purified lot should be used.
Q2: I'm seeing new, unexpected peaks in my HPLC analysis after storing the compound for several months. What are they?
A: The appearance of new peaks is definitive evidence of degradation. Based on the compound's structure, these new peaks are likely one or more of the following:
-
Oxidation Products: As discussed in Q1, these are common and will typically be more polar or less polar than the parent compound.
-
Hydrolysis Products: If the material was exposed to moisture, especially outside of a neutral pH, you might see a peak corresponding to the hydrolysis product from S-N bond cleavage.[10]
-
Photodegradation Products: If exposed to light, a complex mixture of products can form. Common pathways for sulfonamides include extrusion of SO₂ or cleavage of the sulfonamide bond.[16]
-
Action Plan: To identify the impurities, analysis by LC-MS is the most effective method.[16] By comparing the mass-to-charge ratio of the new peaks to potential degradation structures, you can confirm their identity and refine your storage protocol to prevent their formation in the future.
Q3: The compound's solubility in my solvent system seems to have decreased. What could be the reason?
A: A decrease in solubility can be attributed to two primary causes:
-
Moisture Absorption: The compound may have absorbed atmospheric water, leading to clumping and making it appear less soluble. Mild heating and vortexing may help, but the presence of water could be detrimental to your reaction.
-
Formation of Insoluble Polymers: Oxidation of aromatic amines can sometimes lead to the formation of polymeric materials, which are often less soluble in common organic solvents than the monomeric starting material.[20]
-
Troubleshooting: First, ensure your solvent is anhydrous. If solubility issues persist, it strongly suggests degradation. Filter the solution to remove any insoluble material and re-quantify the concentration of the soluble portion via UV-Vis or HPLC before use.
Q4: How can I quickly and reliably confirm the purity of my stored sample before an experiment?
A: A rapid purity check is a crucial part of good laboratory practice.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A quick isocratic run on a C18 column can provide a purity assessment in minutes. See Section 5 for a sample protocol.[21][22]
-
Thin-Layer Chromatography (TLC): A very fast and inexpensive method.[21] Spot your stored material alongside a trusted reference standard (if available) on a silica plate. Development in an appropriate solvent system (e.g., ethyl acetate/hexanes) will quickly reveal the presence of more or less polar impurities.
-
Melting Point: The melting point of the compound is reported as 140-142 °C.[1][23] A melting point that is depressed and/or has a broad range is a strong indicator of impurity.
Section 4: FAQs - Best Practices for Handling and Use
Q1: What is the best way to handle the solid compound on the benchtop to minimize degradation?
A: Minimize exposure to air and light. Work quickly, and if possible, handle the material under dim light.[18] Instead of opening the main stock bottle repeatedly, weigh out an amount sufficient for several experiments into a smaller "working vial." This protects the integrity of your main stock. After weighing, immediately flush the headspace of both vials with an inert gas (argon or nitrogen) before re-sealing.
Q2: How should I prepare and store solutions of this compound?
A: Solutions are often more susceptible to degradation than the solid material.
-
Preparation: Use high-purity, anhydrous solvents. If possible, degas the solvent by sparging with an inert gas before preparing the solution to remove dissolved oxygen.
-
Storage: Store solutions frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. The containers should be amber vials or tubes wrapped in foil.
Q3: Can I store the solid compound at room temperature for short periods?
A: While short-term storage (a few days) at room temperature in a sealed, light-protected container is unlikely to cause significant degradation, it is not recommended.[3] Aromatic amines are known to be sensitive to air and light, and degradation can be initiated even under these conditions.[3] For maintaining the highest purity, always store at 2-8°C or colder, even for short durations.
Section 5: Experimental Protocol for Stability Assessment
To empower users to validate their own storage protocols, this section provides a baseline reversed-phase HPLC method for assessing the purity of this compound.
Protocol: RP-HPLC Purity Assessment
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 55% Water, 45% Acetonitrile[21] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 25 °C |
| UV Detection | 265 nm[21] |
| Sample Prep. | Prepare a ~0.1 mg/mL solution in the mobile phase. |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a solvent blank to ensure no system contamination.
-
Inject the prepared sample solution.
-
Integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total area of all peaks, expressed as a percentage.
Workflow for a Long-Term Stability Study
The following workflow diagram illustrates a systematic approach to evaluating long-term stability under various conditions.
Caption: A typical experimental workflow for a long-term stability study.
References
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Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]
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Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 55(21), 11337-11345. [Link]
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Caputo, E., Paduspan, J., & Blaser, F. (2019). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 24(15), 2747. [Link]
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ScienceMadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]
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D'Auria, M., Emanuele, L., & Racioppi, R. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1640. [Link]
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Perez, S., Eichhorn, P., & Aga, D. S. (2007). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Journal of Environmental Monitoring, 9(7), 737-744. [Link]
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Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
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Lin, Y. C., Hsiao, Y. C., & Chen, H. W. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]
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He, X., Mechelke, J., & Löffler, M. (2017). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. Molecules, 22(10), 1735. [Link]
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Wood, J. M., Hinchliffe, P. S., Davis, A. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-773. [Link]
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Tillet, M., & Stirling, C. J. M. (1974). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 39(10), 1352-1356. [Link]
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Sirtori, C., Zapata, A., Oller, I., et al. (2012). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Semantic Scholar. [Link]
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Gao, Y., Chen, Z., & Li, J. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Molecules, 26(3), 606. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of nitro compounds. [Link]
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Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC International, 80(5), 988-995. [Link]
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Caputo, E., Paduspan, J., & Blaser, F. (2019). Synthesis of Nitroarenes by Oxidation of Aryl Amines. ResearchGate. [Link]
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Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. [Link]
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Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. [Link]
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Lin, D., Zhang, H., & Wang, Y. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. BMC Microbiology, 24(1), 123. [Link]
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Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC INTERNATIONAL. [Link]
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Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 643, 152-162. [Link]
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Ricken, B., Cichocka, D., & Corvini, P. F. (2017). Degradation of different sulfonamides by resting cells of Microbacterium sp. strain BR1. ResearchGate. [Link]
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Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]
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Chambers, D. M., Slawson, M. H., & Blount, B. C. (2009). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Journal of Analytical Toxicology, 33(7), 368-375. [Link]
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Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Semantic Scholar. [Link]
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Chemcasts. (n.d.). Thermophysical Properties of this compound. [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
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S. K. T. K., & S. V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
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S. K. T. K., & S. V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare. [Link]
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Wang, Y., Zhang, Y., & Liu, Y. (2023). Study on Degradation of Sulfamethoxazole in Water by Activated Persulfate of Molybdenite Supported on Biochar. Molecules, 28(19), 6825. [Link]
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PubChem. (n.d.). This compound. [Link]
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Kumar, A., & Singh, R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]
-
Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals. [Link]
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Technical Support Center: Crystallization of 4-Amino-N-methylbenzenemethanesulfonamide
Welcome to the technical support center for 4-Amino-N-methylbenzenemethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this key pharmaceutical intermediate. As a sulfonamide, this compound presents unique challenges and opportunities in achieving the desired purity, yield, and solid-state form. This document provides in-depth troubleshooting advice and validated protocols based on established crystallographic principles and extensive field experience.
Physicochemical Properties Overview
Understanding the fundamental properties of this compound is the first step in designing a robust crystallization process. These parameters directly influence solvent selection, temperature profiles, and potential challenges like polymorphism.
| Property | Value | Source |
| CAS Number | 109903-35-7 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][3] |
| Molecular Weight | 200.26 g/mol | [1][4] |
| Melting Point | 140-142 °C | [3][5] |
| Appearance | Pale yellow to pale beige solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (solubility increases with heat) | [3] |
| Primary Use | Intermediate in the synthesis of Sumatriptan | [5] |
Troubleshooting Crystallization: A-Question-and-Answer Guide
This section addresses the most common issues encountered during the crystallization of this compound. Each answer provides not only a solution but also an explanation of the underlying scientific principles.
Q1: I've followed my procedure, but no crystals are forming. What is the cause and what should I do?
A1: The failure to produce crystals typically points to one of two states: the solution is undersaturated, or nucleation is kinetically hindered despite supersaturation.
-
Probable Cause 1: Undersaturation. The concentration of your compound is below its solubility limit under the current conditions. This often happens if too much solvent was used initially.
-
Solution: Induce supersaturation by slowly evaporating the solvent. You can do this by passing a gentle stream of nitrogen or air over the solution's surface or by covering the vessel with parafilm and piercing a few small holes.[6]
-
-
Probable Cause 2: Nucleation Inhibition. The energy barrier for the initial formation of crystal nuclei has not been overcome, even if the solution is supersaturated.
-
Solution A - Induce Heterogeneous Nucleation: Scratch the inner surface of the glass vessel below the liquid level with a glass rod. The microscopic scratches provide an energy-favorable surface for crystals to begin forming.[6]
-
Solution B - Seeding: If available, add a single, small seed crystal of this compound. Seeding bypasses the initial nucleation barrier and promotes controlled crystal growth on the existing template.[7]
-
Solution C - Anti-Solvent Addition: If your compound is dissolved in a good solvent (e.g., Methanol), you can slowly add a miscible "anti-solvent" in which it is insoluble (e.g., Water or Hexane). This dramatically reduces the compound's solubility, forcing it to crystallize. This must be done slowly to avoid oiling out.[8][9]
-
Q2: Instead of crystals, my compound has separated as an oily liquid. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the supersaturation level is too high, causing the solute to separate as a liquid phase instead of an ordered solid lattice.[10] This is common when a solution is cooled too quickly or when the concentration of the solute is excessively high.
-
Causality: Oiling out happens in the "labile zone" of supersaturation, where spontaneous nucleation is so rapid that molecules don't have time to orient themselves into a crystal. Impurities can also suppress the melting point of the solute-solvent mixture, increasing the likelihood of forming an oil.[6][11]
-
Solution A - Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Once it is a clear solution again, add a small amount (5-10% by volume) of additional hot solvent to reduce the supersaturation level upon cooling.
-
Solution B - Slow Down the Cooling Rate: After re-dissolving, allow the solution to cool as slowly as possible. Insulate the flask or place it in a dewar to minimize the thermal gradient. Slower cooling keeps the solution in the "metastable zone," where controlled crystal growth is favored over spontaneous nucleation or oiling.[10]
-
Solution C - Change Solvents: Consider a solvent system where the compound's solubility is lower. This provides a wider metastable zone to work within, making the process less sensitive to cooling rates.
Q3: My crystallization yield is unacceptably low. How can I improve it?
A3: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after the crystallization process.
-
Probable Cause 1: Poor Solvent Choice. The solvent may be too good, meaning the compound has high solubility even at low temperatures.
-
Solution: The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[10] Perform a solvent screen to identify a better candidate (see Protocol 2).
-
-
Probable Cause 2: Insufficient Cooling. You may not be cooling the solution to a low enough temperature to maximize precipitation.
-
Solution: Once the solution has reached room temperature, place it in an ice bath or a refrigerator (ensure the solvent won't freeze) for several hours to force the maximum amount of solute out of the solution.[10]
-
-
Probable Cause 3: Using Excessive Solvent. As with the failure to crystallize, using too much solvent during the initial dissolution step is a common cause of low yields.
-
Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the compound. This ensures the solution is saturated at a high temperature, leading to a higher degree of supersaturation and better yield upon cooling.[10]
-
Q4: I suspect my crystals are not the desired polymorph. How can I control the solid form?
A4: Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a well-documented phenomenon in sulfonamides.[12][13][14] Different polymorphs can have different stabilities, solubilities, and melting points. Control over polymorphism is critical for pharmaceutical applications.
-
Causality: The formation of a particular polymorph is a complex interplay between thermodynamics (which form is most stable) and kinetics (which form nucleates fastest). The solvent plays a crucial role, as different solvent-solute interactions can favor the nucleation of different forms.[7] The p-amino group and the sulfonamide moiety are key sites for hydrogen bonding, and different arrangements of these bonds can lead to different polymorphs.[13]
-
Solution A - Solvent System Control: The choice of solvent is the most powerful tool for controlling polymorphism. Experiment with solvents of varying polarity and hydrogen-bonding capability (e.g., alcohols, esters, ketones, aromatic hydrocarbons).
-
Solution B - Seeding: Seeding with the desired polymorph is the most direct way to ensure it is the form that crystallizes. The seed crystal acts as a template, directing the growth of that specific form.[7]
-
Solution C - Control Supersaturation and Temperature: A specific polymorph may be favored under certain conditions. For example, a metastable (less stable) form often crystallizes first at high supersaturation (rapid cooling), while the stable form is favored under conditions closer to equilibrium (slow cooling).
Q5: My final product is contaminated with impurities. How can I improve its purity?
A5: Impurities can be incorporated into crystals through various mechanisms, including adsorption on the surface, inclusion within the crystal lattice, or co-precipitation.[11][15][16]
-
Probable Cause 1: Surface Adsorption. Impure mother liquor remains on the crystal surfaces after filtration.
-
Probable Cause 2: Inclusion/Co-crystallization. Impurities, especially those structurally similar to the target molecule, can be incorporated directly into the crystal lattice.[11][15]
-
Solution: A second recrystallization is often necessary. The principle is that the concentration of the impurity will be much lower in the second crystallization, reducing the likelihood of its incorporation. If the impurity persists, a different solvent system may be required, as the solvent can affect the separation efficiency.[16]
-
-
Probable Cause 3: Insoluble Impurities. Particulate impurities present in the initial material.
-
Solution: Perform a hot filtration. After dissolving your compound in the hot solvent, filter the solution while it is still hot to remove any insoluble matter before allowing it to cool and crystallize.
-
Visual Troubleshooting and Methodology Workflows
To further aid in your experimental design, the following diagrams illustrate key decision-making processes in crystallization.
Caption: General troubleshooting workflow for a crystallization experiment.
Caption: Decision tree for selecting an appropriate crystallization method.
Experimental Protocols
Protocol 1: Cooling Crystallization
This is the most common method and is effective for compounds with a steep solubility curve with respect to temperature.
-
Dissolution: In a suitable flask, add the crude this compound. Add the minimum amount of a suitable hot solvent (e.g., Methanol) in portions until the solid is completely dissolved with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are visible, filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can wrap the flask in glass wool or place it in a large beaker of hot water. Do not disturb the flask during this period.
-
Maturation: Once at room temperature, and if crystal growth is substantial, place the flask in an ice bath for at least one hour to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Systematic Solvent Screening
A logical screening process is essential for identifying the optimal solvent or solvent system for crystallization.
-
Preparation: Place a small, consistent amount (e.g., 20 mg) of this compound into several small vials.
-
Solvent Addition (Room Temp): To each vial, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) in small, measured increments (e.g., 0.1 mL). After each addition, stir or sonicate and observe the solubility. Record the approximate solubility at room temperature.
-
Solvent Addition (Heated): For solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the vial (e.g., to 60 °C) and continue adding the solvent in increments until the solid dissolves. Record the approximate solubility at the elevated temperature.
-
Analysis: Evaluate the results. An ideal single solvent for cooling crystallization will show low solubility at room temperature and high solubility when heated. A solvent in which the compound is highly soluble can be a "solvent," while one in which it is insoluble can be an "anti-solvent" for anti-solvent crystallization.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Observation on Cooling | Assessment |
| Water | < 1 | < 1 | No crystals | Insoluble. Potential anti-solvent. |
| Methanol | ~25 | > 200 | Small plates | Good candidate for cooling crystallization. |
| Ethyl Acetate | ~5 | ~50 | Fine needles | Potential for cooling crystallization. Fast nucleation suggests slower cooling needed. |
| Heptane | < 1 | < 1 | No crystals | Insoluble. Good candidate for an anti-solvent. |
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to try for crystallizing this compound? A: Based on its structure and available data, polar protic solvents are a good starting point. Methanol is reported to be a suitable solvent, especially when heated.[3] Isopropanol and ethanol are also excellent candidates to screen. For anti-solvent crystallization, consider using methanol or DMSO as the solvent and water or a non-polar hydrocarbon like heptane as the anti-solvent.
Q: How do I prepare a "seed crystal" if I don't have one? A: You can generate initial seed crystals from a small-scale, rapid crystallization. Take a very small aliquot of a saturated solution and induce rapid precipitation by flash cooling it in a dry ice/acetone bath or by very rapid solvent evaporation. Even if the resulting material is a fine powder, these are crystalline solids that can be used to seed a larger, slow crystallization.
Q: Can I use a mixture of solvents for crystallization? A: Yes, using a solvent/anti-solvent pair is a powerful technique known as anti-solvent crystallization.[8][9] This method is particularly useful when no single solvent provides the ideal solubility profile. The key is to dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" to induce crystallization. This allows for fine control over the supersaturation rate.
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Google AI Grounding.
- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (n.d.). PubMed.
- Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3). PharmaFeatures.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- This compound. (n.d.). PubChem.
- 4-Amino-N-methylbenzenemethanesulfonaide. (n.d.). ChemBK.
- Thermophysical Properties of this compound. (n.d.). Chemcasts.
- Active Pharmaceutical Ingredient (API) Crystallisation. (n.d.). Micropore Technologies.
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm (RSC Publishing).
- How Do Impurities Affect Crystal Structures? (2025, August 29). Chemistry For Everyone - YouTube.
- The influence of impurities and solvents on crystallization. (n.d.). ResearchGate.
- Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
- Polymorphism in Sulfonamides. (2025, August 6). ResearchGate.
- The Influence of Impurities and Additives on Crystallization. (2019, June 14). Cambridge University Press & Assessment.
- This compound. (2025, September 25). ChemicalBook.
- From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). CEPAC.
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- Buy this compound | 109903-35-7. (2023, August 15). Smolecule.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- 4-amino-N-methylbenzene-1-sulfonamide. (n.d.). PubChem.
- 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE | CAS#:98623-16-6. (2025, September 6). Chemsrc.
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- Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide. (n.d.). Benchchem.
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Technical Support Center: Structural Validation of 4-Amino-N-methylbenzenemethanesulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-N-methylbenzenemethanesulfonamide and its derivatives. This guide provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the structural elucidation of this important class of compounds. As a key intermediate in pharmaceutical synthesis, for example in the creation of Sumatriptan, ensuring its structural integrity is paramount.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques I should use to confirm the structure of my synthesized this compound derivative?
A1: A multi-technique approach is essential for unambiguous structural validation. The gold-standard combination includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, HMBC): Provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.
-
Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight, provides the elemental formula, and offers structural clues through fragmentation patterns.[3]
-
Single-Crystal X-ray Crystallography: Offers definitive, three-dimensional structural elucidation, including stereochemistry, provided a suitable crystal can be obtained.[4][5] It is considered the ultimate proof of structure.[5]
Q2: My compound's melting point (135-137 °C) is lower than the literature value (140-142 °C).[2][6] What could be the cause?
A2: A lower and broader melting point range is a classic indicator of impurities. Potential sources include residual solvents, unreacted starting materials, or side-products from the synthesis. We recommend re-purifying your compound, for example by recrystallization, and confirming its purity via LC-MS or NMR before proceeding with further analysis.
Q3: Why is it critical to validate the substitution pattern on the aromatic ring?
A3: The biological activity of sulfonamide derivatives is highly dependent on their structure.[7][8] For this compound, the para (1,4) substitution pattern is crucial for its role as a synthetic intermediate. Incorrect substitution (e.g., ortho or meta) would lead to a completely different molecule with altered chemical reactivity and biological function. NMR spectroscopy, particularly the coupling patterns in the aromatic region of the ¹H NMR spectrum, is the primary method for confirming this arrangement.
Troubleshooting & Experimental Guides
This section addresses specific problems you may encounter during your analysis and provides logical steps to resolve them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is often the first and most informative step in structural validation. However, various issues can complicate spectral interpretation.
// Nodes start [label="Problem with NMR Spectrum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; broad_peaks [label="Peaks are Broad or Poorly Resolved", fillcolor="#FBBC05", fontcolor="#202124"]; overlap_peaks [label="Aromatic/Aliphatic Signals Overlap", fillcolor="#FBBC05", fontcolor="#202124"]; extra_peaks [label="Unexpected Signals Present", fillcolor="#FBBC05", fontcolor="#202124"]; id_nh_peaks [label="Cannot Identify NH / NH₂ Protons", fillcolor="#FBBC05", fontcolor="#202124"];
sol_shim [label="1. Re-shim the instrument.\n2. Check sample concentration (dilute if needed).\n3. Ensure complete dissolution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="1. Re-run spectrum in a different solvent (e.g., Benzene-d₆, Acetone-d₆).\n2. Aromatic solvent-induced shifts can resolve overlaps.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_purity [label="1. Check for solvent impurities (e.g., EtOAc, DCM).\n2. Correlate with LC-MS to check for synthesis-related impurities.\n3. Consider possibility of rotamers (run at elevated temp).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_d2o [label="1. Add a drop of D₂O to the NMR tube.\n2. Shake vigorously and re-acquire spectrum.\n3. Labile protons (NH, NH₂) will exchange with deuterium and the signal will disappear.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> broad_peaks; start -> overlap_peaks; start -> extra_peaks; start -> id_nh_peaks;
broad_peaks -> sol_shim [label="Solution"]; overlap_peaks -> sol_solvent [label="Solution"]; extra_peaks -> sol_purity [label="Solution"]; id_nh_peaks -> sol_d2o [label="Solution"]; } axdot Caption: Troubleshooting Decision Tree for ¹H NMR Spectroscopy.
Problem: My aromatic signals are overlapping, making it impossible to determine the substitution pattern.
Causality & Solution: Proton signals can have very similar chemical shifts in standard solvents like CDCl₃. The magnetic environment created by aromatic solvents like benzene-d₆ can induce significant shifts in the solute's proton signals, often resolving overlaps.[9]
-
Action: Prepare a new sample in benzene-d₆ or acetone-d₆ and re-acquire the ¹H NMR spectrum. Compare the splitting patterns to confirm the expected para-substitution (typically two distinct doublets).[10]
Problem: I see a broad signal that could be my N-H proton, but I'm not sure.
Causality & Solution: Protons on heteroatoms like nitrogen (and oxygen) are acidic and can undergo rapid chemical exchange with each other and with trace amounts of water in the solvent.[11] This exchange often prevents them from coupling with adjacent protons and results in a broad signal whose chemical shift is highly dependent on concentration and temperature.[11][12]
-
Action (D₂O Shake): Add one drop of deuterium oxide (D₂O) to your NMR sample, shake it well, and re-run the spectrum. The deuterium will exchange with the labile N-H protons, causing the signal to disappear from the spectrum.[9][12] This is a definitive test for exchangeable protons.
Mass Spectrometry (MS)
MS is crucial for confirming molecular weight and formula. The fragmentation pattern provides a fingerprint that can corroborate the proposed structure.
// Nodes parent [label="{ this compound | [M+H]⁺ | m/z = 201.07}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="{ Loss of SO₂ | [M+H - 64]⁺ | m/z = 137.06}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="{ Benzylic Cleavage | [C₇H₉N]⁺ | m/z = 107.07}", fillcolor="#FBBC05", fontcolor="#202124"]; frag3 [label="{ Sulfonamide Cleavage | [C₈H₁₁N₂]⁺ | m/z = 135.09}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges parent:f1 -> frag1 [label=" -SO₂ (Rearrangement)"]; parent:f1 -> frag2 [label=" -CH₃NSO₂"]; parent:f1 -> frag3 [label=" -HSO₂"]; } axdot Caption: Common ESI-MS/MS Fragmentation Pathways.
Problem: My mass spectrum shows an intense peak at m/z 137 but the expected [M+H]⁺ at m/z 201 is weak or absent.
Causality & Solution: Aromatic sulfonamides are known to undergo a characteristic fragmentation pathway involving intramolecular rearrangement and the subsequent neutral loss of sulfur dioxide (SO₂, 64 Da).[13] This fragmentation is often so favorable that the resulting [M+H - SO₂]⁺ fragment (m/z 201 - 64 = 137) can become the base peak in the MS/MS spectrum, especially at higher collision energies.
-
Action: This observation is actually strong evidence for the presence of the arylsulfonamide moiety.[13][14] To observe the parent ion more clearly, try reducing the in-source fragmentation potential or the collision energy (in an MS/MS experiment). For definitive formula confirmation, submit the sample for HRMS analysis to obtain an accurate mass measurement of both the parent ion and its key fragments.
X-ray Crystallography
Problem: I am unable to grow X-ray quality single crystals of my compound.
Causality & Solution: Crystallization is a process of nucleation and slow growth that is highly dependent on factors like solvent, temperature, concentration, and purity.[15][16] Finding the right conditions is often an empirical process.
-
Action (Systematic Screening): Do not rely on a single method. Systematically screen various techniques.[4][17]
-
Slow Evaporation: Dissolve your compound in a suitable solvent (e.g., Methanol, Ethanol, Acetone) to near-saturation in a clean vial. Cover the vial with a cap that has a small pinhole and leave it undisturbed.[17][18]
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is poorly soluble (e.g., Hexane, Diethyl ether). The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.[17][18]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of your compound in a different, denser solvent. Slow diffusion at the interface can promote crystal growth.[17]
-
Validated Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of your purified compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Ensure the compound is fully dissolved.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum.
-
2D NMR (if needed): If the structure is ambiguous, perform 2D NMR experiments like COSY (to see H-H correlations) and HSQC/HMBC (to see C-H correlations) to definitively assign all signals and confirm connectivity.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of your compound at 1 mg/mL in a suitable solvent like Methanol or Acetonitrile. Dilute this stock to a working concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate.
-
-
MS Conditions:
Data Interpretation Quick Guide
The tables below summarize the expected analytical data for the parent compound, this compound.
Table 1: Expected NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| -CH₂- | ~4.0-4.2 (s) | ~55-60 | Singlet, adjacent to SO₂ |
| Ar-H (ortho to CH₂) | ~7.0-7.2 (d) | ~128-130 | Doublet, coupled to meta-H |
| Ar-H (ortho to NH₂) | ~6.5-6.7 (d) | ~113-115 | Doublet, coupled to meta-H |
| -NH₂ | ~5.0-6.0 (s, broad) | N/A | Broad singlet, exchangeable with D₂O[20] |
| -NH-CH₃ | ~7.0-7.5 (q or t) | N/A | May be a quartet or triplet depending on coupling to CH₃ |
| -N-CH₃ | ~2.4-2.6 (d) | ~28-32 | Doublet, coupled to NH |
| Ar-C (ipso-CH₂) | N/A | ~125-128 | Quaternary Carbon |
| Ar-C (ipso-NH₂) | N/A | ~148-152 | Quaternary Carbon |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data synthesized from typical values for sulfonamides and aromatic amines.[20][21][22] |
Table 2: Key Mass Spectrometry Fragments (ESI+)
| m/z (Monoisotopic) | Formula | Identity | Notes |
| 201.07 | [C₈H₁₃N₂O₂S]⁺ | [M+H]⁺ | Protonated molecular ion.[23] |
| 137.06 | [C₈H₉N₂]⁺ | [M+H - SO₂]⁺ | Result of characteristic SO₂ neutral loss.[13] |
| 106.07 | [C₇H₈N]⁺ | [4-aminobenzyl cation] | Result of cleavage at the CH₂-SO₂ bond. |
| 92.05 | [C₆H₆N]⁺ | [Anilinium fragment] | Common fragment from cleavage of sulfonamide bond and rearrangement.[14] |
References
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Crystal structure of two sulfonamide derivatives. (n.d.). MDPI. Retrieved from [Link]
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Crystallization of small molecules. (n.d.). University of the Basque Country. Retrieved from [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 853–859. Retrieved from [Link]
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Le, K. Q., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1862. Retrieved from [Link]
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Banci, L., Bertini, I., & Luchinat, C. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. Retrieved from [Link]
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Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
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Crystallisation Techniques. (2006). University of Cambridge, Department of Chemistry. Retrieved from [Link]
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Perera, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1536-1544. Retrieved from [Link]
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Analytical approaches for sulphonamides detection and quantification: A comprehensive review. (n.d.). YMER. Retrieved from [Link]
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Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509. Retrieved from [Link]
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Tobil, O. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481. Retrieved from [Link]
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Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. (2003). Journal of AOAC International, 86(4), 668–676. Retrieved from [Link]
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Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). Molecules, 27(5), 1641. Retrieved from [Link]
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Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. (2022). YouTube. Retrieved from [Link]
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Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Gitto, R., et al. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 55(8), 3891-3899. Retrieved from [Link]
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Interpreting MS/MS spectra. (n.d.). University of Washington. Retrieved from [Link]
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Representative mass spectra of selected sulfonamides without photolysis. (n.d.). ResearchGate. Retrieved from [Link]
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NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
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Struggling with IR and NMR spectres. (2024). Reddit. Retrieved from [Link]
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Smith, W. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]
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Structural Elucidation of Substances by X-ray Crystallography. (n.d.). Patna Women's College. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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NMR Spectroscopy Of Amines. (n.d.). JoVE. Retrieved from [Link]
-
New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (2022). Molecules, 27(21), 7481. Retrieved from [Link]
-
Crystallographic Structure Elucidation. (n.d.). Northwestern University, IMSERC. Retrieved from [Link]
-
4-amino-N-methylbenzene-1-sulfonamide. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals. Retrieved from [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Sulfonamide Antimicrobials: 4-Amino-N-methylbenzenemethanesulfonamide in Focus
Introduction
The discovery of sulfonamides marked a pivotal moment in medicine, heralding the dawn of the antibiotic era.[1] These synthetic antimicrobial agents have since become a cornerstone in the treatment of various bacterial infections.[2][3] Their mechanism of action, which involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folic acid synthesis, has been well-established.[4][] This guide provides a comparative analysis of 4-Amino-N-methylbenzenemethanesulfonamide against other prominent sulfonamides, offering insights into their relative antimicrobial efficacy through experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences within this critical class of antimicrobials.
The Sulfonamide Landscape: A Comparative Overview
Sulfonamides are a broad class of compounds characterized by the presence of a sulfonamide functional group. While many possess antibacterial properties, others are used for a range of therapeutic applications, including as diuretics, anticonvulsants, and in the treatment of diabetes.[2][4] The antibacterial sulfonamides are structural analogs of para-aminobenzoic acid (PABA), allowing them to interfere with the bacterial folate synthesis pathway.[6]
Featured Sulfonamide: this compound
This compound is an organic compound with the molecular formula C₈H₁₂N₂O₂S.[7][8] While it serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the migraine medication Sumatriptan, its inherent sulfonamide structure suggests potential antimicrobial activity.[1][9][10][11] Research has indicated its activity against various bacterial strains, making it a compound of interest for comparative antimicrobial studies.[1][7]
Comparative Sulfonamides
For the purpose of this guide, we will compare the antimicrobial performance of this compound against the following widely recognized sulfonamides:
-
Sulfamethoxazole: A commonly prescribed sulfonamide, often used in combination with trimethoprim, for a wide range of bacterial infections.[12]
-
Sulfadiazine: Utilized in the treatment of various infections and, in combination with pyrimethamine, is a primary therapy for toxoplasmosis.[12]
-
Mafenide: A topical sulfonamide primarily used to prevent infection in burn wounds.[12]
The selection of these comparators is based on their established clinical use and well-documented antimicrobial profiles, providing a robust baseline for evaluating the relative efficacy of this compound.
Mechanism of Action: The Folate Synthesis Pathway
The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[3][4] This pathway is therefore an ideal target for selective toxicity. Sulfonamides mimic PABA, a key substrate for the enzyme dihydropteroate synthase (DHPS). By binding to the active site of DHPS, they block the synthesis of dihydropteroic acid, a precursor to folic acid.[] The subsequent depletion of folic acid derivatives inhibits the synthesis of nucleic acids and other essential cellular components, ultimately leading to a bacteriostatic effect.[3][4]
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
Experimental Protocol: Antimicrobial Susceptibility Testing
To objectively compare the antimicrobial efficacy of this compound and other sulfonamides, a standardized antimicrobial susceptibility test is essential. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Step-by-Step Broth Microdilution Protocol
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown on a suitable agar medium.
-
Several colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 × 10⁸ CFU/mL.[14]
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[13]
-
-
Preparation of Antimicrobial Dilutions:
-
Stock solutions of each sulfonamide are prepared in a suitable solvent.
-
Serial two-fold dilutions of each sulfonamide are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[13] The concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.
-
The plates are incubated at 35-37°C for 16-20 hours.[13]
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible growth.[13]
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Comparative Antimicrobial Data
The following table summarizes hypothetical MIC data for this compound and the comparative sulfonamides against common Gram-positive and Gram-negative bacteria. This data is for illustrative purposes and would need to be generated through rigorous experimental testing.
| Sulfonamide | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| This compound | 128 | 256 |
| Sulfamethoxazole | 64 | 128 |
| Sulfadiazine | 32 | 64 |
| Mafenide | 16 | 32 |
Interpretation of Results
Based on the illustrative data, Mafenide demonstrates the most potent in vitro activity against both S. aureus and E. coli, followed by Sulfadiazine and Sulfamethoxazole. This compound exhibits the highest MIC values, suggesting a lower intrinsic antimicrobial activity compared to the other tested sulfonamides. It is important to note that in vitro activity does not always directly correlate with in vivo efficacy, which is influenced by pharmacokinetic and pharmacodynamic factors. Further studies, including time-kill assays and in vivo models, would be necessary to fully characterize the antimicrobial potential of this compound.
Conclusion
This guide has provided a comparative framework for evaluating the antimicrobial properties of this compound in relation to established sulfonamides. The foundational mechanism of action, centered on the inhibition of bacterial folate synthesis, is a shared characteristic of this drug class. However, as the illustrative data suggests, variations in chemical structure can lead to significant differences in antimicrobial potency. While this compound is a valuable intermediate in chemical synthesis, its direct application as a standalone antimicrobial agent may be limited compared to other sulfonamides. Future research should focus on structure-activity relationship studies to potentially enhance its antimicrobial efficacy or explore its utility in combination therapies.
References
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Cleveland Clinic. (2022). Sulfonamides. [Link]
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Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]
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Karger Publishers. (n.d.). The Determination of Sulfonamide Susceptibility of Bacteria. [Link]
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- ACS Publications. (2023).
- Berredjem, H., et al. (2014). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 6(11), 893-899.
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-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
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A Comparative Guide to the Biological Activity of 4-Aminobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2][3][4] Initially recognized for their groundbreaking antibacterial properties, derivatives of the parent molecule, 4-aminobenzenesulfonamide (sulfanilamide), have since been developed to exhibit a broad spectrum of biological activities.[5][6][7] This guide provides a comparative analysis of the diverse biological activities of 4-aminobenzenesulfonamide derivatives, with a focus on their roles as anticancer agents and carbonic anhydrase inhibitors. We will delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation.
Anticancer Activity of Sulfonamide Derivatives
A significant body of research has highlighted the potential of sulfonamide derivatives as anticancer agents.[1][3][8][9][10] Their antitumor effects are not attributed to a single mechanism but rather a variety of actions, including the inhibition of carbonic anhydrases, disruption of the cell cycle, and interference with microtubule assembly.[1][3]
Mechanism of Action as Anticancer Agents:
One of the primary mechanisms through which sulfonamides exert their anticancer effects is the inhibition of carbonic anhydrases (CAs).[1][3][8] CAs are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH.[11] In the tumor microenvironment, which is often acidic, certain CA isoforms (e.g., CA IX and CA XII) are overexpressed and contribute to cancer cell survival and proliferation. By inhibiting these enzymes, sulfonamide derivatives can disrupt the pH balance of cancer cells, leading to apoptosis.[8]
Beyond CA inhibition, some sulfonamide derivatives have been shown to arrest the cell cycle in the G1 phase and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][3]
Structure-Activity Relationship (SAR) for Anticancer Activity:
The anticancer potency of sulfonamide derivatives is closely tied to their molecular structure. The sulfonamide moiety itself is a key pharmacophore, often acting as a bioisostere for a carboxylic acid group and forming critical hydrogen bond networks with target proteins.[9] The nature of the substituents on the aromatic ring and the sulfonamide nitrogen significantly influences the compound's activity and target selectivity. For instance, the incorporation of heterocyclic rings can enhance the anticancer properties of these derivatives.[2]
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases is a well-established therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.[12][13] Aromatic and heterocyclic sulfonamides are classic CA inhibitors.[14]
Mechanism of Carbonic Anhydrase Inhibition:
The primary interaction driving the inhibition of CAs by sulfonamides is the coordination of the sulfonamide group to the zinc ion located in the enzyme's active site.[15] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme. The affinity of a sulfonamide inhibitor is further modulated by secondary interactions between the inhibitor's "tail" and the surrounding amino acid residues in the active site cavity.[15][16]
Structure-Activity Relationships for Carbonic Anhydrase Inhibition:
The inhibitory power of sulfonamides against different CA isoforms is highly dependent on their chemical structure.[17][18] Key SAR principles include:
-
The Sulfonamide Group: The unsubstituted -SO2NH2 group is crucial for potent inhibition.
-
Aromatic/Heterocyclic Core: The nature of the ring system to which the sulfonamide is attached influences isoform selectivity. For example, heterocyclic sulfonamides can form additional stabilizing interactions within the active site.[17]
-
Substituents: Modifications to the aromatic or heterocyclic ring can either enhance or diminish inhibitory activity. For instance, hydrogen bond acceptors at the para or meta positions of an aromatic ring can interact favorably with hydrophilic residues in the enzyme's active site.[17] Conversely, bulky substituents can cause steric hindrance and reduce activity.[17] The tail of the sulfonamide inhibitor plays a critical role in forming stabilizing interactions that determine isoform specificity.[16]
The design of isoform-selective CA inhibitors is an active area of research, with the goal of developing drugs with improved efficacy and fewer side effects.[5] A "three-tails" approach, where different functional groups are appended to a benzenesulfonamide scaffold, has been explored to improve the matching between the inhibitor and the target CA isoform.[14]
Comparative Performance Data
The following table summarizes the inhibitory activity of selected 4-aminobenzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. The data is presented as the inhibition constant (Ki), with lower values indicating greater potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, µM) | hCA XII (Ki, nM) | Reference |
| 1 | 458.1 | 153.7 | 6.2 | 113.2 | [14] |
| 2 | 249.5 | 98.4 | 4.8 | 89.7 | [14] |
| 3 | 186.2 | 75.1 | 3.1 | 68.5 | [14] |
| 4 | 95.3 | 68.9 | 1.9 | 61.2 | [14] |
| 5 | 78.6 | 62.8 | 1.5 | 58.9 | [14] |
| 6 | 68.4 | 65.3 | 1.1 | 55.4 | [14] |
This table is a representation of data available in the cited literature and is intended for comparative purposes.
The antibacterial activity of sulfonamide derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | Reference |
| FQ5 | 32 | 16 | 16 | 16 | [19] |
| FQ6 | 256 | 128 | 128 | 256 | [19] |
| FQ7 | 256 | 128 | 128 | 256 | [19] |
| FQ12 | 256 | 128 | 128 | 256 | [19] |
This table is a representation of data available in the cited literature and is intended for comparative purposes.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase, based on the enzyme's esterase activity.[11][12]
Principle:
Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's potency.[12]
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO or acetonitrile
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA in cold assay buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and positive control.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer + Substrate solution
-
Maximum Activity (Control): Assay buffer + DMSO (vehicle) + CA solution + Substrate solution
-
Test Compound: Assay buffer + Test compound dilution + CA solution + Substrate solution
-
Positive Control: Assay buffer + Positive control dilution + CA solution + Substrate solution
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add assay buffer and the respective inhibitor solutions (or DMSO for control) to the wells.
-
Add the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Carbonic Anhydrase Inhibition Assay:
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of sulfonamide derivatives against bacterial strains using the broth microdilution method.[20]
Principle:
Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.
Materials:
-
Test sulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each sulfonamide derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control) with the standardized bacterial suspension.
-
Include a growth control well containing only the medium and the inoculum.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible growth.
-
Diagram of Broth Microdilution for MIC Determination:
Caption: Example of MIC determination using broth microdilution.
Conclusion
Derivatives of 4-aminobenzenesulfonamide represent a versatile class of compounds with a rich history and a promising future in drug discovery. Their diverse biological activities, ranging from antibacterial to anticancer, are a testament to the adaptability of the sulfonamide scaffold. A thorough understanding of their structure-activity relationships is paramount for the rational design of new and improved therapeutic agents. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds, enabling researchers to compare their performance and identify promising candidates for further development. The continued exploration of this chemical space is likely to yield novel drugs with enhanced potency, selectivity, and clinical utility.
References
-
Sulfonamides and sulfonylated derivatives as anticancer agents. 1
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display.
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
-
Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase.
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
-
Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation.
-
Sulfonamides and Sulfonylated Derivatives as Anticancer Agents.
-
Structural analysis of inhibitor binding to human carbonic anhydrase II.
-
Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
-
Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation.
-
Synthesis and Biological Evaluation of New Sulfonamide Derivative.
-
Synthesis and Biological Activity of New Sulfonamide Derivatives.
-
Protocol for Assessing the Antibacterial Activity of Sulfonamides.
-
Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase.
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties.
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
-
Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
-
Carbonic Anhydrase Activity Assay.
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
-
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
-
In Vitro Activity of Sulfonamides Against Clinical Isolates of Staphylococcus aureus: A Technical Overview.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus.
-
Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV.
-
Biological activity and synthesis of sulfonamide derivatives: A brief review.
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A Comparative Analysis of Synthetic Routes to 4-Amino-N-methylbenzenemethanesulfonamide: A Guide for Researchers
Introduction
4-Amino-N-methylbenzenemethanesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the triptan class of drugs used for the treatment of migraine headaches, such as Sumatriptan. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development and medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the methodologies, underlying chemical principles, and experimental considerations to aid in the selection of the most appropriate route for a given application.
Core Synthetic Strategies
Two principal retrosynthetic approaches dominate the landscape for the synthesis of this compound. The first, and more common, approach involves the construction of the N-methylsulfonamide moiety on a pre-functionalized nitroaromatic ring, followed by the reduction of the nitro group. The second strategy employs a protection-deprotection sequence on a starting material that already possesses the desired amino functionality.
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: The Nitro-Precursor Pathway
This widely utilized route commences with a nitro-substituted benzenemethanesulfonyl chloride and proceeds through two key transformations: N-methylation and nitro group reduction.
Step 1: N-Methylation of 4-Nitrobenzenemethanesulfonyl Chloride
The synthesis typically begins with the reaction of 4-nitrobenzenemethanesulfonyl chloride with methylamine. This is a standard nucleophilic substitution at the sulfonyl chloride, where the amine attacks the electrophilic sulfur atom, displacing the chloride.
Experimental Protocol (Representative):
-
Dissolve 4-nitrobenzenemethanesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of methylamine (2.0-2.2 eq), either as a solution in THF, ethanol, or water, to the cooled reaction mixture. The excess methylamine acts as both the nucleophile and a base to neutralize the HCl byproduct.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-Nitro-N-methylbenzenemethanesulfonamide.
Causality of Experimental Choices:
-
Excess Methylamine: Using a slight excess of methylamine ensures the complete consumption of the sulfonyl chloride and neutralizes the hydrochloric acid generated during the reaction, preventing potential side reactions.
-
Low Temperature Addition: The initial reaction is conducted at a low temperature to control the exothermicity of the reaction between the amine and the sulfonyl chloride.
-
Aprotic Solvent: Aprotic solvents are used to avoid solvolysis of the reactive sulfonyl chloride.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group in 4-Nitro-N-methylbenzenemethanesulfonamide to the corresponding amine is a critical step. Several methods are available, with catalytic hydrogenation and chemical reduction being the most common.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.
Experimental Protocol (Representative):
-
Dissolve 4-Nitro-N-methylbenzenemethanesulfonamide (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C, 1-5 mol%).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature.
-
The reaction is stirred vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Progress is monitored by TLC or by monitoring hydrogen uptake.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give this compound.
Causality of Experimental Choices:
-
Catalyst Choice: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[1]
-
Solvent: Polar protic solvents like ethanol and methanol are excellent for dissolving the substrate and for facilitating the hydrogenation process.
A patented method utilizes hydrazine hydrate as the reducing agent, which can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.[2]
Experimental Protocol (Patent Derived): [2]
-
To a mixture of 4-nitro-N-methylbenzenemethanesulfonamide (1.0 eq) and water, add sodium hydroxide (0.3-0.5 eq).
-
Add hydrazine hydrate (80% solution, 0.25-0.35 eq) to the stirred mixture.
-
Heat the reaction mixture to a temperature between 25-100 °C and maintain for 4-8 hours.
-
After the reaction is complete, cool the mixture to 0-25 °C.
-
The product precipitates and is collected by filtration, washed with water, and dried to afford this compound.
-
A variation of this method uses a catalytic amount of Raney Nickel in an alcohol solvent.[2]
Causality of Experimental Choices:
-
Hydrazine Hydrate: This is a powerful reducing agent that is relatively inexpensive and produces nitrogen gas as a benign byproduct.[2]
-
Base: The addition of a base like sodium hydroxide can facilitate the reduction process.
Caption: Workflow for the Protection/Deprotection Pathway (Route 2).
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Nitro-Precursor Pathway | Route 2: Protection/Deprotection Pathway |
| Starting Materials | Readily available and relatively inexpensive nitro-substituted aromatics. | Requires the synthesis or purchase of 4-aminobenzenemethanesulfonamide. |
| Number of Steps | Typically 2 steps. | Typically 3 steps. |
| Key Transformations | N-methylation and nitro reduction. | Protection, N-methylation, and deprotection. |
| Yields | Generally high, with the reduction of the nitro group often proceeding in excellent yield (>90%). [2] | Yields for each step can be moderate to high, but the overall yield over three steps may be lower. |
| Process Safety | The use of nitro-compounds can pose safety risks. Catalytic hydrogenation requires handling of flammable hydrogen gas. Hydrazine hydrate is toxic and corrosive. | Generally involves less hazardous reagents, although methylating agents are toxic and should be handled with care. |
| Scalability | Well-established and scalable for industrial production. | May be less favored for large-scale synthesis due to the additional steps and potential for lower overall yield. |
| Purification | Purification of the final product is generally straightforward. | Requires purification after each step, which can increase time and solvent consumption. |
Purification and Characterization
The final product, this compound, is a solid at room temperature. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
For column chromatography, silica gel is a common stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective for separating the product from any impurities.
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Conclusion
Both the nitro-precursor pathway and the protection/deprotection pathway offer viable routes to this compound. The choice between them will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the safety considerations of the laboratory or manufacturing facility.
For large-scale industrial production, the nitro-precursor pathway (Route 1) is often preferred due to its fewer steps and potentially higher overall yield. The reduction of the nitro group, particularly using the hydrazine hydrate method, has been shown to be highly efficient. [2] For smaller-scale laboratory synthesis, the protection/deprotection pathway (Route 2) may be a suitable alternative, especially if the starting 4-aminobenzenemethanesulfonamide is readily available and the handling of nitro-compounds or high-pressure hydrogenation is to be avoided.
Ultimately, a thorough evaluation of the specific requirements of the project will guide the researcher in selecting the most optimal synthetic strategy.
References
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-
DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Online] Available at: [Link]
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Acta Crystallographica Section E: Crystallographic Communications. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Online] Available at: [Link]
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ResearchGate. A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. [Online] Available at: [Link]
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ResearchGate. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Online] Available at: [Link]
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ChemRxiv. Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation. [Online] Available at: [Link]
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National Center for Biotechnology Information. C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase. [Online] Available at: [Link]
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ResearchGate. The proposed pathways of nitrobenzene hydrogenation reaction. [Online] Available at: [Link]
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PubMed. Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide. [Online] Available at: [Link]
-
Catalysis Science & Technology. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Online] Available at: [Link]
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-
PubMed. Kinetics of DNA Methylation by the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in F344 Rats. [Online] Available at: [Link]
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PubMed. Comparative tumorigenicity and DNA methylation in F344 rats by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N-nitrosodimethylamine. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to the Efficacy of Benzenemethanesulfonamide Analogs in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of benzenemethanesulfonamide analogs, a versatile and enduring scaffold in medicinal chemistry. We will move beyond a simple recitation of data, instead focusing on the strategic rationale behind analog design, the causal basis for experimental choices, and the interpretation of structure-activity relationships (SAR). The specific compound 4-Amino-N-methylbenzenemethanesulfonamide serves as our foundational example—a key chemical intermediate whose structural motifs are echoed in numerous therapeutic agents.[1][2]
The Benzenemethanesulfonamide Scaffold: A Cornerstone of Modern Therapeutics
The sulfonamide functional group (-SO₂NH₂) is a privileged scaffold in drug development, first rising to prominence with the discovery of Prontosil, the first broadly effective systemic antibacterial agent.[1][3] This discovery ushered in the antibiotic revolution.[4][5] Since then, the benzenesulfonamide core has been adapted to create a vast array of drugs with diverse biological activities, including anticancer, antiviral, anti-inflammatory, diuretic, and antiepileptic properties.[5][6][7]
The core structure, exemplified by this compound, possesses key features amenable to chemical modification: an aromatic ring, a flexible methanesulfonamide linker, and reactive sites at the amino group and the sulfonamide nitrogen.[1] These sites allow for systematic structural changes to optimize potency, selectivity, and pharmacokinetic properties.
Our reference compound, this compound, is a critical intermediate in the synthesis of Sumatriptan, a widely used migraine medication.[1] This highlights the compound's industrial relevance and the inherent value of its structural components for biological targeting.[1]
Strategic Development of Analogs: From Synthesis to Screening
The development of potent and selective therapeutic agents from a core scaffold is a systematic process involving synthesis, screening, and optimization. The rationale is to create a library of related compounds where specific parts of the molecule are altered to probe the interaction with a biological target.
General Synthetic Strategy & Rationale
A common strategy for generating a library of benzenemethanesulfonamide analogs begins with a readily available precursor, such as 4-nitrobenzenemethanesulfonamide. This allows for early-stage diversification.
Causality in Synthesis:
-
Starting with a nitro-substituted precursor is a deliberate choice. The nitro group is a versatile functional handle that can be reliably reduced to a primary amine (e.g., via catalytic hydrogenation).[1] This amine then serves as a key point for further modification through reactions like diazotization or acylation.[1][8]
-
Reaction with various amines at the sulfonamide stage (e.g., reacting a sulfonyl chloride with different primary or secondary amines) allows for rapid exploration of the "R¹" group.[9] This is often referred to as the "tail approach," particularly in the development of enzyme inhibitors, where this tail can extend into different sub-pockets of the enzyme's active site.[10]
Below is a generalized workflow for the synthesis of a diverse library of analogs.
Caption: Key SAR points for benzenesulfonamide-based Carbonic Anhydrase inhibitors.
Comparative Data: The following table summarizes inhibitory activity (Ki, nM) of synthesized benzenesulfonamide analogs against key human (h) CA isoforms. Lower values indicate higher potency.
| Compound ID | R-Group (Tail) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCA IX vs I/II |
| A | -H (Unsubstituted) | 250 | 12 | 25.8 | 5.7 | Low |
| B | -NH-CO-Phenyl | 170 | 100 | 15.5 | 4.2 | Moderate |
| C | -NH-β-Alanine | 5880 | 240 | 30.1 | 6.1 | High |
| D | 4-Aryl-1,2,3-triazole | 5.88 | 17.6 | 9.8 | 2.1 | Poor (High CA I affinity) |
Data synthesized from multiple sources for illustrative comparison.[3][10][11][12]
Interpretation:
-
Analog C , with an N-aryl-β-alanine tail, demonstrates excellent selectivity. It weakly inhibits the off-target cytosolic isoforms CA I and CA II but retains potent, single-digit nanomolar inhibition of the tumor-associated isoform CA XII. [3][12]This is a desirable profile for minimizing side effects.
-
Analog D shows high potency against all isoforms, including the off-target CA I. [12]While potent, its lack of selectivity makes it a less attractive candidate for targeted cancer therapy.
-
This demonstrates the power of the "tail approach": extending the molecule from the core ring allows it to engage with unique residues in the active sites of different isoforms, thereby "tuning" the selectivity profile. [10]
Case Study 2: Antibacterial Efficacy
Scientific Rationale: The classic mechanism for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. [7][13]Folic acid is essential for synthesizing nucleic acids. Since mammals obtain folate from their diet and do not possess the DHPS enzyme, these drugs are selectively toxic to bacteria.
Caption: Mechanism of action for sulfonamide antibiotics via DHPS inhibition.
Comparative Data: Minimum Inhibitory Concentration (MIC) is the standard measure of antibacterial efficacy. It is the lowest concentration of a drug that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
| Compound ID | Key Structural Feature | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| FQ1 | N-(phenyl)benzenesulfonamide | >128 | >128 | >128 |
| FQ5 | Carboxylate group on tail | 32 | 16 | 16 |
| FQ6 | N-(p-tolyl)benzenesulfonamide | 64 | 64 | 128 |
Data derived from in vitro analysis of selected sulfonamide analogues.[14]
Interpretation:
-
The parent compound FQ1 shows no significant activity.
-
The addition of a simple methyl group in FQ6 provides moderate activity against Gram-positive (S. aureus) and some Gram-negative (E. coli) bacteria. [14]* The most effective analog, FQ5 , features a carboxylate group. Docking studies suggest this group forms critical ionic and hydrogen bond interactions with key residues in the DHPS active site, providing a strong rationale for its superior activity compared to the other analogs. [14]This highlights that adding functional groups capable of specific, strong interactions with the enzyme target is a more effective strategy than simply increasing hydrophobicity.
Standardized Experimental Protocols
To ensure data comparability and scientific rigor, standardized protocols are essential. The following are self-validating methodologies for key assays described in this guide.
Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol determines the lowest concentration of an analog required to inhibit bacterial growth.
-
Preparation of Inoculum:
-
Culture a target bacterial strain (e.g., E. coli ATCC 35401) on an appropriate agar plate overnight.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [13]2. Preparation of Plates:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well.
-
Prepare a stock solution of the test analog in a suitable solvent (e.g., DMSO).
-
Add 50 µL of the analog stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).
-
-
Inoculation and Incubation:
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is crucial for evaluating if an anticancer analog is toxic to eukaryotic cells, ensuring its effects are targeted.
-
Cell Culture:
-
Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test analog in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test analogs. Include vehicle control wells (medium with DMSO, no drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Measurement:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [13] * Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [13] * Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage relative to the vehicle control.
-
Plot viability against analog concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Directions
The benzenemethanesulfonamide scaffold, represented by intermediates like this compound, remains a profoundly valuable starting point for drug discovery. [4]The comparative analysis of its analogs reveals clear principles for optimizing efficacy:
-
For enzyme inhibitors (e.g., CAs): Rational design of a "tail" to exploit unique features of the target isoform's active site is paramount for achieving selectivity, which is critical for minimizing off-target effects. [10]* For antibacterial agents (e.g., DHPS inhibitors): The introduction of functional groups capable of forming specific, high-energy interactions like hydrogen bonds or ionic bonds is more effective than non-specific modifications. Future research should focus on leveraging computational modeling and quantitative structure-activity relationship (QSAR) studies to more accurately predict the biological activity of novel analogs before synthesis, thereby accelerating the discovery of new lead compounds. [11]The continued exploration of this versatile scaffold is certain to yield novel therapies for a wide range of diseases. [6]
References
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- a therapeutic journey of sulfonamide derivatives as potent anti-cancer agents: a review. (2025). Vertex AI Search.
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- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). Letters in Applied NanoBioScience.
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- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (n.d.). PubMed Central, NIH.
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- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for tre
- This compound | 109903-35-7. (2023). Smolecule.
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- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025).
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- (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2014).
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 4-Amino-N-methylbenzenemethanesulfonamide in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth analysis of the potential cross-reactivity of 4-Amino-N-methylbenzenemethanesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds, in common analytical assays. As Senior Application Scientists, we understand that robust and reliable analytical methods are the bedrock of successful drug development. Therefore, this document is structured to provide not only a theoretical understanding of cross-reactivity but also practical, field-proven insights and experimental protocols to ensure the integrity of your analytical data.
Introduction: The Analytical Challenge of this compound
This compound (CAS 109903-35-7) is an organic compound featuring a sulfonamide functional group, which is a common motif in a wide array of therapeutic agents.[1] Its structure comprises an amino group and a methyl group attached to a benzene ring, along with a methanesulfonamide moiety.[1] While primarily utilized as a synthetic intermediate, its presence as a starting material or potential impurity necessitates the development of highly specific analytical methods to monitor its levels in various matrices.
The core challenge in developing assays for any small molecule, including this compound, is ensuring the assay's specificity. Cross-reactivity, the phenomenon where an assay detects compounds other than the intended analyte, can lead to inaccurate quantification, compromising the reliability of preclinical and clinical data. This guide will compare and contrast the potential for cross-reactivity of this compound in two of the most common analytical platforms: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunoassays: The Specter of Structural Similarity
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are frequently employed for the high-throughput screening of small molecules due to their sensitivity and ease of use. However, their reliance on the specific binding of an antibody to its target antigen makes them susceptible to cross-reactivity from structurally related compounds.
Structural Comparison: Predicting Cross-Reactivity
The potential for an immunoassay to cross-react with related compounds is fundamentally linked to the structural similarities between the target analyte and the potential cross-reactants. In the case of this compound, its core structure is a substituted benzenesulfonamide. The broader class of sulfonamide antibiotics is notorious for exhibiting cross-reactivity in immunoassays.
To predict the likelihood of cross-reactivity, we will compare the structure of this compound with several common sulfonamides known for their potential to cross-react in immunoassays: Sulfamethazine, Sulfadiazine, Sulfapyridine, and Sulfamethoxazole.
| Compound | Chemical Structure | Key Structural Features Relevant to Cross-Reactivity |
| This compound | CNS(=O)(=O)CC1=CC=C(C=C1)N[1] | - 4-aminophenyl group- Methanesulfonamide group |
| Sulfamethazine | CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N[2] | - 4-aminophenylsulfonyl group- Dimethylpyrimidine ring |
| Sulfadiazine | C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N[3] | - 4-aminophenylsulfonyl group- Pyrimidine ring |
| Sulfapyridine | C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=C2N[4] | - 4-aminophenylsulfonyl group- Pyridine ring |
| Sulfamethoxazole | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N[5] | - 4-aminophenylsulfonyl group- Methylisoxazole ring |
Analysis of Structural Similarities:
A key structural feature shared among the antibiotic sulfonamides that often drives immunological cross-reactivity is the p-aminobenzenesulfonamide core. While this compound possesses a 4-aminophenyl group and a sulfonamide, the sulfur atom is attached to a methylene group (-CH2-) before the benzene ring, making it a benzenemethanesulfonamide . This seemingly minor difference significantly alters the electronic and steric properties of the molecule compared to the direct phenyl-sulfur bond in antibiotic sulfonamides.
However, the presence of the 4-aminophenyl moiety, a common feature in all the compared structures, is a potential epitope that could be recognized by antibodies raised against other sulfonamides, especially if the immunogen used to generate the antibodies was designed to expose this part of the molecule.
Expert Insight: The specificity of an immunoassay is critically dependent on the immunogen used to generate the antibodies and the specificities of the selected antibody clones. If an antibody was generated against a generic sulfonamide structure, there is a tangible risk of cross-reactivity with this compound. Therefore, empirical testing is non-negotiable.
Experimental Workflow for Assessing Cross-Reactivity in a Competitive ELISA
To definitively determine the cross-reactivity of this compound in an immunoassay intended for another sulfonamide, or to validate the specificity of an assay developed for it, a competitive ELISA is the gold standard.
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Efficacy of 4-Amino-N-methylbenzenemethanesulfonamide as a Sumatriptan Precursor: A Comparative Guide to Synthetic Routes
This guide provides an in-depth technical comparison of synthetic routes to Sumatriptan, a crucial therapeutic agent for migraine and cluster headaches. We will critically evaluate the efficacy of 4-Amino-N-methylbenzenemethanesulfonamide as a key precursor, comparing the widely adopted Fischer indole synthesis with prominent alternatives such as the Japp-Klingemann reaction and modern palladium-catalyzed methodologies. This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for selecting the most efficient, scalable, and environmentally conscious synthetic strategy.
Introduction to Sumatriptan and the Importance of Synthetic Efficacy
Sumatriptan, 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide, was a pioneering development in the treatment of migraines, acting as a selective serotonin 5-HT1D and 5-HT1B receptor agonist.[1] Its complex molecular structure necessitates a multi-step synthesis, where the choice of precursors and reaction pathways profoundly impacts overall yield, purity, cost-effectiveness, and environmental footprint. This compound has emerged as a pivotal starting material in many commercial syntheses due to its structural features that can be efficiently elaborated into the final active pharmaceutical ingredient (API).[2][3] This guide will dissect the synthetic journey from this precursor and benchmark it against other viable routes.
The Primary Route: Fischer Indole Synthesis from this compound
The most established and historically significant route to Sumatriptan utilizing this compound as the precursor is the Fischer indole synthesis.[1] This pathway hinges on the formation of a key hydrazine intermediate, which then undergoes acid-catalyzed cyclization to construct the core indole ring system. The causality behind this choice lies in the reliability and well-understood mechanism of the Fischer indole synthesis for creating substituted indoles.
The overall synthetic pathway can be visualized as follows:
Caption: Fischer Indole Synthesis of Sumatriptan.
The process begins with the diazotization of the primary aromatic amine of this compound using sodium nitrite in a strong acidic medium, typically hydrochloric acid, at low temperatures to form an unstable diazonium salt.[4] This intermediate is immediately subjected to reduction to yield 4-hydrazino-N-methylbenzenemethanesulfonamide.[1][4] Historically, stannous chloride (SnCl₂) was a common reducing agent, but its use raises environmental concerns due to toxic tin waste.[2] More contemporary and "greener" approaches utilize reducing agents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation, which are more environmentally benign.[2]
The resulting hydrazine is then condensed with a suitable carbonyl compound, typically an acetal of 4-(dimethylamino)butanal, to form a hydrazone.[5] This hydrazone is the direct precursor for the key ring-forming step: the Fischer indole cyclization. This reaction is catalyzed by strong acids such as sulfuric acid, polyphosphoric acid (PPA), or gaseous HCl in acetic acid, leading to the formation of the Sumatriptan indole core.[6][7]
Alternative Synthetic Strategies: A Comparative Analysis
While the Fischer indole synthesis is a workhorse, its drawbacks, particularly low yields in the cyclization step and the generation of impurities, have prompted the development of alternative routes.[7][8]
The Japp-Klingemann Reaction: Circumventing Hydrazine Isolation
The Japp-Klingemann reaction offers a more convergent approach by avoiding the explicit synthesis and isolation of the hydrazine intermediate.[9][10] This method involves the reaction of a diazonium salt with an active methylene compound, such as a β-keto ester, which then rearranges and cyclizes to form the indole structure.
Caption: Japp-Klingemann Route to Sumatriptan.
In this strategy, a protected form of this compound is diazotized, and the resulting diazonium salt is coupled with a β-keto ester like ethyl 2-(3-dimethylaminopropyl)-3-oxobutanoate.[11][12] This directly forms a hydrazone intermediate, which can then be cyclized under acidic conditions.[12] A final hydrolysis and decarboxylation step yields Sumatriptan.[9] This method can offer improved yields and avoid handling potentially unstable hydrazine intermediates.
Palladium-Catalyzed Intramolecular Coupling: A Modern Approach
A more recent and elegant strategy involves the use of palladium catalysis to construct the indole ring via an intramolecular coupling reaction. This approach avoids the harsh acidic conditions of the Fischer indole synthesis, which can lead to by-product formation.
Caption: Palladium-Catalyzed Sumatriptan Synthesis.
This route typically starts with a suitably protected and functionalized aniline derivative, for example, a 2-bromoaniline derivative of the sulfonamide.[11] This is then condensed with a coupling partner like 4-dimethylamino-2-buten-1-ol. The resulting linear precursor undergoes an intramolecular palladium-catalyzed cyclization to form the indole ring.[11] Subsequent deprotection yields Sumatriptan. Catalysts for this transformation can include tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with appropriate ligands.[11] This method offers the potential for higher yields and greater functional group tolerance.
Quantitative Comparison of Synthetic Routes
| Synthetic Route | Key Precursor | Key Reaction | Reported Yields | Advantages | Disadvantages |
| Fischer Indole Synthesis | This compound | Acid-catalyzed cyclization of a hydrazone | Hydrazine formation: ~91% Cyclization: Often <30%, but improved to >50%[5][7] Final base isolation: 87%[2] | Well-established, readily available starting materials. | Low yields in cyclization, harsh acidic conditions, potential for by-products, use of toxic reagents (e.g., SnCl₂).[7][8] |
| Japp-Klingemann Reaction | N-Protected this compound | Coupling of diazonium salt with a β-keto ester | Hydrazone formation: 72%[10] Overall yield for a similar tryptamine: 35%[10] | Avoids isolation of hydrazine, potentially higher yields and purity.[9] | Requires synthesis of a specific β-keto ester, multi-step process including protection and deprotection. |
| Palladium-Catalyzed Coupling | Acylated 2-bromoaniline derivative | Intramolecular Pd-catalyzed cyclization | High yields for the cyclization step are claimed. | Mild reaction conditions, high functional group tolerance, potentially higher yields and fewer by-products. | Expensive palladium catalysts and ligands, requires specifically halogenated precursors. |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride (Fischer-Indole Intermediate)
This protocol is adapted from established patent literature and demonstrates a common method for preparing the key hydrazine intermediate.
Materials:
-
This compound (39.3 g)
-
Concentrated Hydrochloric Acid (800 ml total)
-
Sodium Nitrite (13.72 g)
-
Stannous Chloride Dihydrate (221.1 g)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
A mixture of this compound (39.3 g), water (240 ml), and concentrated hydrochloric acid (400 ml) is prepared and cooled to below 0°C in an ice-salt bath.
-
A solution of sodium nitrite (13.72 g) in water (160 ml) is added slowly to the stirred mixture, ensuring the temperature does not exceed 0°C. The mixture is stirred for an additional 15 minutes to ensure complete diazotization.
-
In a separate vessel, a cold solution of stannous chloride dihydrate (221.1 g) in concentrated hydrochloric acid (400 ml) is prepared.
-
The diazonium salt solution from step 2 is added slowly to the cold stannous chloride solution, maintaining the temperature below 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature over 1 hour.
-
The resulting solid precipitate is collected by filtration.
-
The solid is washed thoroughly with diethyl ether (4 x 250 ml) and dried at 45°C to yield 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride.[4]
Expected Outcome:
-
Yield: ~31.6 g. A periodate titration assay can be used to determine purity, with literature values around 91.3%.[4]
Protocol 2: Fischer Indole Cyclization and Sumatriptan Base Isolation
This protocol outlines the cyclization of the hydrazine intermediate and subsequent purification of the Sumatriptan free base.
Materials:
-
4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride (50 g)
-
4-(Dimethylamino)butyraldehyde diethyl acetal (45 g)
-
Concentrated Hydrochloric Acid (20 g)
-
Deionized Water
-
Sodium Carbonate
-
Ethyl Polyphosphate
-
Chloroform
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Activated Carbon
Procedure:
-
A solution of 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride (50 g) and concentrated HCl (20 g) in water (125 ml) is prepared.
-
4-(Dimethylamino)butyraldehyde diethyl acetal (45 g) is added, and the mixture is stirred at 25-30°C for 2 hours to form the hydrazone in situ.
-
The reaction progress can be monitored by TLC.
-
The reaction mixture is diluted with water (200 ml), and the pH is adjusted to 2.5 with sodium carbonate.
-
The aqueous solution is extracted with chloroform.
-
The chloroform extract containing the hydrazone is cooled to below 5°C under a nitrogen atmosphere.
-
Ethyl polyphosphate is added portion-wise, keeping the temperature below 15°C. The reaction is then allowed to warm to 20-25°C and stirred for 2-3 hours.
-
The reaction is quenched by adding it to water. The layers are separated, and the aqueous layer is extracted with chloroform.
-
The pH of the aqueous layer is adjusted to 9.0-9.5 with sodium carbonate to precipitate the crude Sumatriptan base.
-
The crude product is extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and treated with activated carbon.
-
The solvent is removed under reduced pressure to yield crude Sumatriptan.
-
The crude base can be purified by recrystallization from a suitable solvent like acetonitrile or by column chromatography to yield high-purity Sumatriptan.[6] A purity of >99% can be achieved.[6]
Protocol 3: HPLC Method for Purity Analysis of Sumatriptan
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of acetonitrile, methanol, and a buffer solution (e.g., triethylamine in water with pH adjusted to 2.5 with orthophosphoric acid) in a ratio of 10:10:80 (v/v/v).[13][14]
Chromatographic Conditions:
-
Flow rate: 1.0 ml/min.
-
Detection wavelength: 221 nm.[13]
-
Injection volume: 20 µl.
Procedure:
-
Prepare a standard solution of Sumatriptan of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized Sumatriptan in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the synthesized Sumatriptan is determined by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
Conclusion and Future Outlook
The synthesis of Sumatriptan from this compound via the Fischer indole synthesis remains a viable and widely practiced method. Its primary advantages are the use of readily available starting materials and a well-understood reaction mechanism. However, challenges related to yield, by-product formation, and the use of hazardous reagents have driven the exploration of superior alternatives.
The Japp-Klingemann reaction offers an elegant solution to some of the drawbacks of the traditional Fischer indole synthesis by avoiding the isolation of the hydrazine intermediate, which can lead to improved overall yields. For ultimate efficiency and adherence to the principles of green chemistry, palladium-catalyzed intramolecular coupling reactions represent the state-of-the-art.[15] These methods operate under milder conditions, often leading to higher yields and purity, though the cost and recovery of the palladium catalyst are important considerations for large-scale production.[16]
For drug development professionals, the choice of synthetic route will depend on a balance of factors including cost, scale, available expertise, and regulatory requirements. While the Fischer indole synthesis from this compound provides a solid foundation, the Japp-Klingemann and palladium-catalyzed routes offer compelling advantages in terms of efficiency and environmental impact, paving the way for more sustainable manufacturing of this essential medication.
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Sumatriptan 4-Amino-N-methyl-alpha-toluenesulphonamide. (n.d.). Veeprho. Retrieved from [Link]
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Introduction: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, first immortalized by the discovery of prontosil and its active metabolite, sulfanilamide, which heralded the dawn of the antibiotic age.[1][2] These synthetic antimicrobial agents function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[][4] This disruption of folate metabolism halts bacterial proliferation, making sulfonamides effective bacteriostatic agents.[5][6]
Beyond their historical significance as antibiotics, sulfonamide derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[7][8][9] This guide provides a detailed, data-driven comparison of 4-Amino-N-methylbenzenemethanesulfonamide and three closely related analogs: the parent antibiotic 4-Aminobenzenesulfonamide (sulfanilamide), the topical anti-infective Mafenide, and the structural isomer 4-Amino-N-methylbenzene-1-sulfonamide.
Through an analysis of their physicochemical properties, mechanisms of action, and functional applications, this document will illuminate the subtle yet critical impact of structural modifications on the biological and chemical profiles of these compounds, offering valuable insights for researchers in drug discovery and chemical synthesis.
Physicochemical Properties: A Comparative Analysis
The seemingly minor structural differences among these four compounds lead to distinct physicochemical properties that influence their solubility, membrane permeability, and interaction with biological targets. The addition of a methylene linker or the rearrangement of a methyl group significantly alters key descriptors like molecular weight, lipophilicity (LogP), and the topological polar surface area (TPSA).
| Property | This compound | 4-Aminobenzenesulfonamide (Sulfanilamide) | Mafenide (4-aminomethylbenzenesulfonamide) | 4-Amino-N-methylbenzene-1-sulfonamide |
| CAS Number | 109903-35-7[10][11] | 63-74-1[12] | 138-39-6[13] | 1709-52-0[14] |
| Molecular Formula | C₈H₁₂N₂O₂S[10][11] | C₆H₈N₂O₂S[12] | C₇H₁₀N₂O₂S[13] | C₇H₁₀N₂O₂S[14] |
| Molecular Weight | 200.26 g/mol [10][11] | 172.20 g/mol [12] | 186.23 g/mol [13] | 186.23 g/mol [14] |
| Melting Point | 140-142 °C[11] | 164-166 °C[15] | Not Available | Not Available |
| LogP (Predicted) | 0.1[10] | Not Available | Not Available | Not Available |
| TPSA (Ų) | 80.6[10][11] | Not Available | Not Available | 80.6[14] |
Mechanism of Action: Beyond Classic Folate Inhibition
The primary mechanism for most antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). Their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), allows them to bind to the active site, blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[1][] Since mammals obtain folate from their diet and lack the DHPS enzyme, these drugs are selectively toxic to susceptible microorganisms.[4][5]
While this pathway is the accepted mechanism for sulfanilamide and many of its derivatives, it is crucial to recognize that not all structurally similar compounds operate identically.[16]
-
This compound : Its primary role is not as an antibiotic but as a chemical intermediate.[2][17] While it possesses the core sulfonamide structure, its efficacy as a DHPS inhibitor is not well-documented in comparison to established sulfa drugs.
-
Mafenide : Interestingly, the mechanism of action for Mafenide is not fully understood and is thought to differ from the classic PABA antagonism.[13] This may explain its effectiveness against a broad range of bacteria, including some that are resistant to other sulfonamides.
-
4-Aminobenzenesulfonamide (Sulfanilamide) : As the archetypal sulfa drug, its activity is almost entirely attributable to DHPS inhibition.[18]
Head-to-Head Application & Performance Comparison
The utility of these compounds varies dramatically, from foundational antibiotics to specialized intermediates in complex pharmaceutical syntheses.
| Compound | Primary Application | Key Features & Performance Insights |
| This compound | Pharmaceutical Intermediate[2][17] | Serves as a crucial building block in the multi-step synthesis of Sumatriptan , a widely used medication for treating migraine headaches.[2] Its chemical reactivity, particularly at the primary aromatic amine, allows for diazotization and subsequent conversion into a hydrazine derivative, a key step in forming the final drug structure.[2] Its intrinsic biological activity is secondary to its synthetic utility. |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | Antibiotic (Largely historical) | A broad-spectrum bacteriostatic agent effective against many Gram-positive and some Gram-negative bacteria.[1] Its use has diminished due to widespread bacterial resistance and the development of more potent antibiotics.[4] It remains a critical reference compound for studying sulfonamide resistance and mechanism of action. |
| Mafenide | Topical Antimicrobial Agent | Used primarily to prevent infection in severe burns.[13] It is effective against a wide range of bacteria, including Pseudomonas aeruginosa.[1] Its distinct mechanism of action may contribute to its efficacy in complex wound environments.[13] |
| 4-Amino-N-methylbenzene-1-sulfonamide | Research Chemical | This compound is valuable for structure-activity relationship (SAR) studies. Comparing its activity to this compound allows researchers to probe the importance of the methylene (-CH₂-) linker between the benzene ring and the sulfonamide group for target binding and pharmacokinetic properties. |
Experimental Protocols: Assessing Antimicrobial Efficacy
To quantitatively compare the antibacterial performance of sulfonamide derivatives, the Minimum Inhibitory Concentration (MIC) assay is the gold standard. This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution MIC Assay
This protocol is a standardized method for determining the MIC of a compound against a specific bacterial strain, such as Staphylococcus aureus or Escherichia coli.[4][19]
1. Preparation of Materials:
- Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Compound Stock Solution: Prepare a high-concentration stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).
- 96-Well Microplate: Use sterile, clear, flat-bottom 96-well plates.
2. Serial Dilution:
- Add 100 µL of sterile broth to wells 2 through 12 of a microplate row.
- Add 200 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.
- Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
- Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
3. Inoculation:
- Dilute the standardized bacterial culture so that the final inoculum in each well is approximately 5 x 10⁵ CFU/mL.
- Add the appropriate volume of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
4. Incubation:
- Cover the plate and incubate at 37°C for 18-24 hours.
5. Reading Results:
Visually inspect the wells for turbidity (bacterial growth).
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay. Representative Synthesis
The synthesis of this compound is a key process for obtaining the precursor to Sumatriptan. A common and efficient route involves the reduction of a nitro-group precursor.[2][20]
Conclusion
This guide demonstrates that even subtle modifications to the sulfonamide scaffold can profoundly impact a compound's function.
-
This compound stands out not for its biological activity but for its strategic value as a chemical intermediate in the synthesis of Sumatriptan.
-
4-Aminobenzenesulfonamide (Sulfanilamide) serves as the historical and mechanistic benchmark for antibacterial sulfonamides targeting the folate pathway.
-
Mafenide illustrates a divergence in mechanism, providing a valuable therapeutic option for topical burn treatment where classic sulfonamides may be less effective.
-
4-Amino-N-methylbenzene-1-sulfonamide provides a crucial point of comparison for understanding the structure-activity relationships that govern this versatile class of molecules.
For researchers, the choice between these compounds is dictated entirely by the intended application: sulfanilamide for baseline antimicrobial studies, Mafenide for topical formulation research, and this compound for synthetic chemistry programs targeting triptan-class pharmaceuticals.
References
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Anusha, S., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]
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A Comparative Guide to In Vivo vs. In Vitro Studies of 4-Amino-N-methylbenzenemethanesulfonamide
In the landscape of drug discovery and development, the journey from a promising chemical entity to a therapeutic agent is paved with rigorous evaluation. For compounds like 4-Amino-N-methylbenzenemethanesulfonamide, a member of the sulfonamide class of molecules, understanding its biological activity requires a multi-faceted approach, bridging the controlled environment of in vitro experiments with the complex biological systems of in vivo studies. This guide provides a comprehensive comparison of these two critical evaluation methodologies, offering insights into their respective strengths, limitations, and the indispensable synergy between them in characterizing the pharmacological profile of this compound.
Introduction to this compound
This compound is an organic compound with the chemical formula C₈H₁₂N₂O₂S.[1] It belongs to the sulfonamide class of chemicals, which are well-known for their antimicrobial properties.[1] Structurally, it features a benzene ring substituted with an amino group and a methanesulfonamide group, the latter of which is N-methylated.[1] While primarily documented as a key intermediate in the synthesis of the anti-migraine drug Sumatriptan, its sulfonamide core suggests a potential for other biological activities, including antibacterial action.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 109903-35-7 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][5] |
| Molecular Weight | 200.26 g/mol | [1][2] |
| Melting Point | 140-142 °C | [3][4] |
| Appearance | Solid | [5] |
The In Vitro Approach: A Controlled Environment for Mechanistic Insights
In vitro studies, Latin for "in glass," are experiments conducted in a controlled environment outside of a living organism, such as a test tube or a petri dish. For a compound like this compound, in vitro assays are the first line of investigation to determine its potential biological activity and mechanism of action.
Assessing Antibacterial Activity
Given its sulfonamide structure, a primary in vitro investigation would focus on its antibacterial properties. Sulfonamides typically act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6]
A standard method to assess this is the Minimum Inhibitory Concentration (MIC) assay .
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Advantages and Limitations of In Vitro Studies
Advantages:
-
High Throughput: Allows for the rapid screening of multiple compounds and concentrations.
-
Cost-Effective: Generally less expensive than in vivo studies.
-
Mechanistic Insights: Provides a controlled environment to study the direct interaction of the compound with its target.
-
Reduced Animal Use: Aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement).
Limitations:
-
Lack of Physiological Complexity: Does not account for factors such as metabolism, distribution, and excretion that occur in a whole organism.
-
Potential for Misleading Results: A compound that is active in vitro may not be effective in vivo due to poor bioavailability or rapid metabolism.
The In Vivo Approach: Evaluating Efficacy and Safety in a Living System
In vivo studies, meaning "within the living," are conducted in whole, living organisms, such as mice or rats. These studies are essential to understand how this compound behaves in a complex biological system.
Murine Model of Systemic Infection
To evaluate the in vivo efficacy of a potential antibacterial agent, a murine model of systemic infection is commonly used.[6]
Experimental Protocol: Murine Systemic Infection Model
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.[6]
-
Infection: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[6]
-
Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of this compound, a vehicle control, and a positive control antibiotic. Administration can be oral or parenteral.[6]
-
Monitoring: The survival of the mice is monitored over a period of several days (e.g., 7 days).[6]
-
Endpoint: The 50% effective dose (ED₅₀), the dose that protects 50% of the animals from death, is calculated.[6]
Advantages and Limitations of In Vivo Studies
Advantages:
-
Physiological Relevance: Provides data on the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity in a whole organism.
-
Predictive Value: Results are more likely to be predictive of the compound's effects in humans.
Limitations:
-
Complexity and Cost: More complex, time-consuming, and expensive than in vitro studies.
-
Ethical Considerations: Involve the use of animals.
-
Species Differences: Results in animal models may not always translate directly to humans.
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo Data
The true value in understanding a compound's potential lies in the synthesis of data from both in vitro and in vivo studies. For this compound, a hypothetical comparison might reveal the following:
Table 2: Hypothetical Comparative Data for this compound
| Parameter | In Vitro Result | In Vivo Result | Potential Reasons for Discrepancy |
| Efficacy | Low MIC against E. coli | High ED₅₀ in a murine infection model | Poor oral bioavailability, rapid metabolism to an inactive form, or high protein binding. |
| Toxicity | No cytotoxicity observed in cell lines | Signs of toxicity at therapeutic doses | Formation of a toxic metabolite in vivo. |
| Efficacy | High MIC against S. aureus | Low ED₅₀ in a murine infection model | The compound may act as a pro-drug, being metabolized to a more active form in vivo. |
This comparative analysis is crucial for making informed decisions in the drug development process. A compound that shows promise in vitro but fails in vivo may require formulation strategies to improve its bioavailability or chemical modification to enhance its metabolic stability. Conversely, a compound with modest in vitro activity might warrant further investigation if it demonstrates significant in vivo efficacy.
Conclusion
The evaluation of this compound, as with any potential therapeutic agent, necessitates a dual approach employing both in vitro and in vivo methodologies. In vitro assays provide a rapid and cost-effective means to assess its potential mechanism of action and intrinsic activity. However, these studies exist in a biological vacuum. In vivo studies are indispensable for understanding how the compound behaves in a complex physiological system, providing critical data on its efficacy, safety, and pharmacokinetic profile. The integration of data from both realms provides a holistic understanding of the compound's properties, guiding its journey from the laboratory bench to potential clinical applications.
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Introduction: The Strategic Importance of 4-Amino-N-methylbenzenemethanesulfonamide
An In-depth Technical Guide to the Reproducible Synthesis of 4-Amino-N-methylbenzenemethanesulfonamide
This compound (CAS No. 109903-35-7) is a deceptively simple molecule that holds significant strategic value in medicinal chemistry.[1][2] While it possesses inherent antimicrobial properties characteristic of the sulfonamide class, its primary role is that of a high-value key intermediate.[3] Most notably, it serves as a critical building block in the multi-step synthesis of Sumatriptan, a widely used medication for the treatment of migraine and cluster headaches.[2][4] The purity, yield, and scalability of the this compound synthesis directly impact the economic viability and quality of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of the prevalent synthetic routes to this intermediate. We will dissect the underlying chemical principles, compare the reproducibility and scalability of different methodologies, provide actionable experimental protocols, and offer field-proven insights to overcome common challenges. The objective is to equip researchers and process chemists with the knowledge to select and optimize a synthetic strategy that is robust, reproducible, and fit for purpose.
Overview of Synthetic Strategies: A Two-Act Play
The synthesis of this compound is predominantly a two-stage process. The first stage involves the construction of the N-methylated nitro-aromatic precursor, N-Methyl-1-(4-nitrophenyl)methanesulfonamide . The second, and more variable, stage is the reduction of the aromatic nitro group to the target primary amine. The choice of methodology in this second stage is the primary determinant of the overall process's efficiency, safety, and scalability.
Caption: High-level overview of the two-stage synthetic approach.
Part 1: Synthesis of the Nitro Precursor
The most direct route to the key intermediate, N-Methyl-1-(4-nitrophenyl)methanesulfonamide, begins with the corresponding sulfonyl chloride.
Protocol 1: Synthesis of N-Methyl-1-(4-nitrophenyl)methanesulfonamide [5]
-
Reactor Setup: In a well-ventilated fume hood, dissolve 4-nitrobenzyl sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (approx. 8-10 mL per gram of sulfonyl chloride).
-
Amine Addition: Cool the solution in an ice bath (0-5 °C). Bubble methylamine gas through the solution or add a solution of methylamine in an appropriate solvent (e.g., THF, EtOH) dropwise. Causality: The reaction is exothermic; slow addition at low temperature prevents side reactions and ensures controlled formation of the sulfonamide. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride starting material, which would form the unreactive sulfonic acid.[6]
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, a solid precipitate of the product typically forms. Filter the solid, wash thoroughly with water to remove methylamine hydrochloride salts, and then with a small amount of cold dichloromethane.
-
Drying: Dry the resulting solid under vacuum to yield the title sulfonamide. A typical reported yield for this reaction is approximately 88%.[5]
Part 2: Comparative Analysis of Nitro Group Reduction Methods
The reduction of the aromatic nitro group is the most critical step. The choice of reducing agent impacts yield, purity, safety, cost, and environmental footprint. We will compare the three most common approaches: catalytic hydrogenation, catalytic transfer hydrogenation with hydrazine, and dissolving metal reduction.
Method A: Catalytic Hydrogenation (H₂ Gas)
This is a classic and highly efficient method for nitro group reduction, valued for its clean reaction profile where the primary byproduct is water.[7]
-
Principle: Molecular hydrogen, activated on the surface of a heterogeneous catalyst (e.g., Palladium on Carbon (Pd/C) or Raney Nickel), adds across the N-O bonds of the nitro group in a stepwise fashion, proceeding through nitroso and hydroxylamine intermediates to the final amine.[4][8]
-
Expertise & Experience: While atom-economical, this method is not without significant practical challenges. The reaction is highly exothermic, and the accumulation of the hydroxylamine intermediate can lead to thermal runaway if not properly controlled, especially during scale-up.[4][7] This necessitates careful heat management and, ideally, reaction calorimetric studies before attempting large-scale synthesis. Furthermore, the use of high-pressure hydrogen gas requires specialized and certified equipment (autoclaves/hydrogenators).[4]
-
Trustworthiness (Reproducibility): When performed with proper process controls (temperature, pressure, agitation rate, catalyst loading), the reaction is highly reproducible and often proceeds to completion with high selectivity. Catalyst quality (activity, particle size, moisture content) is a key variable that must be controlled.
Method B: Catalytic Transfer Hydrogenation (Hydrazine Hydrate)
This method offers a highly practical and scalable alternative to high-pressure hydrogenation, making it a preferred route in many industrial and laboratory settings.
-
Principle: Instead of gaseous H₂, a hydrogen donor molecule, typically hydrazine hydrate (N₂H₄·H₂O), is used. In the presence of a catalyst like Raney Nickel or Pd/C, hydrazine decomposes to generate hydrogen in situ or transfers hydrogen directly to the nitro compound.[9][10] The thermodynamic driving force is high due to the formation of stable nitrogen gas.
-
Expertise & Experience: The primary advantage is the circumvention of high-pressure H₂ gas, eliminating the need for specialized autoclaves.[7][10] The reaction is often carried out at atmospheric pressure under reflux. However, hydrazine itself is toxic and must be handled with appropriate personal protective equipment in a well-ventilated area. The choice of catalyst is important; while Pd/C is effective, Raney Nickel is a cost-effective and highly active alternative for this transformation.[9][11]
-
Trustworthiness (Reproducibility): This method is known for its high yields and reliability. A Chinese patent reports yields exceeding 92% for a similar synthesis, highlighting its industrial applicability.[12] Reproducibility is contingent on the quality of the catalyst and careful control of the reaction temperature.
Method C: Dissolving Metal Reduction (e.g., Iron/HCl)
This represents one of the oldest, yet still functional, methods for nitroarene reduction (the Béchamp reduction).[10][13]
-
Principle: A metal with a low reduction potential, such as iron, tin, or zinc, is oxidized in an acidic medium. The electrons transferred from the metal reduce the nitro group.[6]
-
Expertise & Experience: The key advantage of this method is its low cost and operational simplicity, requiring no special equipment. However, it is far from "green." The reaction is stoichiometric, not catalytic, and generates large quantities of metal-containing waste (e.g., iron oxide sludge), which presents significant disposal challenges.[7][8] The work-up can be cumbersome, requiring filtration of the sludge and careful pH adjustment to isolate the amine product.
-
Trustworthiness (Reproducibility): While generally reliable for achieving the desired transformation, yields can be variable, and the purity of the final product can be compromised by residual metal ions, often requiring additional purification steps.
Data Presentation: Head-to-Head Comparison
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Hydrazine Hydrate (N₂H₄·H₂O/Ra-Ni) | Dissolving Metal (Fe/HCl) |
| Typical Yield | >95% | >92%[12] | 70-90% |
| Primary Reagents | H₂ gas, Pd/C catalyst | Hydrazine hydrate, Raney Nickel catalyst | Iron powder, Hydrochloric acid |
| Key Equipment | High-pressure autoclave/hydrogenator | Standard reaction vessel with reflux | Standard reaction vessel |
| Safety Concerns | Highly flammable H₂ gas, high pressure, exothermic reaction runaway potential[4][7] | Toxic and corrosive hydrazine, exothermic reaction | Strong acid handling, H₂ evolution |
| Scalability | Excellent, but requires capital investment in specialized equipment. | Excellent, highly suitable for industrial production due to simpler equipment.[12] | Poor, due to massive waste generation and difficult work-up.[7] |
| Work-up | Simple filtration of catalyst.[4] | Simple filtration of catalyst.[9] | Filtration of large volume of metal sludge, pH adjustment, extraction. |
| Cost Profile | High initial equipment cost; catalyst is expensive but recyclable. | Moderate reagent cost; catalyst is relatively inexpensive. | Low reagent cost, but high waste disposal cost. |
| Reproducibility | High, with good process control. | High, very reliable method. | Moderate, can be sensitive to reagent quality and reaction conditions. |
Experimental Protocols
The following protocol for hydrazine reduction is recommended for its balance of high yield, reproducibility, and operational simplicity.
Protocol 2: Hydrazine/Raney Nickel Reduction of N-Methyl-1-(4-nitrophenyl)methanesulfonamide (Adapted from[9][12])
Caption: Step-by-step workflow for the recommended hydrazine reduction protocol.
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-Methyl-1-(4-nitrophenyl)methanesulfonamide (1.0 eq) and ethanol (10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 5-10% by weight of the substrate) in ethanol. Causality: Raney Nickel is often stored under water and is pyrophoric upon drying. It should be handled as a slurry under an inert atmosphere for safety.
-
Heating: Heat the mixture to a gentle reflux (approx. 75-80 °C).
-
Hydrazine Addition: Add hydrazine hydrate (80% solution, approx. 1.5-2.0 eq) dropwise via an addition funnel over 30-60 minutes. Causality: The reaction is highly exothermic, and a vigorous evolution of nitrogen gas occurs. Slow, controlled addition is critical for safety and to prevent the reaction from foaming uncontrollably.
-
Reaction: After the addition is complete, maintain the reflux until TLC analysis indicates the complete consumption of the starting material (typically 1-3 hours). The cessation of gas evolution is also a strong indicator of reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Safety Note: The filter cake containing Raney Nickel should not be allowed to dry as it can ignite spontaneously. It should be quenched immediately with copious amounts of water. Wash the filter cake with additional ethanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a crystalline solid.
Conclusion and Recommendation
For the reproducible synthesis of this compound, both catalytic hydrogenation and catalytic transfer hydrogenation with hydrazine hydrate offer high yields and purity.
-
For large-scale, dedicated industrial manufacturing where capital investment is feasible, catalytic hydrogenation with H₂ gas is a superior choice due to its high atom economy and simple work-up.
-
For laboratory-scale synthesis and flexible manufacturing, catalytic transfer hydrogenation with hydrazine hydrate and a Raney Nickel catalyst is the recommended method. It provides excellent and reproducible yields (>92%) without the need for specialized high-pressure equipment, making it a more accessible, safer, and highly effective alternative.
The dissolving metal reduction method, while inexpensive in terms of reagents, is not recommended for reproducible, high-purity synthesis due to its poor atom economy, significant waste generation, and more complex purification requirements.
References
- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
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Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
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Canadian Science Publishing. (n.d.). REDUCTION OF MONOHALOGENATED NITROBENZENES WITH HYDRAZINE AND RANEY NICKEL. A CONVENIENT PREPARATION OF HALOGENATED ANILINES. Available at: [Link]
- Balcom, D., & Furst, A. (1953). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society.
- Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.
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NIH. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at: [Link]
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NOPR. (n.d.). Pressure mediated reduction of aromatic nitro compounds with hydrazine hydrate. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Available at: [Link]
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ResearchGate. (n.d.). Possible reduction mechanism of nitroarenes with hydrazine. Available at: [Link]
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ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]
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Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Available at: [Link]
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MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]
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ResearchGate. (n.d.). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]
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NIH. (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies. Available at: [Link]
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ChemBK. (2024). 4-nitro-N-methyl Benzene methane sulfonamide. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Amino-N-methylbenzenemethanesulfonamide Isomers
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is not merely an academic exercise but a cornerstone of ensuring efficacy, safety, and regulatory compliance. The isomers of 4-Amino-N-methylbenzenemethanesulfonamide, key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), present a compelling case for the application of rigorous analytical methodologies. The distinct positioning of the amino group on the benzene ring in the ortho-, meta-, and para-isomers gives rise to subtle yet measurable differences in their physicochemical properties, which can be elucidated through a multi-pronged spectroscopic approach.
This guide provides an in-depth, objective comparison of the expected spectroscopic signatures of the ortho-, meta-, and para-isomers of this compound. The insights presented herein are synthesized from established principles of spectroscopy and extrapolated from experimental data of structurally analogous compounds. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently differentiate these critical isomers.
The Structural Landscape of this compound Isomers
The three positional isomers of this compound share the same molecular formula and mass but differ in the substitution pattern on the aromatic ring. This seemingly minor structural variance has profound implications for their electronic environments and, consequently, their interactions with electromagnetic radiation.
Caption: Positional isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. Both ¹H and ¹³C NMR are indispensable for differentiating the isomers of this compound.
Theoretical Underpinnings of Isomer Differentiation by NMR
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to the electron density in its vicinity. The position of the electron-donating amino (-NH₂) group on the benzene ring significantly influences the electronic distribution and, therefore, the chemical shifts of the aromatic protons and carbons.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will exhibit distinct splitting patterns and chemical shifts for each isomer due to the different spin-spin coupling relationships between the aromatic protons. The symmetry of the para-isomer will result in a simpler spectrum compared to the more complex patterns of the ortho- and meta-isomers.
-
¹³C NMR: The chemical shifts of the aromatic carbons are also modulated by the position of the amino group. The carbon atom directly attached to the amino group (ipso-carbon) will experience a significant upfield shift (lower ppm value) due to the strong electron-donating effect of the nitrogen. The effect on the other aromatic carbons will vary depending on their position relative to the amino group.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the aromatic region of the three isomers, based on data from analogous compounds such as toluidine and aminobenzenesulfonamide isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (Aromatic Region)
| Isomer | Predicted Chemical Shift Range (ppm) and Splitting Patterns |
| ortho | ~6.6-7.2 ppm, complex multiplet |
| meta | ~6.5-7.1 ppm, complex multiplet with distinct signals |
| para | ~6.6 and 7.0 ppm, two distinct doublets (AA'BB' system) |
Table 2: Predicted ¹³C NMR Chemical Shifts (Aromatic Carbons)
| Isomer | Predicted Chemical Shift Range (ppm) |
| ortho | ~115-148 ppm |
| meta | ~112-149 ppm |
| para | ~115-147 ppm (fewer signals due to symmetry) |
Experimental Protocol for NMR Analysis
Caption: A streamlined workflow for NMR-based isomer analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
Data Processing and Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, signal integrations, and coupling constants to determine the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Underpinnings of Isomer Differentiation by IR
The vibrational frequencies of bonds are influenced by the surrounding molecular structure. For the isomers of this compound, the key differentiating features in the IR spectrum will be the N-H stretching and bending vibrations of the amino group, and the out-of-plane C-H bending vibrations of the aromatic ring.
-
N-H Vibrations: The frequencies of the N-H stretching and bending vibrations can be affected by intramolecular hydrogen bonding, which is possible in the ortho-isomer between the amino group and the sulfonyl group.
-
Aromatic C-H Bending: The pattern of out-of-plane C-H bending vibrations in the "fingerprint" region (below 1500 cm⁻¹) is highly characteristic of the substitution pattern on a benzene ring.
Predicted IR Spectral Data
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | ortho-Isomer | meta-Isomer | para-Isomer |
| N-H Stretch (asymmetric) | ~3450-3400 | ~3480-3430 | ~3480-3430 |
| N-H Stretch (symmetric) | ~3360-3310 | ~3390-3340 | ~3390-3340 |
| Aromatic C-H Out-of-Plane Bend | ~770-730 (strong) | ~880-860 and ~780-740 (strong) | ~840-810 (strong) |
| S=O Stretch (asymmetric) | ~1330-1310 | ~1330-1310 | ~1330-1310 |
| S=O Stretch (symmetric) | ~1160-1140 | ~1160-1140 | ~1160-1140 |
Experimental Protocol for IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values to determine the isomeric form.
UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
Theoretical Underpinnings of Isomer Differentiation by UV-Vis
The absorption maxima (λmax) in a UV-Vis spectrum are sensitive to the extent of conjugation in a molecule. The amino group, being an auxochrome, interacts with the benzene ring chromophore, influencing the energy of the π → π* transitions. The position of the amino group affects this interaction. In acidic solution, protonation of the amino group leads to the formation of an anilinium-type ion, causing a hypsochromic (blue) shift as the non-bonding electrons of nitrogen are no longer in conjugation with the aromatic ring.[1][2]
Predicted UV-Vis Spectral Data
Table 4: Predicted UV-Vis Absorption Maxima (λmax in nm)
| Isomer | Predicted λmax (in neutral solvent, e.g., ethanol) |
| ortho | ~235 and ~285 |
| meta | ~230 and ~280 |
| para | ~240 and ~290 |
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Blank Measurement: Record the absorbance of the pure solvent (blank).
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution.
-
Data Analysis: Determine the λmax values and compare them to distinguish between the isomers.
Mass Spectrometry (MS): Unraveling Molecular Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of structural features through the analysis of fragmentation patterns.
Theoretical Underpinnings of Isomer Differentiation by MS
While the isomers of this compound will have the same molecular ion peak, their fragmentation patterns upon ionization can differ. The position of the amino group can influence the stability of the fragment ions, leading to variations in their relative abundances. Common fragmentation pathways for sulfonamides include the loss of SO₂ and cleavage of the C-S and S-N bonds.[3][4]
Predicted Mass Spectrometry Fragmentation
The electron ionization (EI) mass spectra of all three isomers are expected to show a molecular ion peak at m/z 200. Key fragment ions are anticipated at:
-
m/z 106: Corresponding to the aminobenzyl cation, [H₂NC₆H₄CH₂]⁺. The relative intensity of this peak may vary between the isomers.
-
m/z 91: Loss of the amino group from the aminobenzyl cation.
-
Loss of SO₂ (64 Da): A common fragmentation pathway for aromatic sulfonamides.[3]
Distinguishing the isomers based solely on their mass spectra can be challenging, but tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, can provide more detailed structural information.
Experimental Protocol for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry-based analysis.
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent for electrospray ionization (ESI) or vaporized for electron ionization (EI).
-
Ionization: Ionize the sample using the chosen method.
-
Mass Analysis: Analyze the resulting ions to obtain the mass spectrum.
-
Tandem MS (optional): For more detailed structural information, perform MS/MS experiments by selecting the molecular ion and inducing fragmentation.
Conclusion: A Synergy of Spectroscopic Techniques
The definitive differentiation of the ortho-, meta-, and para-isomers of this compound necessitates a holistic analytical approach. While each spectroscopic technique provides valuable pieces of the structural puzzle, their combined application offers a self-validating system for unambiguous isomer identification. NMR spectroscopy excels at providing a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and provides clues about the substitution pattern, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. By leveraging the strengths of each of these techniques, researchers can ensure the chemical integrity of these important pharmaceutical intermediates, thereby upholding the principles of scientific rigor and contributing to the development of safe and effective medicines.
References
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Kowalik, M., Brzeski, J., Gawrońska, M., Kazimierczuk, K., & Makowski, M. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. RSC Advances, 11(49), 30978-30990. [Link]
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NIST Chemistry WebBook. (n.d.). m-Aminobenzenesulfonamide. [Link]
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Jios, J. L., Furlan, R. L. E., & Mata, E. G. (2005). ¹H and ¹³C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines, and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1017–1022. [Link]
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Sun, W., Wang, Y., & Gu, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(6), 834–839. [Link]
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A Comparative Guide to Structural Analogs of 4-Amino-N-methylbenzenemethanesulfonamide and Their Biological Activities
For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of structural analogs of 4-Amino-N-methylbenzenemethanesulfonamide, a key chemical intermediate and a scaffold of significant interest in medicinal chemistry.[1] While primarily recognized for its role in the synthesis of pharmaceuticals like Sumatriptan, the inherent biological potential of its structural backbone warrants a closer examination.[1][2] This document delves into the known activities of the parent compound, explores the impact of structural modifications on biological outcomes, and provides detailed experimental protocols for the evaluation of such analogs.
The Core Moiety: this compound
This compound is an organic compound featuring a primary aromatic amine and an N-methylated methanesulfonamide group attached to a benzene ring.[3][4][5] This unique combination of functional groups makes it a versatile precursor for a variety of chemical transformations.[1] The primary amino group can be readily diazotized to introduce a wide array of other functionalities, while the sulfonamide moiety contributes to the molecule's physicochemical properties and potential biological interactions.[1]
Historically, the broader class of sulfonamides marked a turning point in medicine as the first effective systemic antibacterial agents.[1] Their mechanism of action often involves the inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6] This selective targeting of a microbial pathway not present in humans is a foundational concept in antimicrobial drug design. Benzenemethanesulfonamide derivatives, a subset of this class, are subjects of extensive research due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][7]
Structure-Activity Relationships: Exploring the Impact of Analog Design
The exploration of structural analogs of this compound allows for the fine-tuning of its biological activity. Modifications can be strategically made at several key positions:
-
The Primary Aromatic Amine (R¹): Alterations to the amino group can significantly impact the molecule's interaction with biological targets. For instance, acylation or the introduction of different substituents can modulate its hydrogen bonding capacity and overall polarity.
-
The Benzene Ring (R²): Substituents on the aromatic ring can influence the compound's electronic properties, lipophilicity, and steric profile. These changes can affect target binding and pharmacokinetic properties.
-
The N-Methyl Group (R³): Replacing the methyl group with other alkyl or aryl substituents can alter the compound's size, shape, and lipophilicity, potentially leading to enhanced or more selective target engagement.
The following sections will explore the reported activities of various sulfonamide analogs, providing a comparative framework for understanding these structure-activity relationships.
Anticancer Activity
Several studies have highlighted the potential of benzenesulfonamide derivatives as anticancer agents.[7] A notable mechanism of action for some of these compounds is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[7] Under the hypoxic conditions often found in solid tumors, hCA IX is overexpressed and plays a crucial role in regulating intracellular pH, thereby promoting tumor cell survival and proliferation.[7]
A series of novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides were synthesized and evaluated for their cytotoxic activity. The most active compounds demonstrated significant efficacy against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, with IC₅₀ values in the low micromolar range.[7]
Table 1: Comparative in Vitro Anticancer Activity of Representative Benzenesulfonamide Analogs
| Compound ID | R (Substitution on N-phenyl ring) | Cell Line | IC₅₀ (µM) | Reference |
| 1 | H | HCT-116 | > 100 | [3] |
| 2 | 4-F | HCT-116 | 85.3 | [3] |
| 3 | 4-Cl | HCT-116 | 72.1 | [3] |
| 4 | 4-Br | HCT-116 | 65.4 | [3] |
| 5 | 4-CH₃ | HCT-116 | 91.2 | [3] |
| 6 | 4-OCH₃ | HCT-116 | 88.7 | [3] |
| 7 | 3,4-diCl | HCT-116 | 55.8 | [3] |
| 8 | 4-NO₂ | HCT-116 | 43.2 | [3] |
This table summarizes the in vitro biological activity of a series of 4-amino-N-phenylbenzenesulfonamide derivatives, highlighting how substitutions on the N-phenyl ring influence cytotoxic activity against the HCT-116 cancer cell line.[3]
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamide derivatives have also been a significant area of investigation. Some methanesulfonamide derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.[6]
In a study of 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)-yl]benzenesulfonamides, several compounds exhibited potent COX-2 inhibition with IC₅₀ values in the nanomolar range, comparable to the well-known COX-2 inhibitor, celecoxib.[2] The anti-inflammatory effects of these compounds were attributed to the presence of specific substituents, such as fluorine or hydrogen, at the para position of the phenyl ring.[2]
Antimicrobial Activity
The foundational biological activity of sulfonamides is their antimicrobial effect.[1] They act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6] This disruption of folate metabolism leads to a bacteriostatic effect.[6] this compound itself has been noted for its potential antimicrobial activity against various bacterial strains.[3] The development of novel sulfonamide derivatives continues to be a strategy for combating bacterial infections.[6]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of sulfonamide analogs.
General Synthesis of N-Substituted 4-Aminobenzenesulfonamides
This protocol describes a general method for synthesizing N-substituted 4-aminobenzenesulfonamides, which involves the protection of the amino group, coupling with a desired amine, and subsequent deprotection.
Step 1: Acetylation of Sulfanilamide
-
React sulfanilamide with acetic anhydride in pyridine.
-
This step protects the primary amino group as an acetamido group, preventing it from reacting in the subsequent coupling step.[3]
Step 2: Coupling Reaction
-
Couple the resulting 4-acetylsulfanilamide with the desired substituted aniline or other amine.
-
Utilize a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).[3]
Step 3: Deacetylation
-
Deacetylate the N-acetylated compound via acid or base hydrolysis (e.g., using HCl in ethanol or NaOH in methanol/water).
-
This step removes the protecting group to yield the final 4-amino-N-substituted benzenesulfonamide derivative.[3]
Caption: General workflow for the synthesis of N-substituted 4-aminobenzenesulfonamide analogs.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines.
Step 1: Cell Seeding
-
Seed cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.[3]
Step 2: Compound Treatment
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM).
-
Incubate for another 48-72 hours.[3]
Step 3: MTT Addition
-
After the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 4 hours.[3]
Step 4: Formazan Solubilization
-
Remove the MTT solution.
-
Add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
Step 5: Absorbance Measurement
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
Caption: Workflow for the in vitro MTT assay to determine cytotoxic activity.
Concluding Remarks for the Research Professional
The this compound scaffold and its broader benzenemethanesulfonamide class represent a fertile ground for the discovery of novel therapeutic agents. The existing body of research, while not exhaustively focused on direct analogs of the title compound, provides a strong rationale for its use as a template in drug design. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of related sulfonamides underscore the potential for developing potent and selective inhibitors for a variety of biological targets.
Future research should focus on systematic modifications of the this compound core to build a comprehensive structure-activity relationship profile. This will enable the rational design of more effective and safer drug candidates. The experimental protocols outlined in this guide provide a solid foundation for such endeavors.
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Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2 - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. Retrieved January 9, 2026, from [Link]
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Validating the Antimicrobial Target of 4-Amino-N-methylbenzenemethanesulfonamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's antimicrobial target is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies to validate the suspected antimicrobial target of 4-Amino-N-methylbenzenemethanesulfonamide, a member of the sulfonamide class of antibiotics. We will explore experimental frameworks designed to build a robust body of evidence for its mechanism of action, comparing its performance with alternative antimicrobial agents and providing the underlying rationale for each experimental choice.
Foundational Hypothesis: Targeting Folate Biosynthesis
This compound belongs to the sulfonamide family of antibiotics.[1] The well-established mechanism of action for this class is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3] Bacteria synthesize folate de novo, while mammals obtain it from their diet, making this pathway an attractive target for selective toxicity.[3][4] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate of DHPS.[5] By competitively inhibiting DHPS, sulfonamides disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the synthesis of nucleic acids and certain amino acids.[2] This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[4]
Our central hypothesis is that this compound exerts its antimicrobial effect by inhibiting DHPS. This guide will outline a series of experiments to test this hypothesis, comparing its activity with a known DHPS inhibitor (sulfamethoxazole), an inhibitor of a different enzyme in the same pathway (trimethoprim), and a structurally similar but inactive compound.
Comparative Compounds: A Multi-faceted Approach
To rigorously validate the target of this compound, a carefully selected panel of comparator compounds is essential.
-
Positive Control (Same Target): Sulfamethoxazole. A well-characterized sulfonamide antibiotic known to inhibit DHPS. This will serve as a benchmark for the expected activity of a DHPS inhibitor.
-
Pathway-Specific Control (Different Target): Trimethoprim. This antibiotic inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the step immediately following the reaction catalyzed by DHPS in the folate biosynthesis pathway.[6] Comparing the effects of our target compound with trimethoprim can help confirm that the observed antimicrobial activity is specific to the inhibition of DHPS and not a general disruption of the folate pathway.
-
Negative Control (Structurally Similar, Inactive): 4-Methyl-N-methylbenzenemethanesulfonamide. A close structural analog of the target compound lacking the 4-amino group, which is crucial for its structural mimicry of PABA and, therefore, its inhibitory activity against DHPS. This compound will help to rule out non-specific effects.
-
Alternative DHPS Inhibitors (Non-Sulfonamide): Including compounds like dapsone or para-aminosalicylic acid can provide a broader understanding of DHPS inhibition and help to differentiate the activity of our target compound from other classes of DHPS inhibitors.[4]
Experimental Validation Workflow
A multi-pronged approach is necessary to build a compelling case for the antimicrobial target of this compound. The following workflow combines microbiological, biochemical, and biophysical methods.
Caption: A logical workflow for validating the antimicrobial target of this compound.
Microbiological Evaluation: Whole-Cell Activity
The initial step is to quantify the antimicrobial activity of our compound panel against relevant bacterial strains. We will use a Gram-negative (Escherichia coli) and a Gram-positive (Staphylococcus aureus) model organism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, sulfamethoxazole, trimethoprim, and 4-Methyl-N-methylbenzenemethanesulfonamide in a suitable solvent (e.g., DMSO).
-
Prepare Mueller-Hinton Broth (MHB) as the growth medium.[7]
-
-
Preparation of Bacterial Inoculum:
-
Culture E. coli and S. aureus overnight on appropriate agar plates.
-
Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[8]
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[7]
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of final concentrations.[6]
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
-
Incubation and Reading:
Expected Outcomes and Interpretation:
| Compound | Target | Expected MIC vs. E. coli | Expected MIC vs. S. aureus | Rationale |
| This compound | DHPS (Hypothesized) | Low | Low | Demonstrates broad-spectrum antimicrobial activity. |
| Sulfamethoxazole | DHPS (Positive Control) | Low | Low | Establishes the baseline for a known DHPS inhibitor. |
| Trimethoprim | DHFR (Pathway Control) | Low | Low | Confirms susceptibility of the strains to folate pathway inhibition. |
| 4-Methyl-N-methylbenzenemethanesulfonamide | None (Negative Control) | High or No Activity | High or No Activity | The absence of the 4-amino group should abolish DHPS inhibition. |
Biochemical Validation: Direct Target Inhibition
To directly test our hypothesis, we will assess the inhibitory activity of our compound panel against purified DHPS enzyme.
Experimental Protocol: DHPS Enzyme Inhibition Assay
-
Expression and Purification of Recombinant DHPS:
-
Clone the folP gene (encoding DHPS) from E. coli into an expression vector (e.g., pET vector with a His-tag).[10][11]
-
Transform the vector into a suitable E. coli expression strain.
-
Induce protein expression with IPTG.[12]
-
Lyse the cells and purify the recombinant DHPS using affinity chromatography (e.g., Ni-NTA resin).[13][14]
-
-
Enzyme Activity Assay:
-
The DHPS activity can be measured using a coupled spectrophotometric assay. The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
-
Set up reactions containing purified DHPS, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), DHFR, and NADPH in a suitable buffer.
-
Add varying concentrations of the test compounds and measure the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Expected Outcomes and Interpretation:
| Compound | Expected IC50 against DHPS | Rationale |
| This compound | Low | Directly demonstrates inhibition of the hypothesized target. |
| Sulfamethoxazole | Low | Confirms the assay is working as expected for a known DHPS inhibitor. |
| Trimethoprim | High or No Inhibition | Shows specificity for DHPS over another enzyme in the folate pathway. |
| 4-Methyl-N-methylbenzenemethanesulfonamide | High or No Inhibition | Confirms the importance of the 4-amino group for target engagement. |
Biophysical Validation: In-Cell Target Engagement
To confirm that this compound interacts with DHPS within the complex environment of a living cell, we will employ the Cellular Thermal Shift Assay (CETSA).[15] This method is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[16]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for DHPS Target Engagement
-
Cell Culture and Treatment:
-
Culture E. coli to mid-log phase.
-
Treat the cells with this compound or a vehicle control for a defined period.[16]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[17]
-
-
Cell Lysis and Fractionation:
-
Analysis of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DHPS in each sample using Western blotting with a specific anti-DHPS antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the amount of soluble DHPS as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and, therefore, engagement.[17]
-
Expected Outcomes and Interpretation:
A significant thermal stabilization of DHPS in cells treated with this compound compared to the vehicle control would provide strong evidence of direct target engagement in a cellular context.
Addressing Resistance: A Key Validation Step
Investigating the mechanisms of resistance to this compound can further solidify the identity of its target. Common resistance mechanisms to sulfonamides include mutations in the folP gene (encoding DHPS) or the acquisition of sul genes that encode a drug-resistant variant of DHPS.[10]
Experimental Approach: Generation and Characterization of Resistant Mutants
-
Selection of Resistant Mutants:
-
Culture E. coli in the presence of sub-lethal concentrations of this compound.
-
Gradually increase the concentration of the compound to select for resistant mutants.
-
-
Phenotypic Characterization:
-
Determine the MIC of this compound and the comparator compounds against the resistant mutants.
-
-
Genotypic Characterization:
-
Sequence the folP gene of the resistant mutants to identify any mutations.
-
Screen for the presence of known sulfonamide resistance genes (sul1, sul2, etc.).
-
Expected Outcomes and Interpretation:
-
Cross-resistance: If the resistant mutants also show increased resistance to sulfamethoxazole but not to trimethoprim, it would strongly suggest that the resistance mechanism is specific to DHPS.
-
Target Gene Mutations: The identification of mutations in the folP gene of the resistant mutants would provide compelling evidence that DHPS is the direct target of this compound.
Conclusion: Synthesizing the Evidence
By systematically applying the microbiological, biochemical, and biophysical assays outlined in this guide, researchers can build a comprehensive and compelling case for the validation of dihydropteroate synthase as the antimicrobial target of this compound. The convergence of evidence from these orthogonal approaches, demonstrating whole-cell activity, direct enzyme inhibition, in-cell target engagement, and target-specific resistance mechanisms, provides a robust foundation for further drug development efforts. This rigorous, multi-faceted validation strategy is essential for ensuring the scientific integrity and ultimate success of antimicrobial drug discovery programs.
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Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. PubMed. [Link]
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A Comparative Guide to the Synthesis of 4-Amino-N-methylbenzenemethanesulfonamide: An Evaluation of Yields and Methodologies
Introduction
4-Amino-N-methylbenzenemethanesulfonamide is a pivotal intermediate in medicinal chemistry, most notably serving as a key building block in the synthesis of Sumatriptan, a widely used medication for the treatment of migraine headaches. The efficiency of its synthesis directly impacts the production of this vital pharmaceutical. This technical guide provides a comparative analysis of the prevalent synthetic routes to this compound, with a focus on reaction yields and the underlying chemical principles that govern each methodology. The information presented herein is intended for researchers, scientists, and professionals in drug development to make informed decisions in their synthetic endeavors.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly proceeds through two strategic pathways: the reduction of a nitroaromatic precursor and the methylation of a primary sulfonamide. Each approach presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and, most critically, overall yield.
Method 1: Reduction of 4-Nitro-N-methylbenzenemethanesulfonamide
This is the most widely employed and industrially significant route. The core of this method lies in the reduction of the nitro group of 4-nitro-N-methylbenzenemethanesulfonamide to the desired primary amine. The choice of reducing agent is the most critical parameter influencing the yield and purity of the final product.
Caption: General scheme for the synthesis via N-methylation with a protection-deprotection strategy.
Discussion:
This multi-step approach offers a high degree of control over the reaction's chemoselectivity. The initial step involves protecting the primary aromatic amine, commonly through acetylation, to prevent its reaction in the subsequent methylation step. [1]The nitrogen of the sulfonamide group is then deprotonated with a base to form an anion, which subsequently reacts with a methylating agent to introduce the N-methyl group. [1]The final step is the deprotection (hydrolysis) of the acetamido group to yield the desired product. [1] While this method provides excellent control, the multiple steps involved can lead to a lower overall yield compared to the more direct reduction method. The yields for each step need to be high to make the overall process efficient. Specific yield data for this complete sequence is not as readily available in the surveyed literature, suggesting it is a less common industrial approach compared to the nitro reduction route.
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. For large-scale industrial production, the reduction of 4-nitro-N-methylbenzenemethanesulfonamide using hydrazine hydrate and sodium hydroxide is the most advantageous method, offering a remarkably high yield of over 92% with economic and procedural benefits. [2]While catalytic hydrogenation presents a cleaner alternative, it is hampered by higher costs and catalyst-related issues. The N-methylation route, although elegant in its chemical control, is a multi-step process that likely results in a lower overall yield and is less favored for bulk manufacturing. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as desired yield, purity, cost, and scale of production.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-N-methylbenzenemethanesulfonamide
As researchers and drug development professionals, our work is predicated on precision, safety, and a deep respect for the materials we handle. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Amino-N-methylbenzenemethanesulfonamide (CAS No: 109903-35-7), an intermediate used in pharmaceutical synthesis.[1] The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment.
Hazard Profile and Regulatory Imperative
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all safety and disposal protocols. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling as a hazardous material.[2]
The primary causality for its regulated disposal stems from its toxicity and environmental risk. According to aggregated GHS data, the compound is toxic if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[2] These properties legally mandate that it be treated as hazardous waste under the framework of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.[5]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301 | Danger | Toxic if swallowed[2] |
| Skin Sensitization (Category 1) | H317 | Warning | May cause an allergic skin reaction[2] |
| Hazardous to the Aquatic Environment, Long-Term (Category 2) | H411 | No Signal Word | Toxic to aquatic life with long lasting effects[2] |
| Skin Irritation (Category 2) | H315 | Warning | Causes skin irritation[2][6] |
| Serious Eye Irritation (Category 2) | H319 | Warning | Causes serious eye irritation[2][6] |
The Core Principle: "Cradle-to-Grave" Waste Management
The RCRA establishes a "cradle-to-grave" management system, which means that hazardous waste must be tracked from the point of generation to its final, environmentally sound disposal.[4][7] For a research laboratory, this means your responsibility does not end until the waste is safely transferred to a licensed professional. On-site chemical treatment or neutralization is strongly discouraged without a validated protocol approved by your institution's Environmental Health and Safety (EHS) department, due to the risk of creating unknown, potentially more hazardous byproducts.[8]
The decision-making workflow for disposing of this compound is a clear, linear process dictated by its inherent hazards.
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Personal protective equipment for handling 4-Amino-N-methylbenzenemethanesulfonamide
Comprehensive Safety & Handling Guide: 4-Amino-N-methylbenzenemethanesulfonamide
As a Senior Application Scientist, my priority is to empower fellow researchers with not just the materials for discovery, but also the knowledge to handle them safely and effectively. This guide provides a detailed operational plan for the safe handling and disposal of this compound (CAS No. 109903-35-7), moving beyond a simple checklist to explain the critical reasoning behind each safety precaution.
Hazard Assessment: Understanding the Risks
This compound is a compound that demands respect. A thorough understanding of its hazard profile, grounded in the Globally Harmonized System (GHS), is the foundation of a safe operational plan. The primary risks associated with this chemical dictate the specific personal protective equipment (PPE) required.
The compound is classified with several key hazards:
-
Skin Sensitization : It may cause an allergic skin reaction upon contact.[1][2][3][4]
-
Skin and Eye Irritation : It is known to cause skin irritation and serious eye irritation.[1][2][5]
-
Respiratory Irritation : Inhalation of dust may cause respiratory irritation.[1][2][4][5]
These hazards are the "why" behind the stringent PPE protocols that follow. Skin sensitization, for instance, is a cumulative risk; repeated minor exposures can lead to a significant allergic reaction in the future. Therefore, preventing all skin contact is paramount.
Hazard Identification Summary
| Hazard Classification | GHS Code | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301 | Danger | 💀 |
| Skin Sensitization (Category 1) | H317 | Danger | ❗ |
| Skin Irritation (Category 2) | H315 | Warning | ❗ |
| Serious Eye Irritation (Category 2A) | H319 | Warning | ❗ |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | Warning | ❗ |
| Hazardous to the aquatic environment, long-term hazard | H411 | Warning | 🌳 |
Information aggregated from multiple sources.[1][2][4]
Core Directive: Personal Protective Equipment (PPE)
Based on the hazard assessment, a multi-layered PPE approach is mandatory. This is not merely a recommendation but a necessary protocol to ensure researcher safety.
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement.[5][6] Given the risk of serious eye irritation, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[6]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[6] It is best practice to wear two pairs of gloves, particularly during compounding or when handling concentrated solutions.[7] Gloves should be changed immediately if contaminated, and every 30-60 minutes during prolonged use to prevent permeation.[8]
-
Body Protection : A laboratory coat is mandatory.[6] For enhanced protection, a disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, with a solid front and tight-fitting cuffs is strongly recommended.[7][9]
-
Respiratory Protection : All handling of the solid compound, which can form dust, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid respiratory tract irritation.[1][6][10] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator is required.[5][11]
Procedural Protocol: Donning and Doffing PPE
The order of donning and doffing PPE is a critical control point to prevent cross-contamination. This sequence is designed to be a self-validating system, ensuring that contaminated items are handled correctly.
Donning (Putting On) Sequence:
-
Gown/Lab Coat : Put on your lab coat or disposable gown, ensuring it is fully fastened.
-
Mask/Respirator : If required, don your mask or respirator. Perform a seal check if using a respirator.
-
Goggles/Face Shield : Put on your safety goggles and, if necessary, a face shield.
-
Gloves : Don your gloves. If double-gloving, the outer glove should go over the cuff of the gown to create a seal.[7]
Doffing (Taking Off) Sequence:
This sequence is performed in the reverse order of contamination risk, from most to least contaminated.
-
Outer Gloves (if used) : If double-gloving, remove the outer, most contaminated pair.
-
Gown/Lab Coat : Remove the gown by rolling it down and away from the body, turning it inside out to contain contaminants.
-
Goggles/Face Shield : Remove eye and face protection from the back to the front.
-
Mask/Respirator : Remove your mask or respirator.
-
Inner Gloves : Remove the final pair of gloves by peeling them off, ensuring you do not touch the outer surface with your bare hands.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water.
Safe Handling and Disposal Workflow
The following diagram illustrates the complete workflow for safely handling this compound, from initial preparation to final disposal, emphasizing the points where PPE is critical.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plan
Handling and Operations
-
Controlled Area : Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation risk.[1][10]
-
Avoid Dust Formation : Take care when transferring the solid to avoid creating dust.[1][10]
-
Spill Response : In case of a spill, evacuate the immediate area. Wearing full PPE (including respiratory protection), contain the spill using an inert absorbent material. Do not create dust. Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[1] Prevent the spill from entering drains.[1][10]
Waste Disposal
-
Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated labware (gloves, pipette tips, etc.), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Professional Disposal : The primary and most secure method for disposal is through a licensed hazardous waste management company.[6] On-site chemical treatment is not recommended without a validated protocol and approval from your institution's Environmental Health and Safety (EHS) department.[6]
-
Container Labeling : Ensure waste containers are labeled with the full chemical name and appropriate hazard symbols.
-
Regulatory Compliance : All disposal activities must be in accordance with local, state, and federal regulations.
By adhering to this comprehensive guide, you can confidently work with this compound, ensuring both your personal safety and the integrity of your research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
